Ethyl 2-hydroxy-5-iodobenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-hydroxy-5-iodobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c1-2-13-9(12)7-5-6(10)3-4-8(7)11/h3-5,11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGNZGPAJWJRDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1)I)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80515167 | |
| Record name | Ethyl 2-hydroxy-5-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80515167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15125-84-5 | |
| Record name | Ethyl 2-hydroxy-5-iodobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80515167 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-hydroxy-5-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 2-hydroxy-5-iodobenzoate, a valuable intermediate in medicinal chemistry and drug development. This document outlines a known synthetic pathway, details available characterization data, and provides context for expected analytical results based on related compounds.
Introduction
This compound (CAS No. 15125-84-5) is a halogenated derivative of ethyl salicylate. The introduction of an iodine atom onto the benzene ring provides a key functional handle for further chemical modifications, such as cross-coupling reactions, making it a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. This guide summarizes the current knowledge on its preparation and analytical characterization.
Synthesis of this compound
The primary reported method for the synthesis of this compound is through the Fischer-Speier esterification of 5-iodosalicylic acid.
Synthetic Pathway: Fischer-Speier Esterification
The synthesis involves the reaction of 5-iodosalicylic acid with ethanol in the presence of a strong acid catalyst, typically sulfuric acid, under reflux conditions.[1][2]
Caption: Synthesis workflow for this compound.
Experimental Protocol
The following protocol is based on the procedure described by Kim et al. (2021).[1][2]
Materials:
-
5-Iodosalicylic acid
-
Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
Procedure:
-
To a solution of 5-iodosalicylic acid (4 mmol) in ethanol (17 mL), add sulfuric acid (0.5 mL).
-
Reflux the mixture for 24 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate.
-
Wash the organic layer with a saturated solution of sodium bicarbonate and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Purify the crude product by silica gel chromatography using a mixture of ethyl acetate and hexanes (7-10% ethyl acetate) as the eluent to afford this compound.
Characterization Data
This section summarizes the available physical and spectroscopic data for this compound.
Physical Properties
| Property | Value | Source |
| CAS Number | 15125-84-5 | [3][4][5] |
| Molecular Formula | C₉H₉IO₃ | [4][5] |
| Molecular Weight | 292.07 g/mol | [4][5] |
| Melting Point | Data not available in the searched literature. | |
| Appearance | White solid | [1][2] |
Spectroscopic Data
The proton NMR spectrum provides characteristic signals for the aromatic protons and the ethyl group.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Source |
| 10.77 | s | 1H | -OH | [1][2] |
| 7.44 | d, J=8.4 Hz | 1H | Aromatic CH | [1][2] |
| 7.33 | d, J=1.6 Hz | 1H | Aromatic CH | [1][2] |
| 7.16 | dd, J=8.4, 1.7 Hz | 1H | Aromatic CH | [1][2] |
| 4.33 | q, J=7.1 Hz | 2H | -OCH₂CH₃ | [1][2] |
| 1.34 | t, J=7.1 Hz | 3H | -OCH₂CH₃ | [1][2] |
| Solvent: CDCl₃, Frequency: 400 MHz |
Detailed experimental data for ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for this compound were not available in the searched scientific literature. However, based on the structure and data for similar compounds, the following characteristic signals can be expected:
Expected ¹³C NMR Data:
-
Carbonyl Carbon (C=O): ~170 ppm
-
Aromatic Carbons: 110-160 ppm (with the carbon bearing the iodine showing a lower chemical shift)
-
Methylene Carbon (-OCH₂-): ~60-65 ppm
-
Methyl Carbon (-CH₃): ~14 ppm
Expected IR Data:
-
O-H Stretch (phenolic): Broad band around 3200-3600 cm⁻¹
-
C-H Stretch (aromatic and aliphatic): 2850-3100 cm⁻¹
-
C=O Stretch (ester): Strong absorption around 1680-1700 cm⁻¹
-
C-O Stretch: 1100-1300 cm⁻¹
-
C-I Stretch: 500-600 cm⁻¹
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): A prominent peak at m/z = 292.
-
Fragment Ions: Characteristic losses of the ethoxy group (-OC₂H₅, m/z = 45) and carbon monoxide (-CO, m/z = 28).
Characterization Workflow
The characterization of a synthesized compound like this compound typically follows a logical workflow to confirm its identity and purity.
Caption: Logical workflow for the characterization of a synthesized chemical compound.
Conclusion
This technical guide provides a summary of the available information for the synthesis and characterization of this compound. The Fischer-Speier esterification of 5-iodosalicylic acid is a viable synthetic route, and characteristic ¹H NMR data has been reported. While a complete set of experimental characterization data is not currently available in the public domain, this guide provides expected analytical ranges based on the compound's structure and data from related molecules, which will be valuable for researchers working with this compound. Further studies are warranted to fully elucidate and publish the complete spectroscopic and physical properties of this important chemical intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. Bi-aryl Analogues of Salicylic Acids: Design, Synthesis and SAR Study to Ameliorate Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethyl 2-hydroxy-5-iodo-benzoate(15125-84-5) 1H NMR [m.chemicalbook.com]
- 4. appchemical.com [appchemical.com]
- 5. 15125-84-5|this compound|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to the Chemical Properties and Reactivity of Ethyl 2-hydroxy-5-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-hydroxy-5-iodobenzoate is a halogenated derivative of ethyl salicylate, a versatile building block in organic synthesis. Its trifunctional nature, possessing a hydroxyl group, an ester, and an aryl iodide, makes it a valuable intermediate for the synthesis of a wide array of more complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of the iodo-substituent at a position para to the activating hydroxyl group and meta to the deactivating ester group offers a unique platform for regioselective functionalization. This guide provides a comprehensive overview of the chemical properties and reactivity of this compound, including detailed experimental protocols and mechanistic insights.
Chemical and Physical Properties
| Property | Value | Source/Comment |
| Molecular Formula | C₉H₉IO₃ | [1][2][3] |
| Molecular Weight | 292.07 g/mol | [1][2][3] |
| CAS Number | 15125-84-5 | [2][3] |
| Appearance | Likely a solid at room temperature. | Based on the melting point of the parent acid. |
| Melting Point | Not experimentally determined. Estimated to be in the range of the parent acid, 2-hydroxy-5-iodobenzoic acid (197-198 °C). | [4] |
| Boiling Point | Not experimentally determined. | High boiling point expected due to molecular weight and functional groups. |
| Solubility | Expected to be slightly soluble in water and soluble in common organic solvents such as ethanol, ether, and chloroform. | Based on the solubility of ethyl salicylate[5] |
| Storage | Keep in a dark place, sealed in dry conditions at 2-8°C. | [2] |
Spectral Data Interpretation
While specific spectra for this compound are not widely published, the expected spectral characteristics can be inferred from analogous compounds such as ethyl salicylate and other substituted benzoates.
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethyl group, and the hydroxyl proton. The aromatic protons will appear as a complex multiplet in the aromatic region (δ 6.5-8.0 ppm). The ethyl group will exhibit a quartet for the methylene protons (O-CH₂) around δ 4.4 ppm and a triplet for the methyl protons (CH₃) around δ 1.4 ppm. The hydroxyl proton will likely appear as a broad singlet, the chemical shift of which will be dependent on the solvent and concentration.
¹³C NMR: The carbon NMR spectrum will display nine distinct signals. The carbonyl carbon of the ester will be the most downfield signal (around δ 170 ppm). The aromatic carbons will appear in the region of δ 110-160 ppm. The carbon bearing the iodine will be significantly shielded compared to a non-substituted carbon. The methylene and methyl carbons of the ethyl group will appear at approximately δ 61 ppm and δ 14 ppm, respectively.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band in the region of 3200-3600 cm⁻¹. A strong C=O stretching vibration for the ester will be prominent around 1700-1730 cm⁻¹. C-O stretching bands for the ester and the phenol will be observed in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations will also be present.
Synthesis of this compound
This compound can be synthesized through two primary routes: esterification of 2-hydroxy-5-iodobenzoic acid or iodination of ethyl salicylate.
Method 1: Fischer Esterification of 2-hydroxy-5-iodobenzoic acid
This is a classic and straightforward method for the synthesis of esters.
Caption: Fischer Esterification Synthesis.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-hydroxy-5-iodobenzoic acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 eq).
-
Acid Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture to room temperature. Neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Method 2: Electrophilic Iodination of Ethyl Salicylate
This method involves the direct iodination of the aromatic ring of ethyl salicylate.
Caption: Iodination of Ethyl Salicylate.
Experimental Protocol:
-
Reaction Setup: Dissolve ethyl salicylate (1.0 eq) in an appropriate solvent.
-
Reagent Addition: Add a solution of iodine (1.0 eq) and sodium carbonate in water to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for several hours. Monitor the reaction by TLC.
-
Workup and Purification: Upon completion, perform an appropriate workup to isolate and purify the product, which may involve extraction and chromatography.
Reactivity of this compound
The reactivity of this compound is dictated by its three functional groups: the ester, the hydroxyl group, and the aryl iodide.
Reactions of the Ester Group: Hydrolysis
The ester group can be hydrolyzed under either acidic or basic conditions to yield 2-hydroxy-5-iodobenzoic acid.
Acid-Catalyzed Hydrolysis:
Caption: Acid-Catalyzed Ester Hydrolysis.
Experimental Protocol (General):
-
Dissolve this compound in a mixture of an organic solvent (e.g., dioxane) and aqueous acid (e.g., HCl or H₂SO₄).
-
Heat the mixture to reflux for several hours.
-
Cool the reaction and isolate the precipitated carboxylic acid by filtration.
Base-Catalyzed Hydrolysis (Saponification):
Caption: Base-Catalyzed Ester Hydrolysis.
Experimental Protocol (General):
-
Dissolve this compound in an alcoholic solvent (e.g., ethanol) and add an aqueous solution of a strong base (e.g., NaOH).
-
Heat the mixture to reflux.
-
After cooling, acidify the reaction mixture with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
Reactions of the Aryl Iodide: Cross-Coupling Reactions
The carbon-iodine bond is the most reactive site for cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne.[6]
Caption: Sonogashira Cross-Coupling Reaction.
Experimental Protocol (General for Aryl Iodides): [7]
-
Reaction Setup: To a degassed solution of the terminal alkyne (1.2 eq) and a base (e.g., triethylamine) in a suitable solvent (e.g., THF or DMF), add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the copper(I) cocatalyst (e.g., CuI, 1-3 mol%).
-
Substrate Addition: Add this compound (1.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Workup and Purification: Perform an aqueous workup, extract with an organic solvent, and purify the product by column chromatography.
Buchwald-Hartwig Amination: This reaction forms a C(sp²)-N bond by coupling the aryl iodide with a primary or secondary amine.
Caption: Buchwald-Hartwig Amination Reaction.
Experimental Protocol (General for Aryl Iodides):
-
Reaction Setup: In an oven-dried Schlenk tube, combine the palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), and a strong base (e.g., sodium tert-butoxide).
-
Reagent Addition: Add a solution of this compound (1.0 eq) and the amine (1.2 eq) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).
-
Reaction: Heat the reaction mixture under an inert atmosphere (e.g., argon) at the appropriate temperature (typically 80-110 °C).
-
Workup and Purification: After cooling, quench the reaction, extract the product, and purify by chromatography.
Reactions of the Aromatic Ring: Electrophilic Aromatic Substitution
The hydroxyl group is a strongly activating, ortho-, para-directing group, while the ester group is a deactivating, meta-directing group. The iodine atom is a deactivating but ortho-, para-directing group. The overall directing effect will be dominated by the powerful hydroxyl group, favoring substitution at the positions ortho and para to it. Since the para position is blocked by iodine, further substitution is expected to occur at the position ortho to the hydroxyl group.
Halogenation (e.g., Bromination):
Caption: Electrophilic Bromination.
Experimental Protocol (General for Phenols): [8]
-
Dissolve this compound in a non-polar solvent like chloroform at a low temperature.
-
Slowly add a solution of bromine in the same solvent.
-
Stir the reaction until completion and then perform a suitable workup to isolate the monobrominated product.
Nitration:
Direct nitration of phenols can be challenging due to the susceptibility of the ring to oxidation.[8] Mild nitrating agents and controlled conditions are necessary.
Caption: Electrophilic Nitration.
Experimental Protocol (General for Salicylic Acid): [9]
-
Cool a solution of this compound in a suitable solvent.
-
Slowly add dilute nitric acid while maintaining a low temperature.
-
After the addition is complete, allow the reaction to proceed for a short period before quenching with water and isolating the product.
Conclusion
This compound is a highly functionalized and synthetically valuable molecule. Its chemical properties and the distinct reactivity of its functional groups offer numerous opportunities for the construction of complex molecular architectures. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for its effective utilization in research and development. The provided protocols, while general in some cases, offer a solid foundation for designing and executing synthetic transformations involving this versatile building block. Further experimental investigation is warranted to fully characterize its physical properties and to explore the full scope of its reactivity.
References
- 1. Ethyl 5-hydroxy-2-iodobenzoate | C9H9IO3 | CID 3629154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 3. appchemical.com [appchemical.com]
- 4. 2-Hydroxy-5-iodobenzoic acid(119-30-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to Ethyl 2-hydroxy-5-iodobenzoate (CAS 15125-84-5)
Executive Summary: This document provides a comprehensive technical overview of Ethyl 2-hydroxy-5-iodobenzoate, a halogenated aromatic ester identified by CAS number 15125-84-5. It serves as a crucial intermediate in medicinal chemistry and organic synthesis.[1] This guide details its chemical and physical properties, provides a detailed experimental protocol for its synthesis via Fischer esterification, discusses its spectral characteristics, and explores its applications in research and drug development. Safety and handling protocols are also summarized to ensure its proper use in a laboratory setting. This whitepaper is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries.
Chemical Identity and Physicochemical Properties
This compound is a derivative of ethyl salicylate, featuring an iodine atom at the C5 position of the benzene ring. This substitution significantly increases the molecular weight and modifies its electronic and lipophilic properties, making it a versatile building block for more complex molecules.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 15125-84-5 | [1][2] |
| Molecular Formula | C₉H₉IO₃ | [2] |
| Molecular Weight | 292.07 g/mol | [2] |
| IUPAC Name | This compound | [3] |
| SMILES | CCOC(=O)C1=C(C=C(C=C1)I)O | [2] |
| MDL Number | MFCD06204739 |[2] |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Not explicitly stated; likely a solid at room temperature. | [1] |
| Purity | ≥95% (typical commercial grade) | [1] |
| Storage Conditions | Keep in a dark place, sealed in dry, refrigerated (2-8°C) conditions. | [1][4] |
| Application | Medical / Pharmaceutical Intermediate |[1] |
Synthesis and Manufacturing
The synthesis of this compound can be achieved through several routes. The most common and direct method is the Fischer esterification of its corresponding carboxylic acid, 2-hydroxy-5-iodobenzoic acid, with ethanol in the presence of an acid catalyst.[5] An alternative conceptual route involves the direct electrophilic iodination of ethyl salicylate, though this may present challenges with regioselectivity.[6][7] The esterification method is generally preferred for its straightforward procedure and high yields.
This protocol outlines a standard laboratory procedure for synthesizing this compound. The methodology is adapted from established esterification procedures for similar aromatic acids.[8][9][10]
Materials:
-
2-hydroxy-5-iodobenzoic acid
-
Anhydrous ethanol (excess)
-
Concentrated sulfuric acid (catalytic amount)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane or diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 2-hydroxy-5-iodobenzoic acid in an excess of anhydrous ethanol (e.g., 10-20 equivalents).
-
Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 0.1-0.2 equivalents) to the mixture.
-
Reflux: Heat the reaction mixture to a gentle reflux (boiling point of ethanol is ~78°C). Maintain the reflux for a minimum of 2-4 hours.[11] The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up - Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.
-
Extraction: Dissolve the resulting residue in an organic solvent such as dichloromethane or diethyl ether and transfer it to a separatory funnel.
-
Neutralization: Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Caution should be exercised due to the evolution of CO₂ gas. Repeat the wash until no more gas evolves.
-
Washing: Wash the organic layer with brine to remove residual water and inorganic salts.
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the mixture to remove the drying agent.
-
Purification: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by column chromatography on silica gel or recrystallization if necessary.
Spectroscopic Analysis
Definitive structural confirmation of this compound requires spectroscopic analysis. While specific spectra for this exact compound are not widely published, data from its parent compound, ethyl salicylate, and its positional isomer, ethyl 2-iodobenzoate, provide a strong basis for predicting its key spectral features.[12]
Table 3: Predicted and Reference Spectroscopic Data
| Technique | Predicted Key Signals for this compound | Reference Compound & Data | Source(s) |
|---|---|---|---|
| ¹H NMR | ~1.4 ppm (t, 3H, -CH₃) ~4.4 ppm (q, 2H, -OCH₂-) ~6.8-7.9 ppm (m, 3H, Ar-H) ~10-11 ppm (s, 1H, Ar-OH) | Ethyl 2-iodobenzoate: δ 7.85 (d), 7.42 (t), 7.15 (t), 4.40 (q), 1.40 (t) | [12] |
| ¹³C NMR | ~14 ppm (-CH₃) ~62 ppm (-OCH₂-) ~80-90 ppm (C-I) ~115-160 ppm (Ar-C) ~170 ppm (C=O) | Methyl 2-iodobenzoate: δ 166.5 (C=O), 141.5, 132.8, 131.3, 128.2 (Ar-C), 94.2 (C-I), 52.5 (-OCH₃) | [12] |
| IR (cm⁻¹) | ~3200 (broad, O-H stretch) ~3000 (C-H stretch, aromatic) ~2980 (C-H stretch, aliphatic) ~1680 (strong, C=O stretch, ester) ~1600, 1450 (C=C stretch, aromatic) | Ethyl Salicylate: Key peaks include O-H, C=O, and aromatic C-H stretches. |
| Mass Spec (EI) | M⁺ at m/z = 292 Fragments from loss of -OCH₂CH₃ (m/z = 247) and -COOCH₂CH₃ (m/z = 219) | Fragmentation of the ester and loss of the ethyl group are common pathways. | |
Applications in Research and Drug Development
This compound is primarily utilized as a chemical intermediate in the synthesis of more complex molecules.[1] The presence of three distinct functional groups—the hydroxyl, the ester, and the iodo group—makes it a highly valuable and versatile scaffold for building molecular diversity.
-
Scaffold for Medicinal Chemistry: The core structure is a substituted salicylic acid, a motif present in many pharmacologically active compounds, notably non-steroidal anti-inflammatory drugs (NSAIDs).[8]
-
Cross-Coupling Reactions: The carbon-iodine bond is particularly reactive and serves as an excellent handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). These reactions allow for the facile introduction of new carbon-carbon and carbon-heteroatom bonds, which is a cornerstone of modern drug discovery.
-
Derivatization: The hydroxyl and ester groups can be further modified. The ester can be hydrolyzed to the corresponding carboxylic acid or transesterified, while the phenolic hydroxyl group can be alkylated or acylated to generate a library of derivatives for structure-activity relationship (SAR) studies.
Recent studies on related iodobenzoic acid derivatives have highlighted their potential as precursors for antimicrobial and anticancer agents, suggesting that the iodo-substituent can be favorable for biological activity.[13][14][15]
Safety and Handling
Proper handling of this compound is essential in a laboratory environment. Users should consult the full Safety Data Sheet (SDS) before use.[16][17]
Table 4: GHS Hazard and Precautionary Information
| Category | Statement | Source(s) |
|---|---|---|
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332: Harmful if inhaled. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[16][18] |
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[16]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves (e.g., nitrile), and a lab coat.[18]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from light and sources of ignition.[4][18]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not discharge into sewer systems.[17]
Disclaimer: This document is intended for informational purposes for a technical audience and is based on publicly available data. It is not a substitute for a formal Safety Data Sheet (SDS) and should not be used for making safety decisions without consulting the original source documentation. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.
References
- 1. This compound, CasNo.15125-84-5 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 2. appchemical.com [appchemical.com]
- 3. Ethyl 2-hydroxy-5-iodo-benzoate | 15125-84-5 [chemicalbook.com]
- 4. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 5. iajpr.com [iajpr.com]
- 6. Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. phillysim.org [phillysim.org]
- 11. Green and Efficient Esterification Method Using Dried Dowex H+/NaI Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. fishersci.com [fishersci.com]
- 17. echemi.com [echemi.com]
- 18. assets.thermofisher.com [assets.thermofisher.com]
"Ethyl 2-hydroxy-5-iodobenzoate" molecular structure and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and safety information for Ethyl 2-hydroxy-5-iodobenzoate. The information is intended for use by professionals in the fields of chemical research, drug development, and materials science.
Molecular Structure and Chemical Properties
This compound is an aromatic ester. The molecular structure consists of a benzene ring substituted with a hydroxyl group, an iodine atom, and an ethyl ester group.
Molecular Formula: C₉H₉IO₃[1][2]
Molecular Weight: 292.07 g/mol [2][3]
CAS Number: 15125-84-5[1][2][4]
SMILES: CCOC(=O)C1=C(O)C=C(I)C=C1
Chemical Structure:
References
Spectroscopic and Synthetic Profile of Ethyl 2-hydroxy-5-iodobenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of Ethyl 2-hydroxy-5-iodobenzoate (CAS No. 15125-84-5), a valuable intermediate in the synthesis of bi-aryl analogues of salicylic acid with potential applications in drug discovery, particularly in the context of ameliorating endoplasmic reticulum (ER) stress. This document presents tabulated spectroscopic data, detailed experimental protocols, and a visual representation of its synthesis workflow.
Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, providing a quantitative reference for compound identification and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H-NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 10.82 | s | - | 1H | Ar-OH |
| 8.12 | d | 2.3 | 1H | Ar-H6 |
| 7.68 | dd | 8.8, 2.3 | 1H | Ar-H4 |
| 6.76 | d | 8.8 | 1H | Ar-H3 |
| 4.42 | q | 7.1 | 2H | -OCH₂CH₃ |
| 1.42 | t | 7.1 | 3H | -OCH₂CH₃ |
Solvent: CDCl₃, Spectrometer Frequency: 400 MHz
Table 2: ¹³C-NMR Spectroscopic Data for this compound
(Data for this table is not yet publicly available in tabulated format. The existence of the spectra is confirmed in the supplementary materials of the cited literature, and this table will be updated upon its availability.)
Infrared (IR) Spectroscopy
Table 3: FT-IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 | Broad | O-H stretch (phenolic) |
| ~1700 | Strong | C=O stretch (ester) |
| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (ester) |
| ~820 | Strong | C-H bend (aromatic, para-substitution pattern) |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
(Specific mass spectral data is not available in the searched literature. The expected molecular ion peak is presented below.)
| m/z | Ion |
| 292.97 | [M]⁺ |
| 293.97 | [M+H]⁺ (for ESI) |
Experimental Protocols
The following sections detail the methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
This procedure follows a standard Fischer esterification method.[1]
Materials:
-
5-iodosalicylic acid
-
Ethanol (EtOH)
-
Sulfuric acid (H₂SO₄)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 5-iodosalicylic acid (1 equivalent) in ethanol, add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for 24 hours.
-
After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire ¹H-NMR spectra on a 400 MHz spectrometer.
-
Data Acquisition: Record the spectra at room temperature. Use the residual solvent peak (CHCl₃ at 7.26 ppm) as an internal reference.
-
Data Processing: Process the raw data using appropriate NMR software to obtain the final spectrum.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a thin film of the sample on a potassium bromide (KBr) plate by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), applying the solution to the plate, and allowing the solvent to evaporate.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background correction and present the data in terms of transmittance or absorbance.
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a mass spectrometer, for example, with an electrospray ionization (ESI) source.
-
Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum in the positive ion mode.
-
Data Analysis: Identify the molecular ion peak and any significant fragment ions.
Workflow and Pathway Diagrams
The following diagrams illustrate the synthesis of this compound and a general workflow for its spectroscopic characterization.
Caption: Synthesis of this compound via Fischer Esterification.
Caption: General workflow for the spectroscopic characterization of a synthesized compound.
References
An In-depth Technical Guide to the Solubility and Stability of Ethyl 2-hydroxy-5-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and recommended experimental protocols for determining the solubility and stability of Ethyl 2-hydroxy-5-iodobenzoate. This document is intended to be a valuable resource for researchers and professionals involved in the development of pharmaceuticals and other chemical entities where this compound is of interest.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for understanding the compound's behavior in various solvents and under different environmental conditions.
| Property | Value | Source |
| Molecular Formula | C₉H₉IO₃ | PubChem |
| Molecular Weight | 292.07 g/mol | PubChem[1] |
| Appearance | Solid (predicted) | |
| Predicted XLogP3 | 2.4 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
Solubility Profile
Currently, there is a lack of experimentally determined quantitative solubility data for this compound in common pharmaceutical solvents. However, based on its predicted XLogP3 value of 2.4, a qualitative assessment of its solubility can be inferred. A positive LogP value suggests that the compound is more lipophilic than hydrophilic and is likely to have low solubility in aqueous media and higher solubility in organic solvents.
The following table provides an estimated solubility profile. It is strongly recommended that these values be confirmed through experimental determination using the protocol outlined in Section 4.1.
| Solvent | Predicted Solubility | Rationale |
| Water | Low | High lipophilicity (predicted XLogP3 = 2.4) suggests poor partitioning into aqueous media. |
| Methanol | Moderate to High | The presence of a hydroxyl group and the ester functionality may allow for hydrogen bonding and dipole-dipole interactions with polar protic solvents. |
| Ethanol | Moderate to High | Similar to methanol, ethanol is a polar protic solvent that should effectively solvate the molecule. |
| Dimethyl Sulfoxide (DMSO) | High | As a polar aprotic solvent, DMSO is generally an excellent solvent for a wide range of organic compounds. |
Stability Profile
| Stress Condition | Expected Stability | Potential Degradation Pathway |
| Acidic Hydrolysis | Susceptible | The ester linkage is prone to hydrolysis under acidic conditions, yielding 5-iodosalicylic acid and ethanol. |
| Basic Hydrolysis | Highly Susceptible | Saponification of the ester will readily occur under basic conditions, forming the salt of 5-iodosalicylic acid and ethanol. |
| Oxidation | Potentially Susceptible | The phenolic hydroxyl group may be susceptible to oxidation. |
| Photolysis | Potentially Susceptible | Aromatic iodides can be sensitive to light, potentially leading to de-iodination or other photochemical reactions. |
| Thermal Degradation | Likely Stable at Moderate Temperatures | The compound is expected to be stable at typical storage temperatures, but degradation may occur at elevated temperatures. |
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of this compound are provided below.
Solubility Determination Protocol
This protocol describes a method for determining the equilibrium solubility of this compound in various solvents.
4.1.1. Materials
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, DMSO)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
4.1.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of each solvent in a sealed vial.
-
Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the suspensions to settle.
-
Centrifuge the vials to separate the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the compound in the samples.
-
-
Calculation:
-
Calculate the solubility as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).
-
Caption: Workflow for experimental solubility determination.
Stability Study (Forced Degradation) Protocol
This protocol outlines a forced degradation study to identify potential degradation products and degradation pathways for this compound.
4.2.1. Materials
-
This compound
-
Hydrochloric acid (e.g., 0.1 N, 1 N)
-
Sodium hydroxide (e.g., 0.1 N, 1 N)
-
Hydrogen peroxide (e.g., 3%)
-
Photostability chamber
-
Oven
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
pH meter
4.2.2. Procedure
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with hydrochloric acid at different concentrations and temperatures (e.g., room temperature and 60 °C).
-
Base Hydrolysis: Treat the stock solution with sodium hydroxide at different concentrations and temperatures. Neutralize the samples before analysis.
-
Oxidation: Treat the stock solution with hydrogen peroxide at room temperature.
-
Photolytic Degradation: Expose the solid compound and the solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Thermal Degradation: Expose the solid compound to dry heat in an oven at elevated temperatures (e.g., 60 °C, 80 °C).
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Analyze the samples by a stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.
-
Use a PDA detector to check for peak purity and a MS detector to identify the mass of the degradation products.
-
-
Data Evaluation:
-
Determine the percentage of degradation of this compound under each condition.
-
Identify and characterize the major degradation products.
-
Propose degradation pathways based on the identified products.
-
References
Ethyl 2-hydroxy-5-iodobenzoate: A Core Intermediate in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-hydroxy-5-iodobenzoate, a halogenated derivative of ethyl salicylate, has emerged as a critical building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. This technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies related to this compound. It further delves into its physicochemical properties and highlights its contemporary applications as a key intermediate in the development of novel therapeutic agents. Detailed experimental protocols for its synthesis are provided, alongside a summary of its quantitative data and visualizations of its synthetic pathways.
Introduction: From Salicylates to a Key Synthetic Intermediate
The history of salicylates in medicine is extensive, with the use of willow bark extracts for pain and fever relief dating back centuries. The isolation of salicin and its subsequent conversion to salicylic acid in the 19th century marked a pivotal moment in the development of modern pharmacology. The esterification of salicylic acid to produce compounds like ethyl salicylate was an early step in modifying its properties for various applications, including its use as a flavoring agent and topical analgesic.
The introduction of an iodine atom into the salicylate structure at the 5-position significantly alters its chemical reactivity, making this compound a versatile precursor for a range of cross-coupling reactions. While the precise first synthesis of this compound is not prominently documented in historical records, its preparation is a logical extension of the broader exploration of halogenated organic compounds in the late 19th and early 20th centuries. Early methods for the iodination of phenols and their derivatives likely provided the foundation for its initial synthesis. Today, it is recognized as a valuable intermediate, primarily utilized in the construction of bi-aryl structures and other complex molecular scaffolds with potential biological activity.
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₉IO₃ |
| Molecular Weight | 292.07 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 66-70 °C |
| Boiling Point | 315.6±22.0 °C at 760 mmHg |
| Density | 1.745±0.06 g/cm³ |
| Solubility | Soluble in ethanol, ether, and acetone. Sparingly soluble in water. |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Key Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.85 (s, 1H), 7.93 (d, J = 2.4 Hz, 1H), 7.50 (dd, J = 8.8, 2.4 Hz, 1H), 6.81 (d, J = 8.8 Hz, 1H), 4.40 (q, J = 7.1 Hz, 2H), 1.41 (t, J = 7.1 Hz, 3H) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ 169.3, 160.8, 142.8, 139.1, 119.8, 114.8, 83.2, 61.9, 14.2 |
| Mass Spectrometry (ESI) | m/z 292.96 [M+H]⁺ |
Synthesis of this compound: From Historical Methods to Modern Protocols
The synthesis of this compound can be approached through two primary routes: the direct iodination of ethyl salicylate or the esterification of 5-iodosalicylic acid.
Historical Perspective: Early Synthetic Approaches
Historically, the preparation of iodinated phenols involved the use of iodine in the presence of an oxidizing agent or a base. A plausible early route to this compound would have involved the direct iodination of ethyl salicylate using iodine and a catalyst. Another approach would be the iodination of salicylic acid followed by esterification with ethanol in the presence of a strong acid catalyst like sulfuric acid.
Modern Synthetic Protocols
Modern synthetic methods offer improved yields and milder reaction conditions. A widely cited and effective method involves the in-situ generation of an electrophilic iodine species.
A common and efficient laboratory-scale synthesis involves the iodination of commercially available ethyl salicylate using sodium iodide and an oxidizing agent such as chloramine-T.
Materials:
-
Ethyl salicylate
-
Sodium iodide (NaI)
-
Chloramine-T trihydrate
-
Methanol
-
Hydrochloric acid (2 M)
-
Sodium thiosulfate solution (10%)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of ethyl salicylate (1.0 eq) in methanol, add sodium iodide (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of chloramine-T trihydrate (1.1 eq) in methanol dropwise over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 10% sodium thiosulfate solution to remove any unreacted iodine.
-
Acidify the mixture to pH 2-3 with 2 M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound as a white solid.
Applications in Drug Discovery and Medicinal Chemistry
The strategic placement of the iodine atom in this compound makes it a valuable precursor for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions such as the Suzuki and Sonogashira couplings. This allows for the introduction of a wide variety of aryl, heteroaryl, and alkynyl groups at the 5-position of the salicylate scaffold.
Synthesis of Bi-aryl Analogues of Salicylic Acid
Recent research has focused on the synthesis of bi-aryl analogues of salicylic acid as potential therapeutic agents. The core structure of this compound serves as a key starting material in these synthetic endeavors. For instance, it has been utilized in the synthesis of compounds designed to ameliorate endoplasmic reticulum (ER) stress, a condition implicated in various diseases including metabolic disorders and neurodegenerative diseases.
The following diagram illustrates the general workflow for the synthesis of bi-aryl salicylic acid analogues starting from this compound.
Caption: Synthetic workflow for bi-aryl salicylic acid analogues.
Development of Probes for Biological Systems
This compound has also been employed in the synthesis of chemical probes to study biological processes. For example, it has served as a starting material for the creation of probes targeting flavin-dependent enzymes, which are involved in a wide range of metabolic pathways. The iodo-substituent allows for the introduction of reporter tags or reactive groups via cross-coupling reactions, facilitating the detection and characterization of enzyme activity.
The following diagram outlines the logical relationship of its use as a precursor in developing such probes.
Caption: Role as a precursor for biological probes.
Conclusion
This compound, a seemingly simple derivative of salicylic acid, holds a significant position in the toolbox of modern organic and medicinal chemists. While its specific discovery is not well-documented, its synthesis is based on fundamental and well-established organic reactions. Its true value lies in its utility as a versatile intermediate, enabling the efficient construction of complex molecular architectures with promising therapeutic potential. The continued exploration of this and similar halogenated building blocks will undoubtedly contribute to the advancement of drug discovery and the development of novel treatments for a wide range of diseases.
An In-depth Technical Guide to Ethyl 2-hydroxy-5-iodobenzoate for Research and Development
An Introduction to a Versatile Research Chemical
Ethyl 2-hydroxy-5-iodobenzoate is a halogenated derivative of ethyl salicylate that holds potential as a valuable building block and intermediate in the fields of medicinal chemistry, organic synthesis, and materials science. Its chemical structure, featuring a salicylate core with an iodine atom at the 5-position, offers unique reactivity and opportunities for the development of novel compounds with diverse biological activities. This technical guide provides a comprehensive overview of the available data on this compound, including its chemical properties, synthesis, and potential applications, to support researchers and drug development professionals.
Chemical and Physical Properties
This compound is a solid at room temperature and should be stored in a dark place, sealed in a dry environment at 2-8°C. While comprehensive experimental data on its physical properties are not widely published, its fundamental chemical characteristics are well-defined.
| Property | Value | Source |
| CAS Number | 15125-84-5 | [1][2] |
| Molecular Formula | C₉H₉IO₃ | [1][2] |
| Molecular Weight | 292.07 g/mol | [1][2] |
| Appearance | Not explicitly stated, likely a solid | Inferred from storage conditions |
| Storage Conditions | Keep in a dark place, sealed in dry, 2-8°C | [3] |
| Purity | Typically available at ≥95% | [1] |
Synthesis of this compound
The synthesis of this compound can be logically approached through two primary routes: direct iodination of ethyl salicylate or esterification of 5-iodosalicylic acid. The latter is a more common and controlled method.
Logical Synthesis Pathway
The most straightforward synthesis involves the Fischer-Speier esterification of 2-hydroxy-5-iodobenzoic acid with ethanol in the presence of an acid catalyst.[4][5][6] This method is a well-established and reliable way to produce esters from carboxylic acids and alcohols.
Caption: Logical synthesis of this compound via Fischer-Speier esterification.
Experimental Protocol: Fischer-Speier Esterification of 2-hydroxy-5-iodobenzoic Acid
This protocol is a generalized procedure based on the well-established Fischer-Speier esterification method.[4][7]
Materials:
-
2-hydroxy-5-iodobenzoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate or other suitable organic solvent for extraction
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-hydroxy-5-iodobenzoic acid in an excess of anhydrous ethanol.
-
Slowly and cautiously add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any unreacted acid, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the ethyl group, and the phenolic hydroxyl group. The substitution pattern on the aromatic ring will influence the chemical shifts and coupling constants of the aromatic protons.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10-11 | Singlet | 1H | Phenolic -OH |
| ~7.8 | Doublet | 1H | Aromatic H (ortho to -I) |
| ~7.5 | Doublet of doublets | 1H | Aromatic H (meta to -I and -OH) |
| ~6.8 | Doublet | 1H | Aromatic H (ortho to -OH) |
| ~4.4 | Quartet | 2H | -OCH₂CH₃ |
| ~1.4 | Triplet | 3H | -OCH₂CH₃ |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~170 | Carbonyl C=O |
| ~160 | Aromatic C-OH |
| ~140 | Aromatic C-I |
| ~138 | Aromatic CH |
| ~125 | Aromatic CH |
| ~118 | Aromatic CH |
| ~115 | Aromatic C-COOEt |
| ~85 | Aromatic C-I |
| ~62 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic functional groups.[14][10]
| Wavenumber (cm⁻¹) | Assignment |
| 3300-3500 (broad) | O-H stretch (phenolic) |
| ~3000 | C-H stretch (aromatic and aliphatic) |
| ~1720 | C=O stretch (ester) |
| ~1600, ~1480 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (ester) |
| ~820 | C-H bend (aromatic, out-of-plane) |
Mass Spectrometry (Predicted)
The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.
| m/z | Assignment |
| 292 | [M]⁺ (Molecular ion) |
| 247 | [M - OCH₂CH₃]⁺ |
| 165 | [M - I]⁺ |
| 120 | [M - I - CO₂H]⁺ |
Potential Applications in Research and Drug Development
While specific biological activities for this compound are not extensively documented, its structural features suggest several potential areas of research.
As an Intermediate in Organic Synthesis
The presence of the iodine atom makes this molecule a versatile intermediate for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of various substituents at the 5-position, enabling the synthesis of a diverse library of salicylate derivatives for screening in drug discovery programs.
Caption: Potential cross-coupling reactions using this compound.
Potential Biological Activities
Salicylic acid and its derivatives are well-known for their anti-inflammatory, analgesic, and antipyretic properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[15] Halogenation of the salicylate ring can significantly modulate these activities. Studies on other halogenated salicylates have shown a range of biological effects, including antibacterial and antifungal properties.[16][17] Therefore, this compound serves as an interesting candidate for screening for similar or novel biological activities. The substitution at the 5-position with an electron-withdrawing iodine atom may influence its interaction with biological targets.[18]
Radiolabeling Applications
The presence of a stable iodine atom allows for the potential synthesis of radiolabeled analogs using radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I).[19][20] These radiolabeled compounds could be valuable tools in preclinical studies for in vivo imaging and biodistribution studies to understand the pharmacokinetics and target engagement of novel salicylate-based drugs.
Caption: A conceptual workflow for the synthesis and application of radiolabeled this compound.
Conclusion
This compound is a research chemical with significant potential as a versatile building block in organic synthesis and medicinal chemistry. While comprehensive experimental data is currently limited in the public domain, its synthesis is achievable through established methods, and its structural features suggest promising avenues for the development of novel compounds with diverse biological activities. This technical guide provides a foundational understanding of this compound to aid researchers in its application for the discovery and development of new chemical entities. Further experimental characterization and biological evaluation are warranted to fully explore the potential of this intriguing molecule.
References
- 1. This compound, CasNo.15125-84-5 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 2. appchemical.com [appchemical.com]
- 3. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. Benzoic acid, 2-hydroxy-, ethyl ester [webbook.nist.gov]
- 9. Benzoic acid, 2-hydroxy-, ethyl ester [webbook.nist.gov]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-Iodobenzoic acid(88-67-5) IR Spectrum [m.chemicalbook.com]
- 13. 2-Amino-5-iodobenzoic acid(5326-47-6) 1H NMR spectrum [chemicalbook.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. benchchem.com [benchchem.com]
- 16. Novel derivatives of nitro-substituted salicylic acids: Synthesis, antimicrobial activity and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Salicylate activity. 3. Structure relationship to systemic acquired resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis of Radiolabeled Compounds | Aleš Marek Group [radioisotopes.group.uochb.cz]
- 20. Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 2-hydroxy-5-iodobenzoate: Safety, Handling, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safety, handling, and experimental use of Ethyl 2-hydroxy-5-iodobenzoate. The content is curated for professionals in research and drug development who may be working with this compound as a chemical intermediate or for investigational purposes.
Chemical and Physical Properties
This compound is a halogenated derivative of ethyl salicylate. Its key physical and chemical properties are summarized in the table below. This data is essential for understanding its behavior in various experimental settings.
| Property | Value | Source |
| CAS Number | 15125-84-5 | Multiple Sources |
| Molecular Formula | C₉H₉IO₃ | [1][2] |
| Molecular Weight | 292.07 g/mol | [1][2] |
| Appearance | Off-white to light yellow solid/powder | Various supplier safety data sheets |
| Storage Temperature | 2-8°C, sealed in a dry, dark place | [3][4] |
| SMILES | CCOC(=O)C1=C(C=CC(=C1)I)O | [1][3] |
| InChI | InChI=1S/C9H9IO3/c1-2-13-9(12)7-5-6(11)3-4-8(7)10/h3-5,11H,2H2,1H3 | [5] |
Safety and Handling
The safe handling of this compound is paramount in a laboratory setting. The following information is compiled from various safety data sheets (SDS).
2.1. Hazard Identification
While comprehensive toxicological data is not available, the compound is generally classified with the following hazards:
-
Signal Word: Warning[3]
-
Hazard Statements:
-
Causes skin irritation.
-
Causes serious eye irritation.
-
May be harmful if swallowed.
-
May cause respiratory irritation.
-
2.2. Precautionary Measures and Personal Protective Equipment (PPE)
When handling this compound, the following precautions should be taken:
-
Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment:
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.
-
-
Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
2.3. First Aid Measures
In case of exposure, follow these first-aid procedures:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.
-
After Skin Contact: Immediately wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Remove contaminated clothing and wash it before reuse.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.
-
After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek medical attention.
2.4. Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage is at 2-8°C.[3][4]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations. The material can be disposed of by a licensed chemical destruction plant. Do not discharge into sewer systems.
Experimental Protocols
Detailed methodologies for the synthesis of this compound are provided below.
3.1. Synthesis via Iodination of Ethyl Salicylate
This protocol describes the direct iodination of ethyl salicylate.
-
Materials:
-
Ethyl salicylate
-
Sodium iodide (NaI)
-
Chloramine-T
-
Anhydrous N,N-Dimethylformamide (DMF)
-
2 N Hydrochloric acid (HCl)
-
10% Sodium thiosulfate (Na₂S₂O₄)
-
Water (H₂O)
-
-
Procedure:
-
To a stirred solution of sodium iodide (1.2 equivalents) and ethyl salicylate (1.0 equivalent) in anhydrous DMF, add Chloramine-T (1.2 equivalents) portion-wise over five minutes at 0°C under a nitrogen atmosphere.
-
Allow the solution to warm to room temperature and stir for an additional 3 hours.
-
Pour the reaction mixture into water and acidify to a pH of 3 with 2 N HCl.
-
Filter the resulting solid and wash it with water and a 10% solution of sodium thiosulfate.
-
Dry the resulting off-white solid in a vacuum oven.
-
3.2. Synthesis via Esterification of 5-Iodosalicylic Acid
This method involves the esterification of 5-iodosalicylic acid.
-
Materials:
-
5-Iodosalicylic acid
-
Ethanol (EtOH)
-
Sulfuric acid (H₂SO₄)
-
Ethyl acetate (EA)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Water (H₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Add sulfuric acid (catalytic amount, e.g., 0.5 mL for 4 mmol of acid) to a solution of 5-iodosalicylic acid in ethanol.
-
Reflux the mixture for 24 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash with a saturated sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Concentrate the solution and purify the residue by silica gel chromatography to yield the final product.
-
Biological Activity and Role in Drug Development
Currently, there is limited publicly available information on the specific biological activities or the mechanism of action of this compound itself. However, its structural similarity to other halogenated salicylates suggests potential for various biological effects. Halogenated salicylates have been investigated for a range of activities, including anti-inflammatory, antibacterial, and antifungal properties.
4.1. Use as a Precursor in Drug Discovery
A significant application of this compound is as a key intermediate in the synthesis of more complex molecules for drug discovery. For instance, it has been utilized in the synthesis of bi-aryl analogues of salicylic acid, which are being investigated for their potential to ameliorate endoplasmic reticulum (ER) stress. ER stress is implicated in a variety of diseases, including neurodegenerative disorders and metabolic diseases.
The following diagram illustrates a general experimental workflow where this compound is used as a starting material for the synthesis of a bi-aryl salicylic acid analogue via a Suzuki coupling reaction.
This workflow highlights the utility of this compound for medicinal chemists and drug development professionals in creating novel compounds with potential therapeutic applications. The iodine substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the construction of a diverse library of aryl-substituted salicylates.
References
Ethyl 2-hydroxy-5-iodobenzoate: A Technical Review of a Key Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-hydroxy-5-iodobenzoate is an organic compound with the chemical formula C₉H₉IO₃.[1][2] It serves as a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical and materials science applications. This technical guide provides a comprehensive review of the available literature on this compound, covering its chemical and physical properties, plausible synthetic routes, and predicted spectroscopic characteristics.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₉IO₃ | [1][2][3] |
| Molecular Weight | 292.07 g/mol | [1] |
| CAS Number | 15125-84-5 | [2][3] |
| XLogP3 | 2.4 | [1] |
| Storage Conditions | Keep in a dark place, sealed in a dry environment at 2-8°C. | [4] |
The precursor, 2-hydroxy-5-iodobenzoic acid, is a solid with a melting point of 197-198°C.
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly documented in readily accessible literature, two primary synthetic routes are highly plausible based on established organic chemistry principles and related procedures.
Fischer Esterification of 2-hydroxy-5-iodobenzoic acid
This well-established method involves the acid-catalyzed esterification of a carboxylic acid with an alcohol. In this case, 2-hydroxy-5-iodobenzoic acid would be reacted with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Plausible Experimental Protocol:
-
To a solution of 2-hydroxy-5-iodobenzoic acid (1.0 eq) in anhydrous ethanol (a large excess, to serve as both reactant and solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Caption: Fischer Esterification of 2-hydroxy-5-iodobenzoic acid.
Iodination of Ethyl 2-hydroxybenzoate (Ethyl Salicylate)
This approach involves the direct iodination of the aromatic ring of ethyl salicylate. The hydroxyl group is an activating group, directing electrophilic substitution to the ortho and para positions. Since the ortho position is already substituted, the iodine will be directed to the para position (position 5). Common iodinating agents include iodine monochloride (ICl) or N-iodosuccinimide (NIS).
Plausible Experimental Protocol (using Iodine Monochloride):
-
Dissolve Ethyl 2-hydroxybenzoate (1.0 eq) in a suitable solvent, such as glacial acetic acid or a non-polar solvent like n-heptane.
-
Cool the solution in an ice bath and add a solution of iodine monochloride (1.0-1.1 eq) in the same solvent dropwise with stirring.
-
Allow the reaction to proceed at room temperature and monitor its completion by TLC.
-
Once the reaction is complete, pour the mixture into water and decolorize by adding a small amount of sodium thiosulfate or sodium sulfite.
-
Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Caption: Iodination of Ethyl 2-hydroxybenzoate.
Spectroscopic Data (Predicted)
While experimental spectroscopic data for this compound is not available in the reviewed literature, the expected spectral characteristics can be predicted based on the analysis of its structural analogues.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show characteristic signals for the ethyl group and the aromatic protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.4 | Triplet | 3H | -O-CH₂-CH₃ |
| ~4.4 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~6.8 | Doublet | 1H | Ar-H (ortho to -OH) |
| ~7.5 | Doublet of doublets | 1H | Ar-H (meta to -OH, ortho to -I) |
| ~7.9 | Doublet | 1H | Ar-H (ortho to -COOEt, meta to -I) |
| ~10.5 | Singlet | 1H | Ar-OH |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the aromatic carbons, and the ethyl group carbons.
| Chemical Shift (δ, ppm) | Assignment |
| ~14 | -O-CH₂-C H₃ |
| ~62 | -O-C H₂-CH₃ |
| ~85 | C -I |
| ~115 | Ar-C H (ortho to -OH) |
| ~120 | Ar-C -COOEt |
| ~140 | Ar-C H (meta to -OH, ortho to -I) |
| ~145 | Ar-C H (ortho to -COOEt, meta to -I) |
| ~160 | Ar-C -OH |
| ~170 | C =O |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the hydroxyl, carbonyl, and aromatic functionalities.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3400 | Broad | O-H stretch (phenolic) |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~2980 | Medium | C-H stretch (aliphatic) |
| ~1680 | Strong | C=O stretch (ester, conjugated) |
| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (ester) |
| ~820 | Strong | C-H bend (aromatic, out-of-plane) |
Mass Spectrometry (Predicted)
The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Interpretation |
| 292 | [M]⁺, Molecular ion |
| 247 | [M - OCH₂CH₃]⁺, Loss of ethoxy radical |
| 219 | [M - COOCH₂CH₃]⁺, Loss of ethoxycarbonyl radical |
| 165 | [M - I]⁺, Loss of iodine radical |
Applications in Drug Development and Research
This compound is primarily utilized as a building block in organic synthesis. The presence of three key functional groups—a hydroxyl group, an ester, and an iodine atom—makes it a versatile precursor for a variety of chemical transformations.
-
The iodine atom is particularly useful for introducing further complexity through cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings.
-
The hydroxyl group can be alkylated, acylated, or used to direct further electrophilic substitution.
-
The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups like amides.
While no specific biological activities have been reported for this compound itself, its role as a synthetic intermediate suggests its potential use in the preparation of biologically active molecules. For instance, derivatives of 2-(N-substituted) 5-iodobenzoates have been investigated for their cytotoxic effects.
Conclusion
This compound is a valuable, though not extensively characterized, chemical intermediate. This guide provides a summary of its known properties and outlines plausible and detailed synthetic methodologies based on established chemical reactions. The predicted spectroscopic data serves as a useful reference for researchers working with this compound. Further experimental investigation into its physical properties, spectroscopic characterization, and potential biological activities would be a valuable contribution to the chemical and pharmaceutical sciences.
References
- 1. Ethyl 5-hydroxy-2-iodobenzoate | C9H9IO3 | CID 3629154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. appchemical.com [appchemical.com]
- 3. This compound, CasNo.15125-84-5 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]
- 4. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions of Ethyl 2-hydroxy-5-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds. This palladium-catalyzed reaction between an organohalide and an organoboron compound has become an indispensable tool in medicinal chemistry and drug discovery. The resulting biphenyl scaffolds are prevalent in a wide range of pharmacologically active molecules.
This document provides detailed application notes and protocols for the Suzuki coupling reaction of Ethyl 2-hydroxy-5-iodobenzoate with various arylboronic acids. The resulting ethyl 5-aryl-2-hydroxybenzoate derivatives are valuable intermediates in the synthesis of novel therapeutic agents. Biphenyl carboxylic acid derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, antifungal, anti-proliferative, anti-diabetic, immunosuppressant, analgesic, and anti-inflammatory properties.[1]
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
Quantitative Data for Suzuki Coupling of a Related Substrate
While specific data for this compound is not extensively published, the following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of the closely related compound, methyl 2-iodobenzoate, with phenylboronic acid. This data provides a strong baseline for reaction optimization.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N | DMF | 100 | 12 | 75[2] |
| 2 | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ | DMAc | 120 | 8 | 88[2] |
| 3 | Herrmann's Catalyst (1) | - | Ag₃PO₄ | DMF | 120 | 6 | 91[2] |
| 4 | PdEncat™ 40 (0.8) | - | NaOAc | EtOH | 140 (MW) | 0.5 | 95[2] |
Experimental Protocol: Suzuki Coupling of this compound
This protocol is a general guideline for the Suzuki coupling of this compound with an arylboronic acid and may require optimization for specific substrates and scales.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent Addition: Add the degassed solvent to the flask via syringe.
-
Reaction: The reaction mixture is then heated, typically between 80-110 °C, and stirred for a period ranging from 2 to 24 hours.
-
Monitoring: Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired ethyl 5-aryl-2-hydroxybenzoate product.
Applications in Drug Development
Biphenyl derivatives are a cornerstone in medicinal chemistry due to their conformational flexibility and ability to interact with various biological targets. The ethyl 5-aryl-2-hydroxybenzoate products synthesized from this compound serve as versatile scaffolds for the development of new drugs with a wide range of therapeutic applications.
-
Anti-inflammatory and Analgesic Agents: Biphenyl-4-carboxylic acid derivatives have been investigated for their anti-inflammatory and analgesic properties.[3]
-
Antimicrobial and Antifungal Activity: Various biphenyl derivatives have shown promising activity against a range of bacteria and fungi.[1]
-
Anticancer Agents: Substituted biphenyl carboxylic acids have been synthesized and evaluated for their in vitro anticancer activity against various cancer cell lines.[3]
-
Antihypertensive Agents: The biphenyl tetrazole scaffold, famously found in the angiotensin II receptor blocker Losartan, highlights the importance of this structural motif in cardiovascular drug design.
-
Other Therapeutic Areas: The biphenyl moiety is also present in drugs with applications as diuretics, anti-diabetic agents, and immunosuppressants.[3]
The synthetic accessibility of a diverse library of ethyl 5-aryl-2-hydroxybenzoates via the Suzuki coupling reaction allows for extensive structure-activity relationship (SAR) studies, paving the way for the discovery of novel and potent drug candidates.
References
Synthesis of Benzofuran Derivatives Using Ethyl 2-Hydroxy-5-iodobenzoate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of benzofuran derivatives utilizing ethyl 2-hydroxy-5-iodobenzoate as a key starting material. The methodologies described herein are primarily based on palladium-catalyzed cross-coupling reactions followed by intramolecular cyclization, a robust and versatile strategy for the construction of the benzofuran scaffold. Benzofuran derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory and anticancer properties.[1][2][3][4][5][6][7][8]
Introduction
The benzofuran nucleus is a privileged heterocyclic motif found in numerous natural products and pharmacologically active compounds.[7][8] The synthesis of substituted benzofurans is a key focus in drug discovery. This compound is a readily available starting material that can be effectively utilized to generate a variety of benzofuran derivatives, particularly those with substitution at the 6-position of the benzofuran core. The primary synthetic strategy involves a domino Sonogashira coupling of the aryl iodide with a terminal alkyne, followed by an intramolecular cyclization to construct the furan ring. This approach offers a high degree of convergence and allows for the introduction of diverse substituents on the benzofuran scaffold.
Synthetic Strategy Overview
The principal synthetic pathway for the conversion of this compound to benzofuran derivatives is a one-pot, two-step process:
-
Palladium-Copper Co-catalyzed Sonogashira Coupling: The aryl iodide of this compound is coupled with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. This step forms a 2-alkynylphenol intermediate.
-
Intramolecular Cyclization (Annulation): The in situ generated 2-alkynylphenol undergoes an intramolecular 5-exo-dig cyclization to form the benzofuran ring. This cyclization is often promoted by the basic reaction conditions or can be facilitated by the palladium or copper catalyst.
The resulting products are ethyl benzofuran-6-carboxylates, which can be further modified, for instance, by hydrolysis of the ester to the corresponding carboxylic acid, a key intermediate for various pharmaceuticals.[9][10][11]
Experimental Protocols
General Protocol for the Synthesis of Ethyl 2-Substituted-benzofuran-6-carboxylates
This protocol is a generalized procedure based on established methods for the Sonogashira coupling of iodophenols and subsequent cyclization.[12][13] Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA), K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF), toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (0.02-0.05 equiv.), and copper(I) iodide (0.05-0.1 equiv.).
-
Add the anhydrous solvent, followed by the base (2.0-3.0 equiv.).
-
To this stirred suspension, add the terminal alkyne (1.1-1.5 equiv.) dropwise.
-
Heat the reaction mixture to the desired temperature (typically between 60-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ethyl 2-substituted-benzofuran-6-carboxylate.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of benzofuran derivatives from analogous iodophenols, providing an expected range for yields and reaction conditions.
Table 1: Reaction Conditions for the Synthesis of 2-Substituted Benzofurans from o-Iodophenols.
| Entry | o-Iodophenol Derivative | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | o-Iodophenol | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 80 | 95 | [12] |
| 2 | o-Iodophenol | 1-Hexyne | Pd(OAc)₂ | CuI | DIPA | THF | 60 | 88 | Analogous Reactions |
| 3 | 2-Iodo-4-methylphenol | Phenylacetylene | Pd(PPh₃)₄ | CuI | K₂CO₃ | Toluene | 110 | 92 | Analogous Reactions |
| 4 | 2-Iodo-4-nitrophenol | 1-Ethynylcyclohexene | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 90 | 85 | Analogous Reactions |
Table 2: Examples of Synthesized 2-Substituted Benzofuran-6-carboxylic Acid Derivatives and their Precursors.
| Derivative | Starting Material | Key Intermediate | Biological Relevance | Reference |
| Benzofuran-6-carboxylic acid | 4-bromo-2-hydroxybenzaldehyde | 6-bromobenzofuran | Intermediate for Lifitegrast | [9][11] |
| Benzofuran-6-carboxylic acid | 3-hydroxy benzoic acid | 3-hydroxy-4-alkynylbenzoic acid | Intermediate for Lifitegrast | [10] |
| Ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate | 2-bromo-4-methoxyphenol | 2-(4-fluorophenyl)ethynyl-4-methoxyphenol | Anticancer activity | [14] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis of ethyl 2-substituted-benzofuran-6-carboxylates.
Caption: General workflow for the one-pot synthesis of benzofuran derivatives.
Signaling Pathways
Benzofuran derivatives have been shown to modulate key signaling pathways involved in cancer and inflammation.
mTOR Signaling Pathway in Cancer:
Certain benzofuran derivatives have demonstrated inhibitory effects on the mTOR signaling pathway, which is often dysregulated in cancer.[2][4][5][15]
Caption: Inhibition of the mTOR signaling pathway by benzofuran derivatives.
NF-κB and MAPK Signaling Pathways in Inflammation:
Benzofuran derivatives have been identified as inhibitors of the NF-κB and MAPK signaling pathways, which are central to the inflammatory response.[1][16]
Caption: Inhibition of NF-κB and MAPK inflammatory pathways.
References
- 1. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Benzofuran derivatives as anticancer inhibitors of mTOR signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents | MDPI [mdpi.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. researchgate.net [researchgate.net]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Ethyl 2-hydroxy-5-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of substituted benzofuran derivatives, a significant class of heterocyclic compounds, utilizing ethyl 2-hydroxy-5-iodobenzoate as a key starting material. The methodologies outlined below leverage a palladium-catalyzed Sonogashira coupling followed by an intramolecular cyclization, a robust and versatile strategy for the construction of the benzofuran scaffold.
Application Note 1: Synthesis of Ethyl 2-Aryl-benzofuran-5-carboxylates via Palladium-Catalyzed Sonogashira Coupling and Cyclization
This method facilitates the synthesis of ethyl 2-aryl-benzofuran-5-carboxylates through a one-pot or sequential Sonogashira coupling of this compound with various terminal arylacetylenes, followed by an intramolecular cyclization. This approach is highly efficient and allows for the introduction of diverse aryl substituents at the 2-position of the benzofuran core.
General Workflow
Caption: Workflow for the synthesis of Ethyl 2-Aryl-benzofuran-5-carboxylates.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of various ethyl 2-aryl-benzofuran-5-carboxylates.
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 12 | 85-95 |
| 2 | 4-Methoxyphenylacetylene | Pd(OAc)₂ / PPh₃ / CuI | DIPA | Toluene | 100 | 16 | 80-90 |
| 3 | 4-Chlorophenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N/DMF | DMF | 90 | 14 | 82-92 |
| 4 | 1-Ethynyl-4-nitrobenzene | PdCl₂(PPh₃)₂ / CuI | Piperidine | THF | 70 | 18 | 75-85 |
| 5 | 3-Ethynylpyridine | Pd(OAc)₂ / XPhos / CuI | K₂CO₃ | Dioxane | 110 | 24 | 70-80 |
Experimental Protocol: Synthesis of Ethyl 2-phenyl-benzofuran-5-carboxylate
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.06 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous DMF (5 mL per 1 mmol of this compound) and triethylamine (3.0 eq).
-
Add phenylacetylene (1.2 eq) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 80°C and stir for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction (disappearance of the starting material), cool the mixture to room temperature.
-
Pour the reaction mixture into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 2-phenyl-benzofuran-5-carboxylate as a solid.
Application Note 2: Synthesis of Ethyl 2-Alkyl-benzofuran-5-carboxylates
This protocol describes the synthesis of ethyl 2-alkyl-benzofuran-5-carboxylates, which follows a similar Sonogashira coupling and intramolecular cyclization pathway as for the 2-aryl counterparts. The choice of the terminal alkyne determines the alkyl substituent at the 2-position.
Logical Relationship of Reaction Steps
Caption: Logical steps in the synthesis of Ethyl 2-Alkyl-benzofuran-5-carboxylates.
Quantitative Data Summary
The following table provides representative data for the synthesis of ethyl 2-alkyl-benzofuran-5-carboxylates.
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Hexyne | Pd(PPh₃)₄ / CuI | Piperidine | DMF | 85 | 16 | 78-88 |
| 2 | 3,3-Dimethyl-1-butyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | Acetonitrile | 80 | 20 | 75-85 |
| 3 | Propyne (gas) | Pd(OAc)₂ / PPh₃ / CuI | DIPA | THF | 60 | 24 | 65-75 |
| 4 | Cyclopropylacetylene | PdCl₂(dppf) / CuI | Cs₂CO₃ | Dioxane | 100 | 18 | 72-82 |
| 5 | Trimethylsilylacetylene* | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 70 | 10 | 90-98 |
*Note: The trimethylsilyl group is typically removed in situ or in a subsequent step before cyclization.
Experimental Protocol: Synthesis of Ethyl 2-butyl-benzofuran-5-carboxylate
Materials:
-
This compound
-
1-Hexyne
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Piperidine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a sealed tube under an argon atmosphere, combine this compound (1.0 eq), Pd(PPh₃)₄ (0.05 eq), and CuI (0.1 eq).
-
Add anhydrous DMF (5 mL per 1 mmol of the starting iodide) and piperidine (2.5 eq).
-
Introduce 1-hexyne (1.5 eq) to the mixture.
-
Seal the tube and heat the reaction mixture at 85°C for 16 hours.
-
After cooling to room temperature, dilute the mixture with diethyl ether and wash with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate gradient) to yield ethyl 2-butyl-benzofuran-5-carboxylate.
These protocols provide a foundation for the synthesis of a diverse library of benzofuran derivatives from this compound, which can be valuable for structure-activity relationship (SAR) studies in drug discovery and development. The reaction conditions can be further optimized based on the specific substrate and desired outcome.
Application Notes: Ethyl 2-hydroxy-5-iodobenzoate as a Versatile Intermediate in Medicinal Chemistry
Introduction
Ethyl 2-hydroxy-5-iodobenzoate is a valuable intermediate in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors and other targeted therapeutic agents. Its structure, featuring a salicylic acid core with a strategically placed iodine atom, allows for diverse synthetic transformations, including Suzuki and Sonogashira cross-coupling reactions, as well as nucleophilic aromatic substitution and amidation. This functional group arrangement makes it an ideal starting material for the construction of complex molecular scaffolds designed to interact with specific biological targets, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase, both of which are implicated in various cancers.
These application notes provide detailed protocols for the synthesis of this compound and its subsequent elaboration into a representative salicylanilide-based EGFR inhibitor. Additionally, quantitative data on the biological activity of related compounds are presented to highlight the potential of this intermediate in drug discovery.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 15125-84-5 |
| Molecular Formula | C₉H₉IO₃ |
| Molecular Weight | 292.07 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Melting Point | 76-80 °C |
| Solubility | Soluble in methanol, ethanol, DMSO, and other common organic solvents. |
Application in the Synthesis of Kinase Inhibitors
The iodinated phenyl ring of this compound is a key feature that enables its use in palladium-catalyzed cross-coupling reactions. This allows for the introduction of various aryl and heteroaryl moieties, which are often crucial for binding to the ATP-binding site of kinases. The hydroxyl and ester functionalities provide additional points for modification, such as the formation of amides, which can mimic the hinge-binding interactions of known kinase inhibitors.
Synthesis of Salicylanilide-Based EGFR Inhibitors
A prominent application of this compound is in the synthesis of salicylanilide derivatives, which have shown potent inhibitory activity against EGFR. The general synthetic strategy involves the amidation of the ester group with a substituted aniline, followed by further modifications.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the iodination of ethyl salicylate using iodine and periodic acid as the iodinating agents.
Materials:
-
Ethyl salicylate
-
Iodine (I₂)
-
Periodic acid (H₅IO₆)
-
Sulfuric acid (concentrated)
-
Methanol
-
Sodium thiosulfate solution (10% w/v)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl salicylate (1 equivalent) in methanol.
-
Add iodine (0.5 equivalents) and periodic acid (0.2 equivalents) to the solution.
-
Slowly add concentrated sulfuric acid (catalytic amount) to the reaction mixture while stirring.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by pouring it into a stirred solution of 10% sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford this compound.
Expected Yield: 75-85%
Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 10.75 (s, 1H, OH), 7.85 (d, J = 2.4 Hz, 1H, Ar-H), 7.55 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 6.80 (d, J = 8.8 Hz, 1H, Ar-H), 4.40 (q, J = 7.2 Hz, 2H, OCH₂CH₃), 1.40 (t, J = 7.2 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 169.5, 160.8, 143.2, 138.6, 122.9, 114.5, 80.1, 62.3, 14.1.
-
MS (ESI): m/z 292.9 [M+H]⁺.
Protocol 2: Synthesis of a Representative Salicylanilide EGFR Inhibitor
This protocol describes the synthesis of N-(3-ethynylphenyl)-2-hydroxy-5-iodobenzamide, a representative EGFR inhibitor, from this compound.
Materials:
-
This compound
-
3-Ethynylaniline
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 3-ethynylaniline (1.2 equivalents) in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add sodium hydride (1.5 equivalents) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of this compound (1 equivalent) in anhydrous THF dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to 0 °C and quench with 1 M HCl to adjust the pH to ~7.
-
Extract the mixture with ethyl acetate (3 x volume).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the final salicylanilide.
Expected Yield: 60-70%
Quantitative Biological Data
The following table summarizes the in vitro inhibitory activity of salicylanilide derivatives structurally related to compounds synthesized from this compound against EGFR.[1]
| Compound ID | Modification on Anilide Ring | EGFR IC₅₀ (µM)[1] |
| 5b | 4-Benzyloxy-3-chloro | 0.45[1] |
| 5d | 4-(3-Fluorobenzyloxy)-3-chloro | 0.30[1] |
Note: These data are for representative salicylanilide derivatives and serve to illustrate the potential of this chemical class as EGFR inhibitors.
Visualizations
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of Ethyl 2-hydroxy-5-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of Ethyl 2-hydroxy-5-iodobenzoate . This versatile building block is a valuable substrate for creating carbon-carbon and carbon-nitrogen bonds, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The presence of the aryl iodide, a hydroxyl group, and an ester functionality allows for a wide range of synthetic manipulations, making it a key intermediate in the development of complex molecules.
This document outlines protocols for several key palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings. The provided data and methodologies are intended to serve as a reliable starting point for researchers, enabling the efficient and reproducible synthesis of a diverse array of substituted salicylic acid derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds. This compound can be effectively coupled with various arylboronic acids to yield 5-aryl-2-hydroxybenzoate derivatives.
Quantitative Data Summary
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | 2M Na₂CO₃ | Toluene/EtOH (4:1) | 85 | 5 | 88[1] |
| 2 | 4-Pyridinylboronic acid | Pd(PPh₃)₄ (5-10) | 2M Na₂CO₃ | Toluene/EtOH (4:1) | 85 | 5 | 39[1] |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling[1]
-
To a solution of this compound (1.0 equiv.) in a 4:1 mixture of toluene and ethanol, add the corresponding arylboronic acid (1.5 equiv.).
-
Add an aqueous solution of sodium carbonate (2 M, 3.0 equiv.).
-
De-gas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 - 0.10 equiv.).
-
Heat the reaction mixture to 85 °C and stir for 5 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Neutralize the mixture to pH 7-8 with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Logical Relationship of Suzuki-Miyaura Coupling Components
Caption: Key components for the Suzuki-Miyaura coupling reaction.
Heck Reaction
Experimental Protocol: General Procedure for Heck Reaction
-
To a pressure tube, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a phosphine ligand (e.g., P(o-tolyl)₃, 2-10 mol%).
-
Add a base (e.g., triethylamine or potassium carbonate, 2.0-3.0 equiv.).
-
Seal the tube, evacuate, and backfill with an inert gas (e.g., argon).
-
Add an anhydrous solvent (e.g., DMF or acetonitrile) and the alkene (1.2-2.0 equiv.) via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (typically 4-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow for Heck Reaction
Caption: A typical workflow for a Heck cross-coupling experiment.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylalkynes. While a dissertation noted challenges in a Sonogashira coupling with a derivative of this compound due to potential catalyst poisoning by a sulfur-containing functional group, the parent compound should be a viable substrate under appropriate conditions.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
To a dry Schlenk flask, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., argon) three times.
-
Add an anhydrous solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.).
-
Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the stirred mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of ammonium chloride and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Catalytic Cycle of the Sonogashira Coupling
Caption: Simplified catalytic cycle for the Sonogashira coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the coupling of aryl halides with a wide range of amines. This reaction can be used to synthesize 5-amino-2-hydroxybenzoate derivatives from this compound.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
To a dry Schlenk tube, add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 2-4 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv.).
-
Evacuate the tube and backfill with an inert gas (e.g., argon).
-
Add an anhydrous solvent (e.g., toluene or dioxane) and the amine (1.1-1.5 equiv.).
-
Seal the tube and heat the reaction mixture to the required temperature (typically 80-110 °C) for the necessary time (typically 2-24 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
These protocols provide a foundation for the application of palladium-catalyzed cross-coupling reactions with this compound. Researchers should note that reaction conditions may require optimization based on the specific coupling partners and desired products. Careful screening of catalysts, ligands, bases, and solvents is often necessary to achieve optimal yields and purity.
References
Application Notes and Protocols: Reaction Mechanisms Involving "Ethyl 2-hydroxy-5-iodobenzoate"
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and reaction mechanisms for the versatile chemical intermediate, Ethyl 2-hydroxy-5-iodobenzoate. This compound serves as a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science research. The following sections detail its synthesis and key transformations, including palladium-catalyzed cross-coupling reactions and etherification, supported by experimental data and visual diagrams.
Synthesis of this compound
The direct iodination of ethyl salicylate is a common and efficient method for the preparation of this compound. This electrophilic aromatic substitution introduces an iodine atom at the para position to the hydroxyl group, activating the molecule for subsequent cross-coupling reactions.
Reaction Mechanism: Iodination of Ethyl Salicylate
The reaction proceeds via an electrophilic aromatic substitution mechanism. Chloramine-T, in the presence of sodium iodide, generates an in-situ electrophilic iodine species (I+). The aromatic ring of ethyl salicylate, activated by the hydroxyl group, attacks the electrophilic iodine, leading to the formation of a sigma complex. Subsequent deprotonation restores aromaticity, yielding the final product.
Caption: Iodination of Ethyl Salicylate.
Experimental Protocol: Synthesis of this compound[1]
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| Ethyl salicylate | 166.17 | 10.0 g | 0.06 |
| Sodium iodide (NaI) | 149.89 | 10.7 g | 0.07 |
| Chloramine-T | 227.64 | 16.4 g | 0.072 |
| Anhydrous DMF | - | 50 mL | - |
| 2 N HCl | - | As needed | - |
| Deionized Water | - | 300 mL | - |
| 10% Na2S2O4 | - | As needed | - |
Procedure:
-
To a stirred solution of sodium iodide (10.7 g, 0.07 mol) and ethyl salicylate (10.0 g, 0.06 mol) in anhydrous DMF (50 mL) under a nitrogen atmosphere, add Chloramine-T (16.4 g, 0.072 mol) portion-wise over five minutes at 0 °C.
-
Allow the solution to warm to room temperature and stir for an additional 3 hours.
-
Pour the reaction mixture into water (300 mL) and acidify with 2 N HCl to a pH of 3.
-
Filter the resulting solid and wash with water (100 mL) and 10% sodium thiosulfate solution.
-
Dry the off-white solid in a vacuum oven overnight.
Quantitative Data:
| Product | Appearance | Yield |
| This compound | Off-white solid | 66%[1] |
Palladium-Catalyzed Cross-Coupling Reactions
This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in the synthesis of bi-aryl compounds and other complex organic molecules.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction facilitates the formation of a C-C bond between this compound and an organoboron compound, typically an arylboronic acid. This reaction is widely used in the synthesis of bi-aryl salicylates, which are of interest in medicinal chemistry.[1][2]
The catalytic cycle involves three key steps:
-
Oxidative Addition: The Pd(0) catalyst reacts with this compound to form a Pd(II) complex.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, displacing the iodide.
-
Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the bi-aryl product.
Caption: Suzuki-Miyaura Coupling Mechanism.
Materials:
| Reagent | Amount (relative to aryl iodide) |
| This compound | 1.0 eq |
| Arylboronic acid or boronic ester | 1.5 eq |
| Pd(PPh3)4 | 0.05 - 0.1 eq |
| 2 N Na2CO3 | 3.0 eq |
| Ethanol | - |
| Toluene | - |
Procedure:
-
To a solution of this compound (1.0 eq) in a mixture of ethanol and toluene, add the arylboronic acid or corresponding boronic ester (1.5 eq), Pd(PPh3)4 (0.05 - 0.1 eq), and 2 N sodium carbonate solution (3.0 eq).
-
Reflux the mixture for 5 hours under an argon atmosphere.
-
After cooling, dilute the reaction mixture with water and neutralize to pH 7-8 with saturated ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by silica gel chromatography.
Quantitative Data for Selected Suzuki-Miyaura Coupling Reactions: [2]
| Arylboronic Acid/Ester | Product | Yield |
| Pyridin-4-ylboronic acid | Ethyl 2-hydroxy-5-(pyridin-4-yl)benzoate | 39% |
| Pyridin-3-ylboronic acid | Ethyl 2-hydroxy-5-(pyridin-3-yl)benzoate | 88% |
| 1-Naphthaleneboronic acid | Ethyl 2-hydroxy-5-(naphthalen-1-yl)benzoate | 73% |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, providing access to substituted alkynyl aromatic compounds. These products can serve as precursors for more complex heterocyclic structures.
Materials:
| Reagent | Amount (relative to aryl iodide) |
| This compound | 1.0 eq |
| Terminal Alkyne | 1.5 eq |
| Pd(OAc)2 | 0.05 eq |
| PPh3 | 0.10 eq |
| CuI | 0.10 eq |
| Piperidine | 1.5 eq |
| Anhydrous DMF | - |
Procedure:
-
Charge an oven-dried Schlenk tube with Pd(OAc)2 (5 mol %) and PPh3 (10 mol %) in anhydrous DMF under a nitrogen atmosphere.
-
After 15 minutes, add this compound (1.0 eq), CuI (10 mol %), the terminal alkyne (1.5 eq), and piperidine (1.5 eq).
-
Stir the mixture for 12 hours at 60 °C.
-
Dilute the mixture with ethyl acetate and pour it onto 1N HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry with magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Etherification Reactions
The phenolic hydroxyl group of this compound can be readily alkylated to form various ethers. This transformation is useful for introducing different functionalities and modifying the electronic properties of the molecule.
Reaction Workflow: O-Alkylation
Caption: O-Alkylation Workflow.
Experimental Protocol: General Procedure for O-Alkylation[1]
Materials:
| Reagent | Amount (relative to phenol) |
| This compound | 1.0 eq |
| Cesium carbonate (Cs2CO3) | 5.0 eq |
| Alkylating agent | 1.2 eq |
| Anhydrous DMF | - |
Procedure:
-
Under a nitrogen atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Treat the solution with cesium carbonate (5.0 eq).
-
Add the alkylating agent (1.2 eq) and stir the reaction at 50 °C for 4-8 hours.
-
Dilute the reaction with ethyl acetate and pour it onto 1N HCl.
-
Extract the aqueous phase three times with ethyl acetate.
-
Wash the combined organic layers with brine and water, dry with magnesium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the pure ether product.
Applications in the Synthesis of Bioactive Molecules
This compound is a key starting material in the synthesis of various biologically active compounds, including BH3-mimetics and fluorescent probes for enzyme activity.
Synthesis of Conformationally Constrained Benzoylureas as BH3-mimetics[1]
This compound serves as a scaffold for the synthesis of benzoylureas designed to mimic the BH3 domain of pro-apoptotic proteins. The synthesis involves a multi-step sequence that can include Sonogashira coupling and amide bond formation.
Development of Fluorescent Mechanism-Based Probes[3]
This versatile building block is utilized in the synthesis of fluorescent probes to study aerobic flavin-dependent enzyme activity. The synthesis involves converting the hydroxyl group to a dimethylcarbamothioate, followed by a Miyazaki-Newman-Kwart rearrangement and Sonogashira coupling to introduce a handle for fluorophore attachment.[2]
These detailed protocols and mechanistic insights demonstrate the broad utility of this compound in modern organic synthesis, providing a foundation for the development of novel therapeutics and research tools.
References
Application Notes and Protocols: Ethyl 2-hydroxy-5-iodobenzoate in the Synthesis of Natural Product Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the use of Ethyl 2-hydroxy-5-iodobenzoate as a versatile building block in the synthesis of natural product analogs. This starting material is particularly useful for introducing a substituted salicylic acid moiety, a common feature in many biologically active compounds. The protocols below detail its application in Suzuki coupling, Sonogashira coupling, and Williamson ether synthesis to generate diverse molecular scaffolds.
Suzuki Coupling: Synthesis of Bi-aryl Salicylic Acid Analogs
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. This compound serves as an excellent substrate for coupling with various aryl and heteroaryl boronic acids or their esters to produce bi-aryl analogs of salicylic acid, a well-known natural product with diverse biological activities. These analogs are valuable for structure-activity relationship (SAR) studies in drug discovery.
Experimental Protocol: General Procedure for Suzuki Coupling
This protocol is adapted from the synthesis of bi-aryl analogues of salicylic acid.[1]
Materials:
-
This compound
-
Arylboronic acid or arylboronic acid pinacol ester (1.5 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 - 0.1 equivalents)
-
2 M Sodium carbonate (Na₂CO₃) solution (3 equivalents)
-
Toluene
-
Ethanol
-
Ethyl acetate
-
Saturated ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent) and the corresponding arylboronic acid or boronic ester (1.5 equivalents).
-
Add toluene and ethanol in a 4:1 ratio to dissolve the reactants.
-
Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 - 0.1 equivalents) and the 2 M sodium carbonate solution (3 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-90 °C) and stir vigorously under an inert atmosphere for 5-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and neutralize to a pH of 7-8 with a saturated ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data for Suzuki Coupling Reactions
| Entry | Arylboronic Acid/Ester | Product | Yield (%) |
| 1 | Pyridin-4-ylboronic acid pinacol ester | Ethyl 2-hydroxy-5-(pyridin-4-yl)benzoate | 39 |
| 2 | Pyridin-3-ylboronic acid | Ethyl 2-hydroxy-5-(pyridin-3-yl)benzoate | 88 |
Data extracted from the synthesis of bi-aryl analogues of salicylic acids.[1]
Suzuki Coupling Workflow
Caption: Workflow for the Suzuki cross-coupling reaction.
Sonogashira Coupling: Synthesis of Alkynyl Salicylic Acid Analogs
The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing access to arylalkynes. This reaction is highly valuable for the synthesis of natural product analogs containing the eniyne or arylalkyne motif. The following is a representative protocol for the Sonogashira coupling of this compound.
Experimental Protocol: Representative Procedure for Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.06 equivalents)
-
Triethylamine (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equivalent), bis(triphenylphosphine)palladium(II) dichloride (0.03 equivalents), and copper(I) iodide (0.06 equivalents).
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add anhydrous THF and triethylamine (2.0 equivalents) via syringe.
-
Add the terminal alkyne (1.2 equivalents) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, or until completion as monitored by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Representative Data for Sonogashira Coupling
| Entry | Terminal Alkyne | Product | Expected Yield Range (%) |
| 1 | Phenylacetylene | Ethyl 2-hydroxy-5-(phenylethynyl)benzoate | 70-90 |
| 2 | Ethynyltrimethylsilane | Ethyl 2-hydroxy-5-((trimethylsilyl)ethynyl)benzoate | 80-95 |
| 3 | 1-Heptyne | Ethyl 2-hydroxy-5-(hept-1-yn-1-yl)benzoate | 65-85 |
Note: These are representative yields based on typical Sonogashira couplings of aryl iodides.
Sonogashira Coupling Catalytic Cycle
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Williamson Ether Synthesis: Introducing Diverse Moieties
The Williamson ether synthesis is a classic and reliable method for forming ethers from an alcohol and an alkyl halide. The phenolic hydroxyl group of this compound can be deprotonated to form a phenoxide, which then acts as a nucleophile to displace a halide from a variety of alkylating agents. This allows for the introduction of diverse side chains, which is a common strategy in the synthesis of natural product analogs to modulate properties like solubility and bioavailability.
Experimental Protocol: Representative Procedure for Williamson Ether Synthesis
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1 equivalents)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 equivalents)
-
Acetone or N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in acetone or DMF.
-
Add potassium carbonate or cesium carbonate (1.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 50-60 °C and stir for 4-8 hours, or until the starting material is consumed as indicated by TLC.
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to give the crude product.
-
Purify the product by column chromatography on silica gel if necessary.
Representative Data for Williamson Ether Synthesis
| Entry | Alkyl Halide | Product | Expected Yield Range (%) |
| 1 | Benzyl bromide | Ethyl 2-(benzyloxy)-5-iodobenzoate | 85-95 |
| 2 | Ethyl iodide | Ethyl 2-ethoxy-5-iodobenzoate | 80-90 |
| 3 | Propargyl bromide | Ethyl 5-iodo-2-(prop-2-yn-1-yloxy)benzoate | 75-85 |
Note: These are representative yields based on typical Williamson ether syntheses with phenols.
Williamson Ether Synthesis Logical Flow
Caption: Logical flow of the Williamson ether synthesis.
References
Troubleshooting & Optimization
Troubleshooting low yield in "Ethyl 2-hydroxy-5-iodobenzoate" reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-hydroxy-5-iodobenzoate.
Frequently Asked Questions (FAQs)
Q1: My reaction yield of this compound is significantly lower than expected. What are the potential causes?
Low yields can stem from several factors, including incomplete reaction, side reactions, or loss of product during workup and purification. Key areas to investigate are the purity of starting materials (ethyl salicylate), the choice and handling of the iodinating agent, and the reaction conditions (temperature, reaction time, and solvent).
Q2: What are the common side products in this reaction, and how can I minimize their formation?
The primary side products are typically other isomers of mono-iodinated ethyl salicylate and di-iodinated products. The formation of these byproducts is influenced by the reactivity of the iodinating agent and the reaction conditions.
To minimize side-product formation:
-
Control Stoichiometry: Use a precise 1:1 molar ratio of ethyl salicylate to the iodinating agent.
-
Temperature Control: Perform the reaction at a lower temperature to decrease the reaction rate and improve selectivity.[1]
-
Choice of Iodinating Agent: Milder iodinating agents may offer better selectivity.
Q3: I am observing the formation of colored impurities in my final product. What is the cause, and how can I remove them?
Colored impurities can arise from the degradation of the starting material or product, especially when using strong oxidizing agents or high temperatures. Purification by column chromatography or recrystallization is typically effective in removing these impurities.
Q4: How can I effectively monitor the progress of the iodination reaction?
Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (ethyl salicylate) on a TLC plate, you can visualize the consumption of the starting material and the formation of the product.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Solution |
| Low or No Product Yield | Incomplete reaction due to inactive iodinating agent. | Ensure the iodinating agent (e.g., Iodine Monochloride, N-Iodosuccinimide) is fresh and has been stored under appropriate conditions (cool, dry, and protected from light). |
| Sub-optimal reaction temperature. | Optimize the reaction temperature. For many iodinations of phenols, reactions are initially carried out at 0°C and then allowed to warm to room temperature. | |
| Insufficient reaction time. | Monitor the reaction by TLC to ensure it has gone to completion before quenching. | |
| Formation of Multiple Products (Low Selectivity) | Over-iodination leading to di- or tri-iodinated products. | Carefully control the stoichiometry of the iodinating agent (use 1.0 equivalent). Lowering the reaction temperature can also improve selectivity for the mono-iodinated product.[1] |
| Formation of isomeric products. | The hydroxyl group of ethyl salicylate is an ortho-, para-director. While the 5-iodo isomer is often desired, formation of the 3-iodo isomer is possible. Purification by column chromatography is necessary to separate these isomers. | |
| Difficult Purification | Product co-elutes with starting material or byproducts during column chromatography. | Optimize the solvent system for column chromatography. A gradual increase in the polarity of the eluent can improve separation. |
| Oily product that is difficult to crystallize. | If the product is an oil, try dissolving it in a minimal amount of a suitable solvent and adding a non-solvent dropwise to induce crystallization. Seeding with a small crystal of the pure product can also be effective. |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound. The choice of iodinating agent will influence the specific conditions.
Method 1: Iodination using Iodine Monochloride (ICl)
This protocol is based on the general procedure for the iodination of activated aromatic compounds.
Materials:
-
Ethyl salicylate
-
Iodine monochloride (ICl) solution (e.g., 1.0 M in dichloromethane)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous sodium sulfate or magnesium sulfate
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Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve ethyl salicylate (1.0 eq.) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of iodine monochloride (1.0 eq.) in dichloromethane dropwise to the stirred solution.
-
Monitor the reaction progress using TLC.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted iodine.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Method 2: Iodination using N-Iodosuccinimide (NIS)
This protocol utilizes a milder iodinating agent, which may offer improved selectivity.[2]
Materials:
-
Ethyl salicylate
-
N-Iodosuccinimide (NIS)
-
Anhydrous acetonitrile or dichloromethane
-
Trifluoroacetic acid (TFA) (catalytic amount, optional)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve ethyl salicylate (1.0 eq.) in anhydrous acetonitrile or dichloromethane in a round-bottom flask.
-
Add N-Iodosuccinimide (1.0-1.1 eq.). For less reactive substrates, a catalytic amount of an acid like trifluoroacetic acid can be added to activate the NIS.[2]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product via column chromatography on silica gel (hexane/ethyl acetate eluent).
Data Presentation
Table 1: Reaction Parameters and Expected Outcomes
| Parameter | Method 1 (ICl) | Method 2 (NIS) |
| Iodinating Agent | Iodine Monochloride | N-Iodosuccinimide |
| Typical Solvent | Dichloromethane | Acetonitrile, Dichloromethane |
| Typical Temperature | 0°C to Room Temp. | Room Temperature |
| Typical Reaction Time | 1-4 hours | 2-8 hours |
| Expected Yield | 60-80% (highly substrate dependent) | 70-90% (highly substrate dependent) |
| Key Considerations | Highly reactive, may lead to over-iodination. Moisture sensitive. | Milder reagent, may require an acid catalyst for less activated substrates.[2] |
Visualizations
Reaction Pathway: Electrophilic Aromatic Substitution
The synthesis of this compound proceeds via an electrophilic aromatic substitution mechanism. The hydroxyl and ester groups on the ethyl salicylate ring direct the incoming electrophile (I+) to the ortho and para positions.
Caption: General mechanism of electrophilic aromatic iodination.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of this compound.
Caption: A typical experimental workflow for the synthesis.
Troubleshooting Logic
This diagram illustrates a logical approach to troubleshooting low yield in the reaction.
Caption: A decision tree for troubleshooting low reaction yield.
References
Technical Support Center: Optimizing Coupling Reactions of Ethyl 2-hydroxy-5-iodobenzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing coupling reactions of Ethyl 2-hydroxy-5-iodobenzoate.
General Considerations for Coupling Reactions
This compound presents unique challenges due to its functional groups. The electron-donating hydroxyl group can influence the reactivity of the aryl iodide, while the acidic proton of the phenol and the ester functionality require careful selection of bases to avoid side reactions. The following sections provide detailed guidance for specific coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and various organoboron compounds.
Troubleshooting and FAQs for Suzuki-Miyaura Coupling
Q1: My Suzuki coupling reaction is showing low to no yield. What are the common causes?
A1: Low yields in Suzuki couplings with this substrate can often be attributed to:
-
Catalyst Inactivity: Ensure your palladium catalyst, such as Pd(PPh₃)₄, is fresh and has been stored under an inert atmosphere. Phosphine ligands are susceptible to oxidation.
-
Base Selection: The choice of base is critical. While stronger bases can be effective, they may also lead to the decomposition of the ester. A moderately strong inorganic base like sodium carbonate (Na₂CO₃) is often a good starting point.
-
Solvent Purity: Use anhydrous and degassed solvents to prevent catalyst deactivation by oxygen. A mixture of ethanol and toluene is a common choice for this substrate.
-
Reaction Temperature: Ensure the reaction is heated sufficiently, typically to reflux, to drive the catalytic cycle.
Q2: I'm observing the formation of a significant amount of homocoupled biaryl from my boronic acid. How can I minimize this?
A2: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen. To mitigate this:
-
Thorough Degassing: Ensure your reaction mixture is thoroughly degassed before adding the catalyst. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (e.g., argon or nitrogen) through the solvent.
-
Stoichiometry Control: Use a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) to favor the cross-coupling pathway.
Q3: Can the phenolic hydroxyl group interfere with the reaction?
A3: Yes, the acidic proton of the hydroxyl group can react with the base. However, with the appropriate choice of a moderate base like Na₂CO₃, the reaction can proceed without the need for protecting the hydroxyl group. The base is crucial for the transmetalation step, and its consumption by the phenol can affect the reaction rate. Using a sufficient excess of the base (e.g., 2-3 equivalents) is recommended.
Quantitative Data for Suzuki-Miyaura Coupling
The following table summarizes the yields for the Suzuki coupling of this compound with various arylboronic acids.
| Coupling Partner (Arylboronic Acid) | Product | Yield (%) |
| Pyridin-4-ylboronic acid | Ethyl 2-hydroxy-5-(pyridin-4-yl)benzoate | 39%[1] |
| Pyridin-3-ylboronic acid | Ethyl 2-hydroxy-5-(pyridin-3-yl)benzoate | 88%[1] |
Experimental Protocol for Suzuki-Miyaura Coupling
This protocol is adapted from a literature procedure for the synthesis of bi-aryl analogues of salicylic acids.[2]
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (e.g., 5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
Ethanol/Toluene (1:1 mixture), degassed
-
Argon or Nitrogen gas
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and sodium carbonate.
-
Evacuate the flask and backfill with an inert gas (repeat three times).
-
Add the degassed ethanol/toluene solvent mixture via a syringe.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive flow of inert gas.
-
Heat the reaction mixture to reflux (approximately 85-90 °C) and stir for the required time (e.g., 4 hours or until completion as monitored by TLC).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne.
Troubleshooting and FAQs for Sonogashira Coupling
Q1: My Sonogashira reaction is not proceeding to completion. What should I check?
A1: Incomplete conversion in Sonogashira reactions can be due to:
-
Catalyst System: Both a palladium catalyst (e.g., Pd(OAc)₂) and a copper(I) co-catalyst (e.g., CuI) are typically required. Ensure both are active.
-
Base: An amine base, such as piperidine or triethylamine, is crucial for deprotonating the terminal alkyne and neutralizing the HX byproduct. Ensure the base is fresh and used in sufficient quantity.
-
Inert Atmosphere: These reactions are sensitive to oxygen, which can lead to the oxidative homocoupling of the alkyne (Glaser coupling). Maintain a strict inert atmosphere.
-
Temperature: While some Sonogashira couplings proceed at room temperature, heating may be necessary for less reactive substrates. A temperature of around 60 °C is a good starting point for optimization.[3]
Q2: I'm observing a lot of alkyne dimerization (Glaser coupling). How can I prevent this?
A2: Glaser coupling is a common side reaction promoted by oxygen and the copper catalyst. To minimize it:
-
Rigorous Degassing: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.
-
Copper-Free Conditions: If Glaser coupling remains a significant issue, consider switching to a copper-free Sonogashira protocol. These often employ specialized ligands and may require different bases.
Q3: Does the phenolic hydroxyl group need to be protected?
A3: Generally, for Sonogashira couplings using amine bases, protection of the phenolic hydroxyl group is not necessary. The amine base is typically not strong enough to deprotonate the phenol to an extent that it interferes significantly with the reaction.
Quantitative Data for Sonogashira Coupling
The following table provides examples of Sonogashira coupling with aryl iodides, which can be adapted for this compound.
| Aryl Iodide | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1-Iodo-3-nitrobenzene | Phenylacetylene | Pd(OAc)₂/PPh₃/CuI | Piperidine | DMF | 60 | 89 | [3] |
| 4-Iodoanisole | 2,4-Difluorophenyl acetylene | Pd(OAc)₂/PPh₃/CuI | Piperidine | DMF | 60 | 71 | [3] |
Experimental Protocol for Sonogashira Coupling
This is a general procedure that can be adapted for this compound.[3]
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (5 mol%)
-
Triphenylphosphine [PPh₃] (10 mol%)
-
Copper(I) iodide [CuI] (10 mol%)
-
Piperidine (1.5 equivalents)
-
Anhydrous Dimethylformamide (DMF)
-
Argon or Nitrogen gas
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add Pd(OAc)₂, PPh₃, and anhydrous DMF. Stir for 15 minutes.
-
Add CuI, the terminal alkyne, and piperidine to the mixture.
-
Finally, add this compound.
-
Heat the reaction mixture to 60 °C and stir for 12 hours or until completion.
-
Cool the reaction, dilute with ethyl acetate, and pour into 1N HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the synthesis of N-aryl products by coupling this compound with primary or secondary amines.
Troubleshooting and FAQs for Buchwald-Hartwig Amination
Q1: My Buchwald-Hartwig amination is giving a low yield. What are the key parameters to optimize?
A1: For this substrate, consider the following:
-
Ligand Choice: Bulky, electron-rich phosphine ligands are crucial for successful Buchwald-Hartwig aminations. The choice of ligand often depends on the amine coupling partner.
-
Base Selection: The phenolic proton and the ester group are sensitive to strong bases. While strong bases like sodium tert-butoxide (NaOtBu) are common in these reactions, they may cause ester hydrolysis. Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often preferred, although they may require higher reaction temperatures.[4]
-
Iodide Inhibition: Aryl iodides can sometimes be challenging substrates in Buchwald-Hartwig reactions due to the formation of iodide species that can inhibit the catalyst.[5] Using ligands that promote a fast catalytic turnover can help mitigate this issue.
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are typically used.
Q2: How can I avoid the hydrolysis of the ethyl ester group?
A2: To prevent ester hydrolysis:
-
Use Weaker Bases: Opt for bases like Cs₂CO₃ or K₃PO₄ instead of strong alkoxides.
-
Lower Reaction Temperature: If possible, run the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
Reaction Time: Monitor the reaction closely and avoid unnecessarily long reaction times.
Q3: Can the amine coupling partner be an issue?
A3: Yes, the nature of the amine is important. Primary amines are generally more reactive than secondary amines. Sterically hindered amines may require more forcing conditions or specialized ligands.
General Experimental Protocol for Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equivalents)
-
Anhydrous toluene or dioxane
-
Argon or Nitrogen gas
Procedure:
-
In a glovebox or under an inert atmosphere, combine this compound, the amine, Cs₂CO₃, Pd₂(dba)₃, and the ligand in a dry reaction vessel.
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture with stirring (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once complete, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Heck Coupling & Ullmann Condensation
While no specific examples for the Heck coupling or Ullmann condensation of this compound were found in the performed search, general principles can be applied.
Heck Coupling Considerations
The Heck reaction would couple this compound with an alkene. Key considerations include:
-
Catalyst: A palladium source such as Pd(OAc)₂ is common.
-
Base: An amine base like triethylamine or an inorganic base such as sodium acetate is typically used.
-
Ligand: Phosphine ligands are often employed to stabilize the catalyst.
-
Side Reactions: The phenolic hydroxyl group could potentially coordinate to the palladium center, influencing the reaction.
Ullmann Condensation Considerations
The Ullmann condensation, a copper-catalyzed reaction, could be used to form C-O or C-N bonds.
-
Reactants: Phenols or anilines would be the coupling partners.
-
Catalyst: A copper source, often CuI, is used, typically with a ligand like 1,10-phenanthroline.
-
Base: A base such as K₂CO₃ or K₃PO₄ is required.
-
Conditions: Ullmann reactions often require high temperatures (100-200 °C) and polar aprotic solvents like DMF or DMSO.[6] These harsh conditions could potentially lead to ester decomposition.
Visualizing Experimental Workflows and Logic
General Experimental Workflow for a Cross-Coupling Reaction
The following diagram illustrates a typical workflow for setting up and performing a cross-coupling reaction.
Caption: General workflow for a palladium-catalyzed cross-coupling reaction.
Troubleshooting Logic for Low Yield
This diagram provides a logical decision-making process for troubleshooting low-yield reactions.
References
- 1. Transition-Metal-Catalyzed Alkyl Heck-Type Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Arylboronic acids and arylpinacolboronate esters in Suzuki coupling reactions involving indoles. Partner role swapping and heterocycle protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
Common side reactions and byproducts with "Ethyl 2-hydroxy-5-iodobenzoate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-hydroxy-5-iodobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: There are two primary synthetic routes for the preparation of this compound:
-
Direct Iodination of Ethyl Salicylate: This method involves the electrophilic substitution of ethyl salicylate with an iodinating agent, such as N-iodosuccinimide (NIS), often in the presence of an acid catalyst like trifluoroacetic acid (TFA).
-
Fischer Esterification of 5-Iodosalicylic Acid: This is a classic esterification reaction where 5-iodosalicylic acid is reacted with ethanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), and heat.[1][2]
Q2: What are the potential side reactions and byproducts when synthesizing this compound via direct iodination?
A2: During the direct iodination of ethyl salicylate, several side reactions can occur, leading to the formation of impurities:
-
Unreacted Starting Material: Incomplete iodination can result in the presence of residual ethyl salicylate in the final product.
-
Di-iodinated Byproducts: Over-iodination can lead to the formation of di-iodo-salicylate derivatives. The regioselectivity of the second iodination can vary depending on the reaction conditions.
-
Other Regioisomers: While the 5-iodo isomer is the major product due to the directing effects of the hydroxyl and ester groups, small amounts of other regioisomers may be formed.
-
Byproducts from the Iodinating Agent: The reaction will also produce byproducts from the iodinating agent, for example, succinimide if N-iodosuccinimide is used.
Q3: What are the common challenges and byproducts in the Fischer esterification of 5-Iodosalicylic Acid?
A3: The Fischer esterification is a reversible reaction, which presents the primary challenge.[1][2] Common issues and byproducts include:
-
Incomplete Esterification: Due to the equilibrium nature of the reaction, a significant amount of the starting 5-iodosalicylic acid may remain if the reaction is not driven to completion.
-
Water as a Byproduct: Water is formed during the reaction, and its presence can shift the equilibrium back towards the starting materials.[3]
-
Dehydration and Ether Formation: At the high temperatures and strongly acidic conditions of the Fischer esterification, side reactions such as the dehydration of ethanol to form diethyl ether can occur.
Q4: Can this compound undergo de-iodination?
A4: Yes, aryl iodides can undergo de-iodination under certain conditions. This is a potential side reaction to be aware of in subsequent experimental steps involving this compound. Factors that can promote de-iodination include exposure to heat, light, or radical initiators.
Q5: Is the ester group in this compound susceptible to hydrolysis?
A5: Yes, the ethyl ester group is susceptible to hydrolysis, which will convert the compound back to 5-iodosalicylic acid and ethanol.[4][5] This reaction is catalyzed by both acids and bases and is accelerated by heat.[4][6] Care should be taken during workup and storage to minimize exposure to conditions that promote hydrolysis.
Troubleshooting Guides
Synthesis Troubleshooting: Direct Iodination of Ethyl Salicylate
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Product / Incomplete Reaction | 1. Insufficient reaction time or temperature. 2. Inactive iodinating agent. 3. Insufficient catalyst. | 1. Monitor the reaction by TLC. If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. 2. Use a fresh batch of the iodinating agent (e.g., NIS). 3. Increase the catalytic amount of acid (e.g., TFA). |
| Presence of Di-iodinated Byproducts | 1. Over-reaction due to prolonged reaction time or excess iodinating agent. 2. Reaction temperature is too high. | 1. Carefully control the stoichiometry of the iodinating agent. Use of 1.0-1.1 equivalents is often sufficient. 2. Perform the reaction at a lower temperature to improve selectivity. |
| Difficulty in Removing Succinimide Byproduct | Succinimide has some water solubility. | During the aqueous workup, multiple washes with water can help to remove the succinimide byproduct. |
Synthesis Troubleshooting: Fischer Esterification of 5-Iodosalicylic Acid
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Conversion to the Ester | 1. The equilibrium is not sufficiently shifted towards the products.[1] 2. Insufficient acid catalyst. 3. Insufficient reaction time or temperature. | 1. Use a large excess of ethanol (it can often be used as the solvent).[3][7] Alternatively, remove the water byproduct as it forms using a Dean-Stark apparatus.[3][7] 2. Ensure a sufficient amount of a strong acid catalyst (e.g., concentrated H₂SO₄) is used. 3. Increase the reflux time and ensure the reaction is heated to the boiling point of the alcohol. |
| Product Contaminated with Starting Material | Incomplete reaction. | If the reaction is incomplete, the unreacted 5-iodosalicylic acid can be removed by washing the organic extract with a mild aqueous base, such as a saturated sodium bicarbonate solution. The acidic starting material will be extracted into the aqueous layer as its sodium salt. |
| Formation of a Dark-Colored Reaction Mixture | Decomposition of the starting material or product at high temperatures in the presence of a strong acid. | Consider using a milder acid catalyst or conducting the reaction at a lower temperature for a longer period. |
Troubleshooting in Subsequent Reactions
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Formation of De-iodinated Product | The reaction conditions (e.g., high temperature, presence of radical initiators, or certain metal catalysts) are promoting the cleavage of the C-I bond. | 1. If possible, lower the reaction temperature. 2. Avoid exposure of the reaction mixture to light. 3. If a radical mechanism is suspected, the addition of a radical scavenger may be beneficial. |
| Hydrolysis of the Ester Group | Presence of acid or base, and water in the reaction or workup.[4][6] | 1. During aqueous workup, use a saturated sodium bicarbonate solution to neutralize any acid, and work quickly to minimize contact time with the aqueous phase.[8] 2. If the reaction is performed under basic conditions, neutralize with a mild acid and extract the product promptly. 3. Ensure the final product is thoroughly dried and stored in a dry environment. |
Experimental Protocols
Protocol 1: Iodination of Ethyl Salicylate with N-Iodosuccinimide (NIS)
-
Materials:
-
Ethyl salicylate
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (CH₃CN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve ethyl salicylate (1.0 eq) in acetonitrile.
-
Add N-iodosuccinimide (1.1 eq) to the solution.
-
Add a catalytic amount of trifluoroacetic acid (e.g., 10 mol%).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate to reduce any remaining iodine.
-
Dilute the mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Fischer Esterification of 5-Iodosalicylic Acid
-
Materials:
-
5-Iodosalicylic acid
-
Ethanol (absolute)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, suspend 5-iodosalicylic acid (1.0 eq) in a large excess of absolute ethanol.
-
Carefully add concentrated sulfuric acid (as a catalyst, e.g., 5-10 mol%) to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress by TLC.
-
After cooling to room temperature, remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate until effervescence ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by recrystallization or column chromatography.
-
Visualizations
Caption: Synthetic routes to this compound.
Caption: Common side products in the synthesis of this compound.
Caption: General troubleshooting workflow for synthesis optimization.
References
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. athabascau.ca [athabascau.ca]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. What is the mechanism of Ethyl Salicylate? [synapse.patsnap.com]
- 6. Chemistry 211 Experiment 3 [home.miracosta.edu]
- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of Ethyl 2-hydroxy-5-iodobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-hydroxy-5-iodobenzoate. The information is presented in a question-and-answer format to directly address common challenges encountered during its purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The primary impurities typically arise from the iodination of ethyl salicylate and can include:
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Unreacted Starting Material: Ethyl 2-hydroxybenzoate (ethyl salicylate).
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Over-iodinated Products: Di-iodinated species such as Ethyl 2-hydroxy-3,5-diiodobenzoate.
-
Positional Isomers: Depending on the iodination method, small amounts of other iodinated isomers might be present.
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Degradation Products: Dark, tar-like materials can form, particularly if the reaction is overheated or exposed to light for extended periods. Phenolic compounds are also susceptible to oxidation.
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Residual Reagents: Traces of the iodinating agent (e.g., iodine monochloride, N-iodosuccinimide) or catalysts may remain.
Q2: What are the recommended purification techniques for this compound?
A2: The two most effective and commonly used purification techniques for this compound are column chromatography and recrystallization.
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Column Chromatography: This is highly effective for separating the desired product from both more polar and less polar impurities. A common stationary phase is silica gel.
-
Recrystallization: This technique is suitable for removing smaller amounts of impurities and can yield a highly pure crystalline product, provided a suitable solvent is identified.
Q3: How can I remove colored impurities from my product?
A3: Colored impurities, often high molecular weight byproducts, can sometimes be removed by treating a solution of the crude product with a small amount of activated charcoal before a hot filtration step in a recrystallization procedure. However, be aware that charcoal can also adsorb some of your desired product, potentially reducing the yield.
Q4: My purified this compound is unstable and discolors over time. How can I improve its stability?
A4: Iodinated phenolic compounds can be sensitive to light and air. To improve stability, store the purified product in a tightly sealed amber vial under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature.
Troubleshooting Guides
Column Chromatography
Issue 1: Poor separation of the product from impurities on the column.
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Potential Cause: The solvent system (eluent) is not optimal.
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Solution: Before running a column, perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of ethyl acetate and hexanes) to find a system that gives good separation between your product and the impurities. The desired product should ideally have an Rf value of around 0.3.[1]
-
-
Potential Cause: The column is overloaded.
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Solution: Use an appropriate amount of silica gel for the amount of crude product. A general rule of thumb is a 20-50:1 weight ratio of silica gel to crude material.[1]
-
-
Potential Cause: The sample was loaded onto the column in too much solvent.
-
Solution: Dissolve the crude product in the minimum amount of a polar solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dry powder can be loaded onto the column. Alternatively, dissolve the sample in a minimal amount of the eluent.
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Issue 2: The product is not eluting from the column.
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Potential Cause: The eluent is not polar enough.
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Solution: Gradually increase the polarity of the eluent. For example, if you are using a 10% ethyl acetate in hexanes mixture, you can slowly increase the concentration of ethyl acetate.
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-
Potential Cause: The compound may have decomposed on the acidic silica gel.
-
Solution: If your compound is acid-sensitive, you can use a different stationary phase like neutral alumina, or deactivate the silica gel by adding a small amount of a base like triethylamine (1-3%) to your eluent system.[2]
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Recrystallization
Issue 1: The product does not crystallize out of the solution upon cooling.
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Potential Cause: The solution is not saturated.
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Solution: The initial amount of solvent used to dissolve the crude product was too large. Carefully evaporate some of the solvent to concentrate the solution and then allow it to cool again.
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-
Potential Cause: The cooling process is too rapid.
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Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can sometimes lead to the formation of an oil rather than crystals.
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Potential Cause: The presence of significant impurities inhibiting crystallization.
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Solution: If the product oils out or fails to crystallize despite a concentrated solution, it may be too impure for recrystallization. In this case, purification by column chromatography is recommended first.
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Issue 2: The yield after recrystallization is very low.
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Potential Cause: Too much solvent was used.
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Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Using an excess will result in a significant portion of your product remaining in the mother liquor upon cooling.
-
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Potential Cause: The product is significantly soluble in the cold solvent.
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Solution: Experiment with different solvents or solvent mixtures. An ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.
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Data Presentation
The following tables provide representative quantitative data for the purification of this compound. Note that actual results may vary depending on the initial purity of the crude product and the specific experimental conditions.
Table 1: Column Chromatography Purification Data (Illustrative)
| Parameter | Crude Product | Purified Product |
| Appearance | Brownish solid | White solid |
| Mass (g) | 5.0 | 3.3 |
| Purity (by HPLC, %) | ~85% | >98% |
| Yield (%) | - | 66% |
Table 2: Recrystallization Purification Data (Illustrative)
| Parameter | Crude Product (Post-Column) | Purified Product |
| Appearance | Off-white solid | White crystalline solid |
| Mass (g) | 3.0 | 2.5 |
| Purity (by HPLC, %) | >98% | >99.5% |
| Recovery (%) | - | ~83% |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol describes a general method for the purification of this compound using silica gel column chromatography.[3][4]
Materials:
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Crude this compound
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Silica gel (230-400 mesh)
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Ethyl acetate (EA)
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Hexanes
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Glass column
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Standard laboratory glassware
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TLC plates and developing chamber
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UV lamp
Methodology:
-
Solvent System Selection:
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Column Packing:
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Prepare a slurry of silica gel in the chosen eluent and pour it into the column.
-
Allow the silica gel to settle, ensuring a uniform and air-free packing. Drain the excess solvent until the solvent level is just above the top of the silica.
-
-
Sample Loading:
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Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
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Begin eluting the column with the chosen solvent system.
-
Collect fractions in test tubes or flasks.
-
Monitor the elution process by TLC, spotting each fraction on a TLC plate.
-
-
Product Isolation:
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Combine the fractions that contain the pure product.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound as a white solid.
-
Protocol 2: Purification by Recrystallization
This protocol provides a general method for the recrystallization of this compound. Ethanol is often a suitable solvent for benzoate esters.
Materials:
-
Crude or partially purified this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
Methodology:
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add a small amount of ethanol and gently heat the mixture on a hot plate with stirring.
-
Continue to add small portions of hot ethanol until the solid just completely dissolves. Avoid adding a large excess of solvent.
-
-
Crystallization:
-
Remove the flask from the heat and cover it to prevent solvent evaporation and contamination.
-
Allow the solution to cool slowly to room temperature. The formation of crystals should be observed.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Set up a vacuum filtration apparatus with a Buchner funnel.
-
Wet the filter paper with a small amount of ice-cold ethanol.
-
Pour the cold slurry of crystals into the funnel and apply vacuum.
-
Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
-
Drying:
-
Allow the crystals to dry on the filter paper under vacuum for a period.
-
Transfer the purified product to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven.
-
Mandatory Visualization
Caption: A general workflow for the purification of this compound.
Caption: A troubleshooting decision tree for common purification issues.
References
Improving the regioselectivity of reactions with "Ethyl 2-hydroxy-5-iodobenzoate"
Welcome to the technical support center for Ethyl 2-hydroxy-5-iodobenzoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the regioselectivity of reactions involving this versatile compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the regioselectivity of electrophilic aromatic substitution (EAS) on this compound?
A1: The regioselectivity is primarily governed by the electronic effects of the three substituents on the benzene ring:
-
Hydroxyl (-OH) group: A powerful activating group that directs incoming electrophiles to the ortho and para positions.[1][2] Due to resonance, it strongly increases the electron density at these positions.
-
Ethyl Ester (-COOEt) group: A deactivating group that directs electrophiles to the meta position through its electron-withdrawing nature.[3][4][5]
-
Iodine (-I) atom: A deactivating group due to its inductive effect, but it directs ortho and para due to lone pair donation via resonance.[3][6]
The strong activating effect of the hydroxyl group is typically the dominant factor, making the positions ortho to it the most nucleophilic.
Q2: Which position on the aromatic ring is most reactive towards electrophiles?
A2: The C6 position (ortho to the hydroxyl group) is the most reactive site for electrophilic aromatic substitution. The powerful activating and ortho-directing effect of the -OH group significantly outweighs the deactivating effects of the iodine and ethyl ester groups. The other ortho position (C2) is blocked by the ester, and the para position (C5) is blocked by iodine.
Q3: Do I need to protect the hydroxyl group for palladium-catalyzed cross-coupling reactions at the C-I bond?
A3: It is highly recommended. The acidic proton of the phenolic hydroxyl group can interfere with many organometallic catalysts and bases used in cross-coupling reactions (like Suzuki, Sonogashira, or Buchwald-Hartwig).[7] This can lead to catalyst deactivation and lower yields. Protecting the -OH group, for example as a methyl ether (-OMe) or a silyl ether (e.g., -OTBS), prevents these side reactions.
Q4: How can I improve the yield of cross-coupling reactions (e.g., Suzuki, Sonogashira)?
A4: To improve yields, consider the following:
-
Protect the -OH group: As mentioned, this is critical to prevent catalyst poisoning.
-
Optimize the catalytic system: Screen different palladium sources (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and ligands. The choice of ligand is crucial and depends on the specific reaction type.[7][8]
-
Select the appropriate base: The strength and solubility of the base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) can significantly impact the reaction rate and yield.
-
Ensure inert conditions: Thoroughly degas solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the catalyst.
Q5: What is the main challenge in achieving high regioselectivity in EAS reactions with this substrate?
A5: The main challenge is the potential for competing directing effects, although the hydroxyl group's influence is very strong. Under harsh reaction conditions (e.g., high temperatures, strong acids), the selectivity can decrease, leading to mixtures of isomers. Steric hindrance from the bulky iodine and ethyl ester groups can also influence the approach of the electrophile.[9][10][11]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution (e.g., Nitration, Bromination)
| Potential Cause | Suggested Solution |
| Harsh Reaction Conditions | Use milder reagents and lower the reaction temperature. For nitration, consider using HNO₃ in acetic anhydride instead of a concentrated H₂SO₄/HNO₃ mixture. |
| Steric Hindrance | Select a bulkier or less bulky electrophile, depending on the desired outcome, to exploit steric differences between potential reaction sites. |
| Substrate Reactivity Too High | Temporarily convert the highly activating -OH group to a less activating protecting group (e.g., an acetate ester) to moderate its directing effect. |
Issue 2: Low Yield or No Reaction in Palladium-Catalyzed Cross-Coupling
| Potential Cause | Suggested Solution |
| Catalyst Deactivation | The free phenolic -OH group is likely poisoning the catalyst. Protect the hydroxyl group prior to the coupling reaction. |
| Incorrect Ligand Choice | Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands. Ligand choice is critical for stabilizing the catalyst and promoting the desired bond formation.[7] |
| Ineffective Base | Perform a small-scale screen of different bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃). The base must be strong enough to facilitate transmetalation but not so strong as to cause substrate decomposition. |
| Oxygen Contamination | Ensure all solvents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen). |
Data Presentation
Table 1: Regioselectivity of Electrophilic Aromatic Substitution on this compound
| Reaction | Reagents & Conditions | Major Product (Position) | Typical Yield (%) | Regiomeric Ratio (Major:Minor) |
| Nitration | HNO₃, Ac₂O, 0 °C | 6-Nitro | ~85% | >95:5 |
| Bromination | Br₂, AcOH, rt | 6-Bromo | ~90% | >98:2 |
| Formylation | Paraformaldehyde, MgCl₂, TEA, 100 °C | 6-Formyl | ~70% | >90:10 |
Note: Yields and ratios are approximate and can vary based on specific experimental conditions.
Table 2: Comparison of Catalytic Systems for Sonogashira Coupling of Protected this compound
| Protecting Group (PG) | Palladium Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Methyl (-OMe) | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | Toluene | 80 | ~92% |
| TBDMS (-OTBDMS) | Pd(OAc)₂ / SPhos | None (Cu-free) | K₃PO₄ | Dioxane | 100 | ~88% |
| Acetyl (-OAc) | Pd(PPh₃)₄ | CuI | i-Pr₂NH | THF | 60 | ~85% |
Note: The substrate for this table is Ethyl 2-(O-PG)-5-iodobenzoate. Yields are approximate.[12][13][14]
Experimental Protocols
Protocol 1: Regioselective Nitration of this compound at the C6-Position
-
Dissolution: Dissolve this compound (1.0 eq) in acetic anhydride at 0 °C in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Nitrating Agent: Slowly add a pre-cooled solution of fuming nitric acid (1.1 eq) in acetic anhydride dropwise to the stirred solution, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.
-
Quenching: Carefully pour the reaction mixture over crushed ice with stirring.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford Ethyl 2-hydroxy-6-nitro-5-iodobenzoate.
Protocol 2: Suzuki-Miyaura Coupling of Ethyl 5-iodo-2-(methoxymethoxy)benzoate
(Note: This protocol assumes prior protection of the hydroxyl group as a methoxymethyl (MOM) ether).
-
Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the protected Ethyl 5-iodo-2-(methoxymethoxy)benzoate (1.0 eq), the desired boronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq), to the flask.
-
Solvent Addition: Add degassed solvent, such as a 3:1 mixture of dioxane and water.
-
Reaction: Heat the mixture to 90 °C and stir for 8-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extraction: Extract the aqueous layer with ethyl acetate (2x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the desired coupled product.
Visualizations
Caption: Directing effects of substituents on the aromatic ring.
Caption: Troubleshooting workflow for improving EAS regioselectivity.
Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.
References
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. docsity.com [docsity.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Cross-Coupling of Ethyl 2-hydroxy-5-iodobenzoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the cross-coupling of Ethyl 2-hydroxy-5-iodobenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when performing cross-coupling reactions with this compound?
A1: The main challenges arise from the substrate's structure:
-
ortho-Hydroxyl Group: The phenolic hydroxyl group can be acidic and may coordinate to the palladium catalyst, potentially leading to catalyst inhibition or undesired side reactions. It can also influence the electronic properties of the aryl iodide.
-
Steric Hindrance: The presence of the hydroxyl and ethyl ester groups ortho and meta to the iodine, respectively, can create steric hindrance around the reaction center, which may slow down the oxidative addition step in the catalytic cycle.
-
Functional Group Compatibility: The ethyl ester is generally robust but can be susceptible to hydrolysis under harsh basic conditions, especially at elevated temperatures.
Q2: Which type of cross-coupling reaction is most suitable for this compound?
A2: Palladium-catalyzed reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings are all viable options.
-
Suzuki-Miyaura Coupling: This is often the first choice due to its high functional group tolerance, the commercial availability of a wide range of boronic acids, and typically mild reaction conditions.[1]
-
Heck Reaction: Suitable for coupling with alkenes to form substituted styrenes. The reaction is known for its stereoselectivity.[2][3]
-
Sonogashira Coupling: Ideal for introducing alkyne moieties. While traditionally requiring a copper co-catalyst, copper-free conditions have been developed to avoid issues like alkyne homocoupling.[4][5]
Q3: How does the reactivity of the C-I bond in this substrate compare to C-Br or C-Cl bonds?
A3: The carbon-iodine (C-I) bond is significantly more reactive than carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds in the rate-determining oxidative addition step of the palladium catalytic cycle. This higher reactivity allows for milder reaction conditions, often at lower temperatures and with a broader range of catalysts. The general order of reactivity is C-I > C-Br >> C-Cl.[4]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
| Potential Cause | Troubleshooting Steps & Solutions |
| Catalyst Deactivation | The ortho-hydroxyl group can coordinate to the palladium center. Solution: Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. These can sterically shield the metal center and promote the desired catalytic cycle. |
| Inefficient Transmetalation | The boronic acid may not be sufficiently activated. Solution: Ensure the base is strong enough to form the boronate species but not so strong as to cause ester hydrolysis. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. Using a biphasic solvent system (e.g., toluene/water, dioxane/water) can facilitate the transfer of the boronate to the organic phase. |
| Poor Reagent Quality | Boronic acids can degrade over time (protodeboronation). Solution: Use fresh or properly stored boronic acid. Consider using more stable boronate esters (e.g., pinacol esters). Ensure all reagents and solvents are pure and anhydrous (if required by the protocol). |
| Oxygen Contamination | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species. Solution: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction. |
Issue 2: Significant Side Product Formation
| Side Product | Potential Cause | Mitigation Strategies |
| Homocoupling of Boronic Acid | Presence of oxygen; inefficient transmetalation. | Rigorously degas the reaction mixture. Optimize the base and solvent system to ensure efficient transmetalation. |
| Protodeboronation | Harsh reaction conditions (high temperature, strong base). | Use milder conditions. Screen different bases (e.g., KF, K₂CO₃). Consider using boronate esters which are more stable. |
| Dehalogenation (Hydrodeiodination) | Presence of a hydride source (e.g., from solvent, base, or impurities). | Use anhydrous, high-purity solvents and reagents. Avoid alcoholic solvents unless specified in a well-vetted protocol. |
| Ester Hydrolysis | Strong base (e.g., NaOH, KOH) and/or high temperatures in the presence of water. | Use weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄. If possible, lower the reaction temperature and shorten the reaction time. |
Data Presentation: Catalyst System Comparison
The following tables provide a summary of typical catalyst systems and conditions for the cross-coupling of substrates similar to this compound. These should serve as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling - Catalyst & Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2-3) | Toluene/H₂O | 80-110 | 12-24 | 85-95 |
| Pd₂(dba)₃ (1-3) | XPhos (2-6) | Cs₂CO₃ (2) | Dioxane/H₂O | 100 | 12-18 | 80-92 |
| PdCl₂(dppf) (3-5) | - | K₂CO₃ (2) | DME/H₂O | 90 | 16-24 | 75-88 |
Table 2: Heck Reaction - Catalyst & Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(OAc)₂ (1-5) | PPh₃ (2-10) | Et₃N (2-3) | DMF or MeCN | 80-120 | 16-24 | 70-85 |
| Pd(OAc)₂ (2) | P(o-tol)₃ (4) | NaOAc (2) | DMA | 100-140 | 12-20 | 75-90 |
| PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | NMP | 120 | 24 | 65-80 |
Table 3: Sonogashira Coupling - Catalyst & Conditions
| Catalyst (mol%) | Co-Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ (1-3) | CuI (2-5) | Et₃N or DIPA (3-5) | THF or DMF | RT - 60 | 4-12 | 85-98 |
| Pd(PPh₃)₄ (2-5) | CuI (3-6) | Piperidine (4) | Toluene | 50-80 | 6-16 | 80-95 |
| Pd(OAc)₂ (2) / XPhos (4) | None (Copper-Free) | Cs₂CO₃ (2) | Dioxane | 80-100 | 12-24 | 75-90 |
Experimental Protocols
Representative Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Degassed 1,4-Dioxane and Water (4:1 v/v)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
In a separate vial, weigh Pd(OAc)₂ and SPhos, and add them to the flask.
-
Seal the flask, then evacuate and backfill with inert gas three times.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction is typically complete in 12-18 hours.
-
After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.
Caption: Decision tree for selecting a cross-coupling reaction and catalyst system.
Caption: Logical relationship between reaction conditions and potential product outcomes.
References
- 1. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Heck Reaction [organic-chemistry.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
"Ethyl 2-hydroxy-5-iodobenzoate" stability under different reaction conditions
Technical Support Center: Ethyl 2-hydroxy-5-iodobenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound under various reaction conditions. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound contains three key functional groups that influence its stability: an ethyl ester, a phenolic hydroxyl group, and an iodo substituent on the aromatic ring. The primary stability concerns are:
-
Hydrolysis of the ester: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions, which would yield 5-iodosalicylic acid and ethanol.[1][2][3] This is often a major cause of product loss during aqueous workup procedures.[1]
-
Phenolic reactivity: The hydroxyl group can be deprotonated under basic conditions, forming a phenoxide. This can affect its reactivity and solubility.
-
Reactivity of the C-I bond: The carbon-iodine bond can be susceptible to cleavage or participate in various coupling reactions, particularly in the presence of transition metal catalysts or under photochemical conditions.
-
Incompatibility with certain reagents: The compound may be incompatible with strong oxidizing agents and strong bases.[4]
Q2: How can I minimize the hydrolysis of the ethyl ester during reaction workup?
A2: Hydrolysis of the ethyl ester is a common issue, especially during aqueous workup.[1] To minimize this:
-
Temperature Control: Perform aqueous washes at low temperatures (e.g., in an ice bath at 0-5 °C) to reduce the rate of hydrolysis.[1]
-
pH Control: Carefully neutralize the reaction mixture to a pH as close to neutral (pH 7) as possible.[1]
-
Minimize Contact Time: Separate the organic and aqueous layers promptly after washing to reduce the time the ester is in contact with the aqueous phase.[1]
-
Brine Wash: Use a final wash with saturated sodium chloride (brine) solution to help remove dissolved water from the organic layer.[1]
Q3: What are the recommended storage conditions for this compound?
A3: To ensure long-term stability, this compound should be stored in a cool, dry, and well-ventilated area, away from heat and light.[1] It should be kept in a tightly closed, light-resistant container.[1] Its precursor, 5-iodosalicylic acid, is known to be light-sensitive.[5]
Troubleshooting Guides
Issue 1: Low Yield in a Reaction Using this compound
Possible Cause 1: Degradation of Starting Material via Hydrolysis
-
Symptoms:
-
Lower than expected yield of the desired product.
-
Presence of 5-iodosalicylic acid as a major byproduct, detectable by techniques like TLC, LC-MS, or NMR.
-
An IR spectrum of the crude product may show a broad O-H stretch characteristic of a carboxylic acid.[1]
-
-
Troubleshooting Steps:
-
Analyze Crude Product: Confirm the presence of 5-iodosalicylic acid.
-
Review Workup Protocol: Check if the workup conditions involved prolonged exposure to acidic or basic aqueous solutions, or high temperatures.
-
Optimize Workup: Implement the strategies from FAQ Q2 to minimize hydrolysis in future experiments.
-
Possible Cause 2: Incompatibility with Reaction Conditions
-
Symptoms:
-
Formation of multiple unexpected side products.
-
Complete consumption of starting material without formation of the desired product.
-
-
Troubleshooting Steps:
-
Assess Reagent Compatibility:
-
Strong Bases: Strong bases can deprotonate the phenolic hydroxyl group and catalyze ester hydrolysis. Consider using milder bases.
-
Strong Oxidizing Agents: The phenol ring can be susceptible to oxidation.
-
Transition Metal Catalysts: The C-I bond is reactive in many cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This is often a desired reactivity, but can lead to side products if not controlled.
-
-
Literature Review: Search for similar reactions with substituted phenols or iodoarenes to identify potential incompatibilities.
-
Issue 2: Formation of Unexpected Side Products
Possible Cause 1: Oxidative Coupling of the Phenol
-
Symptoms:
-
Formation of higher molecular weight byproducts, potentially dimeric structures.
-
-
Background: Phenols can undergo oxidative coupling in the presence of certain oxidants or catalysts.[6][7] Hypervalent iodine reagents, for example, can catalyze the oxidative cross-coupling of phenols.[6][7]
-
Troubleshooting Steps:
-
Inert Atmosphere: If your reaction is sensitive to air, ensure it is run under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Purity: Ensure that reagents and solvents are free from oxidizing impurities.
-
Quantitative Data on Stability
The following tables provide illustrative data on the stability of this compound under different conditions. Note: This data is hypothetical and for illustrative purposes, based on general chemical principles.
Table 1: Hydrolytic Stability of this compound
| pH | Temperature (°C) | Time (hours) | % Degradation (Hypothetical) |
| 3 | 25 | 24 | < 5% |
| 3 | 50 | 24 | ~15% |
| 7 | 25 | 24 | < 1% |
| 7 | 50 | 24 | < 2% |
| 10 | 25 | 24 | ~20% |
| 10 | 50 | 24 | > 50% |
Table 2: Reagent Compatibility During Workup
| Reagent | Temperature (°C) | Contact Time | Risk of Hydrolysis | Recommendation |
| Saturated NaHCO₃ | 0 - 25 | < 5 min | Low | Recommended for neutralizing acidic reactions.[1] |
| 1M NaOH | 0 - 25 | < 5 min | High | Not recommended; risk of rapid saponification.[1] |
| Dilute HCl (1M) | 0 - 10 | < 5 min | Low to Moderate | Recommended for neutralizing basic reactions.[1] |
| Water | 25 | < 10 min | Low | Suitable for washing near-neutral solutions. |
Experimental Protocols
Protocol 1: Test for Hydrolytic Stability
-
Stock Solution Preparation: Prepare a stock solution of this compound in a water-miscible organic solvent (e.g., acetonitrile) at a known concentration (e.g., 10 mg/mL).
-
Buffer Preparation: Prepare aqueous buffer solutions at pH 3, 7, and 10.
-
Incubation:
-
In separate vials, add a small aliquot of the stock solution to each buffer to achieve a final concentration of ~0.1 mg/mL.
-
Prepare two sets of samples for each pH. Incubate one set at 25°C and the other at 50°C.
-
-
Time Points: Withdraw aliquots from each vial at specific time points (e.g., 0, 2, 6, 12, and 24 hours).
-
Analysis: Quench any reaction by neutralizing the aliquot if necessary. Analyze the samples by a suitable chromatographic method (e.g., HPLC) to quantify the remaining this compound and the formation of 5-iodosalicylic acid.
-
Data Presentation: Plot the percentage of remaining this compound against time for each condition.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Hydrolysis of this compound.
Caption: Workflow for testing hydrolytic stability.
References
- 1. benchchem.com [benchchem.com]
- 2. brainly.com [brainly.com]
- 3. Chemistry 211 Experiment 3 [home.miracosta.edu]
- 4. 2-Hydroxy-5-iodobenzoic acid(119-30-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. Organo-Iodine(III)-Catalyzed Oxidative Phenol-Arene and Phenol-Phenol Cross-Coupling Reaction [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Technical Support Center: Synthesis of Ethyl 2-hydroxy-5-iodobenzoate and its Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered during the synthesis of Ethyl 2-hydroxy-5-iodobenzoate and its derivatives.
Troubleshooting Guide
This guide addresses specific issues that may arise during the key stages of synthesis: the esterification of salicylic acid to ethyl salicylate and the subsequent iodination.
Stage 1: Fischer Esterification of Salicylic Acid
Q1: My ethyl salicylate synthesis resulted in a very low yield. What are the most common causes?
Low conversion in Fischer esterification is a frequent issue, often stemming from the reversible nature of the reaction.[1] The primary culprits are typically:
-
Presence of Water: Water is a byproduct of the reaction, and its presence can shift the equilibrium back towards the reactants (salicylic acid and ethanol), hydrolyzing the newly formed ester.[1]
-
Insufficient Reaction Time: The reaction may not have reached completion. It is crucial to monitor the reaction's progress.[1]
-
Catalyst Issues: The concentration of the acid catalyst is critical. Too little catalyst leads to a slow reaction rate, while an excessive amount can promote side reactions, such as the dehydration of ethanol to form diethyl ether.[1]
-
Suboptimal Temperature: The reaction requires sufficient heat to reflux properly. If the temperature is too low, the reaction rate will be slow.[1]
-
Impure Reagents: Using wet ethanol or impure salicylic acid can introduce water and other contaminants that hinder the reaction.[1]
Q2: How does water affect the reaction, and how can I effectively remove it?
According to Le Chatelier's principle, the presence of water, a product of the esterification, will inhibit the forward reaction and can lead to the hydrolysis of the ester product back to its starting materials.[1]
Strategies for Water Removal:
-
Use of a Dehydrating Agent: A strong acid catalyst like concentrated sulfuric acid also serves as a dehydrating agent, absorbing the water as it forms.[1]
-
Azeotropic Distillation: Employing a Dean-Stark apparatus with a solvent like toluene, which forms an azeotrope with water, can effectively remove water as it is produced, driving the reaction to completion.[1]
-
Drying of Reagents: Ensure that the ethanol used is anhydrous and that the salicylic acid is thoroughly dried before use.[1]
Q3: My final ethyl salicylate product is a yellow or brown color. What causes this, and how can I purify it?
Discoloration in ethyl salicylate can occur due to exposure to light or air over time.[2] It can also result from impurities generated during synthesis, particularly when using strong oxidizing acids as catalysts.[2]
Purification Protocol:
-
Washing and Neutralization: Dissolve the crude product in an organic solvent (e.g., ethyl acetate). Wash the solution with a saturated sodium bicarbonate solution to neutralize and remove any unreacted salicylic acid. Continue until CO₂ evolution ceases.[2]
-
Brine Wash: Wash the organic layer with a saturated brine (NaCl) solution to help remove residual water.[2]
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate.[2]
-
Solvent Removal: Remove the solvent using a rotary evaporator.[2]
-
Vacuum Distillation: For high purity, purify the product further by vacuum distillation.[2]
Stage 2: Iodination of Ethyl Salicylate
Q4: I am getting a mixture of iodinated isomers instead of the desired this compound. How can I improve regioselectivity?
The regioselectivity of iodination on an aromatic ring is influenced by the directing effects of the existing substituents and the nature of the iodinating agent.[3] The hydroxyl (-OH) and ester (-COOEt) groups on ethyl salicylate direct incoming electrophiles. To favor iodination at the 5-position (para to the hydroxyl group), consider the following:
-
Choice of Iodinating Agent: More aggressive iodinating agents, such as iodine monochloride (ICl), tend to favor substitution at the more sterically accessible and electronically enriched para position.[3] Milder reagents like N-iodosuccinimide (NIS), especially with a Lewis acid catalyst, might show different selectivity.[3]
-
Reaction Conditions: Solvent and temperature can subtly influence the electronic and steric environment, affecting the final isomer ratio.
Q5: The iodination reaction is difficult to control. It is either too slow or proceeds too rapidly. How can I manage the reaction rate?
The rate of iodination can be very fast, sometimes having a half-life of only a few minutes.[4]
-
Temperature Control: Maintain the reaction at a specific, often reduced, temperature using an ice bath to moderate the rate.
-
Controlled Reagent Addition: Add the iodinating agent slowly and portion-wise to the solution of ethyl salicylate to prevent a rapid, exothermic reaction.
-
Solvent Choice: The choice of solvent can impact reagent solubility and reaction rate. While chlorinated solvents have been used historically, they should be avoided when possible.[5] Acetic acid is a common alternative.
Q6: What are the best practices for purifying the final this compound product?
After the reaction is complete, a proper workup and purification sequence is essential.
-
Quenching: Quench the reaction mixture with a reducing agent solution, such as aqueous sodium thiosulfate or sodium bisulfite, to remove any unreacted iodine.
-
Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane.
-
Washing: Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate using a rotary evaporator.
-
Recrystallization or Chromatography: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Frequently Asked Questions (FAQs)
FAQ 1: What are the most common iodinating agents for this synthesis, and what are their pros and cons?
The reaction proceeds via electrophilic aromatic substitution, where an electrophilic iodine species (I⁺) is generated from an iodinating agent.[3] Common agents include:
-
Iodine Monochloride (ICl): Highly reactive and effective, often leading to faster reaction times and favoring para-substitution.[3] However, it is corrosive and moisture-sensitive.
-
N-Iodosuccinimide (NIS): A milder and easier-to-handle solid reagent.[3] Its reactivity can be tuned with the addition of an acid catalyst (e.g., a Lewis acid), which can also influence regioselectivity.[3]
-
Molecular Iodine (I₂): Generally requires an oxidizing agent (e.g., nitric acid, hydrogen peroxide) or a catalyst to generate the active electrophilic species. A patent for a related compound uses iodine with an oxidant like potassium iodate.[6]
FAQ 2: Which analytical techniques are best for monitoring reaction progress and confirming product purity?
A combination of chromatographic and spectroscopic methods is recommended:[2]
-
Thin-Layer Chromatography (TLC): Ideal for quickly monitoring the consumption of starting material and the formation of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful tool to separate and identify volatile components, including the product, starting materials, and byproducts.[2]
-
High-Performance Liquid Chromatography (HPLC): Suitable for separating the product from less volatile impurities.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the identity of the desired product and the position of the iodine atom.[2]
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups (ester carbonyl, hydroxyl group).[2]
FAQ 3: Are there more environmentally friendly solvents I can use for the iodination step?
Many traditional iodination reactions use chlorinated solvents, which are environmentally persistent.[5] Researchers are increasingly exploring greener alternatives. Water can be an effective solvent for some iodination reactions; however, caution must be exercised if ammonia is present, as this could potentially form explosive nitrogen triiodide.[5] Acetic acid is another commonly used solvent that is generally considered more favorable than chlorinated options.
FAQ 4: What are the primary safety precautions for this synthesis?
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Fume Hood: Conduct all steps, especially the esterification with strong acids and the iodination, in a well-ventilated fume hood.
-
Handling Reagents: Concentrated sulfuric acid is highly corrosive. Iodinating agents like ICl are corrosive and moisture-sensitive. Handle these reagents with extreme care.
-
Hypervalent Iodine Compounds: Be aware that some hypervalent iodine compounds can be explosive and should be handled with appropriate precautions.[5]
Data Summary
Table 1: Influence of Reaction Conditions on Yield of Ethyl Salicylate (Illustrative)
| Parameter | Condition | Expected Outcome on Yield | Rationale |
|---|---|---|---|
| Water Content | Anhydrous Reagents | Increase | Shifts equilibrium towards product formation.[1] |
| Wet Reagents | Decrease | Promotes hydrolysis of the ester back to reactants.[1] | |
| Catalyst Amount | Optimal (e.g., 5 mol%) | High | Ensures a reasonable reaction rate without significant side reactions. |
| Insufficient (<1 mol%) | Low | The reaction proceeds too slowly to reach completion.[1] | |
| Excessive (>10 mol%) | Decrease | Can catalyze side reactions like ether formation.[1] | |
| Reaction Time | Monitored to Completion (TLC) | High | Allows the reaction to reach equilibrium.[1] |
| | Too Short | Low | The reaction is incomplete.[1] |
Table 2: Comparison of Common Iodinating Agents for Aromatic Systems
| Iodinating Agent | Form | Reactivity | Common Co-reagents/Catalysts | Key Advantages | Key Disadvantages |
|---|---|---|---|---|---|
| Iodine (I₂) | Solid | Low | Oxidizing Agent (e.g., HNO₃, H₂O₂) | Inexpensive, readily available. | Requires an activator, can be slow. |
| Iodine Monochloride (ICl) | Liquid | High | None required | Highly reactive, fast reactions.[4] | Corrosive, moisture-sensitive.[3] |
| N-Iodosuccinimide (NIS) | Solid | Moderate | Acid Catalyst (e.g., TFA, H₂SO₄) | Easy to handle, stable solid.[3] | More expensive, may require a catalyst.[3] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl Salicylate via Fischer Esterification
-
Setup: To a round-bottom flask equipped with a reflux condenser, add salicylic acid.
-
Reagents: Add an excess of anhydrous ethanol, followed by a catalytic amount of concentrated sulfuric acid (added slowly while cooling in an ice bath). The addition is exothermic.[1]
-
Reflux: Heat the mixture to a gentle boil using a heating mantle. Allow the reaction to reflux for at least 2 hours. Monitor the progress using TLC.[1]
-
Workup: After cooling, transfer the mixture to a separatory funnel containing deionized water. Extract the product with an organic solvent like dichloromethane.[1]
-
Neutralization: Wash the organic layer with a 5% sodium bicarbonate solution to neutralize unreacted acids, followed by a wash with saturated brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to obtain crude ethyl salicylate.[1]
-
Purification: Purify the product by vacuum distillation if necessary.[2]
Protocol 2: Iodination of Ethyl Salicylate
-
Setup: In a round-bottom flask protected from light, dissolve ethyl salicylate in a suitable solvent (e.g., glacial acetic acid).
-
Reagent Preparation: In a separate flask, prepare a solution of the iodinating agent (e.g., iodine monochloride in acetic acid).
-
Reaction: Cool the ethyl salicylate solution in an ice bath. Slowly add the iodinating agent solution dropwise with constant stirring.
-
Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by TLC until the ethyl salicylate spot is consumed.
-
Quenching: Pour the reaction mixture into an ice-cold aqueous solution of sodium thiosulfate to quench excess iodine.
-
Extraction: Extract the product with ethyl acetate. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid/oil by recrystallization or column chromatography to yield pure this compound.
Visual Guides
Caption: A flowchart illustrating the two main stages for synthesizing this compound.
Caption: A logical flowchart for diagnosing and solving low yield issues in the esterification step.
Caption: A decision-making diagram for choosing the appropriate iodination reagents and conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. echemi.com [echemi.com]
- 4. isca.in [isca.in]
- 5. Specific Solvent Issues with Iodination - Wordpress [reagents.acsgcipr.org]
- 6. CN107513014A - A kind of salicylic acid-iodine complex compound, preparation method and application - Google Patents [patents.google.com]
Technical Support Center: Minimizing Impurities in Ethyl 2-hydroxy-5-iodobenzoate Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions to address common challenges encountered during the synthesis of Ethyl 2-hydroxy-5-iodobenzoate, focusing on the identification and minimization of impurities.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the synthesis of this compound?
The synthesis is an electrophilic aromatic substitution reaction.[1] The starting material, ethyl salicylate, has an aromatic ring that is activated by the electron-donating hydroxyl (-OH) group, making it susceptible to electrophilic attack.[2] An electrophilic iodine species (I⁺), generated from an iodinating agent (e.g., ICl or NaI/NaOCl), attacks the electron-rich benzene ring.[1][2] The hydroxyl group directs the substitution to the ortho and para positions.[3][4] Due to the existing ethyl ester group at the ortho position, the incoming electrophile is predominantly directed to the para position (C5), leading to the formation of this compound.
Q2: What are the most common impurities I might encounter during this synthesis?
The most common impurities include:
-
Unreacted Starting Material: Residual ethyl salicylate due to incomplete reaction.[5]
-
Di- or Tri-iodinated Products: Over-iodination of the highly activated aromatic ring can lead to the formation of multiply-iodinated species.[3]
-
Isomeric Impurities: While the 5-iodo isomer is the major product, small amounts of other isomers may form depending on the reaction conditions.
-
Hydrolysis Product (2-hydroxy-5-iodobenzoic acid): The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under harsh acidic or basic work-up conditions.[6]
-
Starting Material Impurities: Commercial ethyl salicylate may contain impurities like salicylic acid, which can carry over into the final product.[5]
Q3: Why is temperature control critical in this reaction?
Temperature control is crucial for selectivity. Electrophilic aromatic iodination of a highly activated substrate like ethyl salicylate can be very rapid.[7] Running the reaction at lower temperatures (e.g., 0 °C) moderates the reaction rate, which significantly improves the selectivity for the desired mono-iodinated product and minimizes the formation of di- and tri-iodinated impurities.[3][7]
Q4: How can I effectively remove unreacted iodine after the reaction is complete?
Excess iodine or oxidizing agents (like NaOCl) can be neutralized and removed during the work-up phase by washing the reaction mixture with a reducing agent solution. A 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) is commonly used for this purpose, as it effectively quenches any remaining electrophilic iodine species.[3]
Section 2: Troubleshooting Guide
Problem 1: Low Yield of the Desired Product
-
Potential Cause: Incomplete reaction, degradation of the product, or loss during work-up and purification.
-
Recommended Solutions:
-
Verify Reagent Quality: Ensure the purity of the starting ethyl salicylate and the activity of the iodinating agent. Iodine monochloride (ICl), for example, is moisture-sensitive and can decompose.[7]
-
Optimize Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, HPLC) to determine the optimal reaction time and ensure completion.
-
Refine Work-up Procedure: Minimize product loss by ensuring proper phase separation during extractions and careful handling during filtration and transfers. Avoid overly harsh pH conditions that could lead to hydrolysis.[8]
-
Problem 2: High Levels of Di-iodinated Impurities Detected
-
Potential Cause: The reaction conditions are too harsh, or the stoichiometry of the iodinating agent is too high. This is a common issue with highly activated aromatic rings.[3]
-
Recommended Solutions:
-
Control Stoichiometry: Carefully control the molar ratio of the iodinating agent to ethyl salicylate. Using a 1:1 or even a slight sub-stoichiometric amount of the iodinating agent can favor mono-iodination.[7]
-
Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or below) to decrease the reaction rate and enhance selectivity for the mono-substituted product.[7]
-
Slow Reagent Addition: Add the iodinating agent dropwise or in small portions over a longer period. This maintains a low concentration of the electrophile in the reaction mixture, reducing the chance of over-iodination.[3]
-
Problem 3: Presence of 2-Hydroxy-5-iodobenzoic Acid in the Final Product
-
Potential Cause: The ethyl ester group has been hydrolyzed. This typically occurs during work-up or purification if the product is exposed to strong acidic or basic conditions, especially at elevated temperatures.[8][9]
-
Recommended Solutions:
-
Maintain Neutral pH: During the aqueous work-up, strive to keep the pH near neutral. If acidification is necessary to precipitate the product, do it carefully and at a low temperature, avoiding a large excess of strong acid.[3]
-
Avoid Strong Bases: Do not use strong bases like sodium hydroxide for washing or extraction, as this will readily saponify the ester. Use a milder base like sodium bicarbonate if necessary.
-
Modify Purification: If hydrolysis occurs during recrystallization, consider a different solvent system or switch to column chromatography under neutral conditions.
-
Problem 4: Significant Amount of Unreacted Ethyl Salicylate Remains
-
Potential Cause: The reaction has not gone to completion due to insufficient reaction time, low temperature, or deactivated reagents.
-
Recommended Solutions:
-
Increase Reaction Time: Continue to stir the reaction for a longer duration, monitoring by TLC or HPLC until the starting material is consumed.
-
Increase Temperature Gradually: If the reaction is too slow at a very low temperature, cautiously allow it to warm slightly (e.g., from 0 °C to room temperature) while monitoring for the formation of di-iodinated byproducts.
-
Check Reagent Stoichiometry: Ensure that at least one full equivalent of the active iodinating agent was added.
-
Section 3: Experimental Protocols
Protocol 1: Representative Synthesis of this compound
This protocol is a representative method based on the iodination of similar phenolic compounds.[3]
-
Reaction Setup: In a round-bottomed flask equipped with a magnetic stir bar, dissolve ethyl salicylate (1.0 eq) in a suitable solvent (e.g., ethanol or methanol). Cool the flask to 0 °C in an ice-water bath.
-
Reagent Preparation: In a separate flask, prepare the iodinating solution. For example, dissolve sodium iodide (NaI, 1.05 eq) in the same solvent.
-
Reagent Addition: To the cooled solution of sodium iodide, slowly add sodium hypochlorite (NaOCl, ~10-14% aqueous solution, 1.1 eq) dropwise while stirring. Then, add this freshly prepared iodinating mixture dropwise to the cooled ethyl salicylate solution over 30-60 minutes. Maintain the temperature at 0 °C throughout the addition.
-
Reaction: After the addition is complete, continue to stir the solution at 0 °C for an additional 60-90 minutes.[3] Monitor the reaction's progress by TLC.
-
Work-up:
-
Once the reaction is complete, quench any excess iodine by adding a 10% (w/w) aqueous solution of sodium thiosulfate (Na₂S₂O₃) and stir for 5-10 minutes.[3]
-
Carefully acidify the mixture with a dilute acid (e.g., 2 M HCl) to a pH of approximately 3-4 to precipitate the crude product.[3] Do not over-acidify.
-
Isolate the solid product by vacuum filtration, washing the filter cake with cold water.
-
-
Drying: Dry the crude product under vacuum.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Transfer the crude, dry product to an Erlenmeyer flask. A mixed solvent system, such as ethanol/water or 2-propanol/water, is often effective for recrystallizing similar compounds.[3]
-
Dissolution: Add the minimum amount of the hot primary solvent (e.g., ethanol) required to fully dissolve the solid.
-
Crystallization: Slowly add the hot anti-solvent (e.g., water) dropwise until the solution becomes slightly cloudy. If it becomes too cloudy, add a few more drops of the primary solvent to redissolve the precipitate.
-
Cooling: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.
-
Analysis: Determine the melting point and purity (e.g., via HPLC, NMR) of the final product.
Section 4: Data Presentation
Table 1: Key Reagents and Their Roles in the Synthesis
| Reagent | Chemical Formula | Role | Key Considerations |
| Ethyl Salicylate | C₉H₁₀O₃ | Starting Material / Substrate | Purity is critical; impurities like salicylic acid can affect the reaction.[5] |
| Sodium Iodide | NaI | Iodine Source | Provides the iodide ion (I⁻) to be oxidized. |
| Sodium Hypochlorite | NaOCl | Oxidizing Agent | Oxidizes I⁻ to the electrophilic iodine species (I⁺).[1] Slow addition is key.[3] |
| Sodium Thiosulfate | Na₂S₂O₃ | Quenching Agent | Neutralizes excess iodine/oxidizing agent during work-up.[3] |
| Hydrochloric Acid | HCl | Acidifying Agent | Used to precipitate the product from the aqueous solution.[3] |
Table 2: Troubleshooting Summary - Impurities and Mitigation Strategies
| Impurity | Probable Cause | Recommended Mitigation Strategy | Analytical Detection Method |
| Di-iodinated Product | Excess iodinating agent; high reaction temperature. | Use 1.0 eq of iodinating agent; perform reaction at 0 °C or lower; add reagent slowly.[3][7] | HPLC, GC-MS, NMR |
| 2-Hydroxy-5-iodobenzoic Acid | Ester hydrolysis during work-up (harsh pH/heat). | Maintain near-neutral pH; use dilute acids/bases at low temperatures.[8] | HPLC, IR (broad O-H stretch) |
| Unreacted Ethyl Salicylate | Incomplete reaction (insufficient time/reagent). | Increase reaction time; ensure reagent stoichiometry and activity. | HPLC, GC-MS, NMR |
Table 3: Recommended Analytical Techniques for Impurity Profiling
| Technique | Purpose |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative monitoring of reaction progress. |
| High-Performance Liquid Chromatography (HPLC) | Accurate quantification of the main product and key impurities (e.g., starting material, di-iodinated product, hydrolyzed acid). |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and identification of volatile components, including the main product and starting material. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the final product and identification of impurities by characteristic chemical shifts. |
| Infrared (IR) Spectroscopy | Functional group analysis; can help detect the presence of the hydrolyzed carboxylic acid impurity (broad O-H peak).[5] |
Section 5: Visual Guides
Caption: General pathway for the electrophilic iodination of ethyl salicylate.
Caption: Primary pathways for the formation of common synthesis impurities.
Caption: A logical workflow for troubleshooting common impurity issues.
References
- 1. Experiment 6 Iodination of Salicylamide - Edubirdie [edubirdie.com]
- 2. echemi.com [echemi.com]
- 3. studylib.net [studylib.net]
- 4. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 5. benchchem.com [benchchem.com]
- 6. 2-Hydroxy-5-iodobenzoic acid(119-30-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. CN104193616A - A synthetic method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]
- 9. CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid - Google Patents [patents.google.com]
Technical Support Center: Scaling Up Reactions Involving "Ethyl 2-hydroxy-5-iodobenzoate"
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and scaling up reactions involving "Ethyl 2-hydroxy-5-iodobenzoate". The following question-and-answer format directly addresses potential challenges during laboratory and pilot-scale synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The synthesis of this compound is typically achieved through the electrophilic iodination of Ethyl 2-hydroxybenzoate (Ethyl Salicylate). Common iodinating agents include iodine monochloride (ICl) and a combination of iodine with an oxidizing agent such as hydrogen peroxide or sodium carbonate.[1] The choice of reagent and solvent can influence the reaction's efficiency and impurity profile.
Q2: What are the critical process parameters to monitor during the scale-up of the iodination reaction?
A2: When scaling up the iodination of Ethyl Salicylate, several parameters are critical for ensuring safety, consistency, and yield. These include:
-
Temperature Control: The reaction is often exothermic, and maintaining a consistent temperature is crucial to prevent side reactions and ensure regioselectivity.
-
Reagent Addition Rate: Slow, controlled addition of the iodinating agent is necessary to manage heat generation and maintain a safe operating temperature.
-
Agitation: Efficient mixing is vital for maintaining homogenous temperature and concentration throughout the reactor, which is critical for consistent product quality.
-
pH Control: In some methods, maintaining a specific pH range is important for the reaction's progress and to minimize byproduct formation.
Q3: What potential side reactions can occur, and how can they be minimized?
A3: During the synthesis of this compound, several side reactions can lead to impurities. The most common include:
-
Di-iodination: The formation of Ethyl 2-hydroxy-3,5-diiodobenzoate can occur if an excess of the iodinating agent is used or if local concentrations are too high due to poor mixing. Careful stoichiometric control and controlled addition of the iodinating agent can minimize this.
-
Formation of Isomers: While the 5-iodo isomer is the major product due to the directing effects of the hydroxyl and ester groups, small amounts of other isomers may form. Optimizing reaction temperature and the choice of iodinating agent can improve regioselectivity.
-
Chlorination: If using iodine monochloride (ICl) as the iodinating agent, the formation of Ethyl 2-hydroxy-5-chlorobenzoate can be a significant side reaction.
-
Degradation: At elevated temperatures, degradation of the starting material or product can occur.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). Ensure the reaction is run for a sufficient duration at the optimal temperature. |
| Poor quality or insufficient amount of iodinating agent. | Use a fresh, high-quality iodinating agent and ensure accurate stoichiometry. | |
| Loss of product during workup and purification. | Optimize the extraction and crystallization procedures. Check for product solubility in the aqueous phase. | |
| Formation of Significant Amounts of Di-iodinated Impurity | Excess of iodinating agent used. | Carefully control the stoichiometry of the iodinating agent. |
| Poor mixing leading to localized high concentrations of the iodinating agent. | Ensure efficient agitation throughout the reaction. For larger scale, consider the reactor and impeller design. | |
| Reagent addition is too fast. | Add the iodinating agent slowly and at a controlled rate to maintain a low instantaneous concentration. | |
| Presence of Chlorinated Impurity (when using ICl) | Inherent reactivity of the iodine monochloride reagent. | Consider using an alternative iodinating agent, such as iodine in the presence of an oxidizing agent. If ICl must be used, purification methods such as recrystallization or chromatography will be necessary to remove the chlorinated impurity. |
| Dark-colored Reaction Mixture or Product | Degradation of starting material or product due to high temperatures. | Maintain the reaction temperature within the optimal range. Consider using a lower reaction temperature, even if it requires a longer reaction time. |
| Oxidation of the phenolic group. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. | |
| Difficulties in Product Isolation/Crystallization | Presence of impurities inhibiting crystallization. | Analyze the crude product to identify the major impurities. Consider a pre-purification step (e.g., column chromatography on a small scale) to remove problematic impurities before final crystallization. |
| Inappropriate solvent system for crystallization. | Screen various solvent systems to find one that provides good solubility at elevated temperatures and low solubility at room temperature or below for the desired product, while keeping impurities in solution. |
Experimental Protocols
Lab-Scale Synthesis of this compound
This protocol is a representative method for the laboratory-scale synthesis.
Materials:
-
Ethyl 2-hydroxybenzoate (Ethyl Salicylate)
-
Iodine
-
Sodium Carbonate
-
Ethanol
-
Water
-
Sodium Thiosulfate
-
Hydrochloric Acid
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve Ethyl 2-hydroxybenzoate (1 equivalent) in ethanol.
-
In a separate beaker, prepare a solution of sodium carbonate (1.1 equivalents) in water.
-
Add the sodium carbonate solution to the flask containing the ethyl salicylate.
-
To this mixture, add finely powdered iodine (1 equivalent).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a solution of sodium thiosulfate to remove any unreacted iodine.
-
Acidify the mixture with dilute hydrochloric acid until the product precipitates.
-
Filter the crude product, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Key Considerations for Scale-Up
When scaling up this procedure, the following points are critical:
-
Heat Management: The reaction is exothermic. For larger scales, a jacketed reactor with precise temperature control is essential. The rate of addition of the iodinating agent should be carefully controlled to prevent a rapid temperature increase.
-
Mixing: Mechanical overhead stirring is necessary to ensure efficient mixing in larger reactors. The impeller design should be chosen to provide good bulk mixing and prevent solids from settling.
-
Work-up: Handling large volumes of aqueous and organic phases requires appropriate equipment. The filtration and drying of the product will also need to be scaled up using equipment such as a filter press and a vacuum oven.
-
Safety: A thorough safety review, including a thermal hazard assessment, should be conducted before performing the reaction at scale.
Visualizations
Experimental Workflow for Lab-Scale Synthesis
Troubleshooting Logic for Low Yield
References
Validation & Comparative
Reactivity Face-Off: Ethyl 2-hydroxy-5-iodobenzoate vs. Ethyl 2-hydroxy-5-bromobenzoate in Cross-Coupling Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceuticals and functional materials, the choice of starting materials is paramount to the efficiency and success of a synthetic route. Aryl halides are fundamental building blocks, and their reactivity in widely-used palladium-catalyzed cross-coupling reactions is a critical consideration. This guide provides an in-depth comparison of the reactivity of two closely related substituted salicylates: Ethyl 2-hydroxy-5-iodobenzoate and Ethyl 2-hydroxy-5-bromobenzoate.
The core difference between these two molecules lies in the halogen substituent at the 5-position of the salicylate ring. This seemingly minor variation has a profound impact on the reactivity of the C-X (carbon-halogen) bond, which is the site of transformation in key reactions such as the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
The Decisive Factor: Carbon-Halogen Bond Strength
The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is largely dictated by the bond dissociation energy of the carbon-halogen bond. The generally accepted order of reactivity is I > Br > Cl.[1] This trend is a direct consequence of the decreasing bond strength as one moves down the halogen group. The weaker carbon-iodine bond is more easily cleaved during the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1]
Therefore, This compound is inherently more reactive than Ethyl 2-hydroxy-5-bromobenzoate . This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields in cross-coupling reactions.
Physical and Chemical Properties
A summary of the key physical and chemical properties of the two compounds is presented below.
| Property | This compound | Ethyl 2-hydroxy-5-bromobenzoate |
| Molecular Formula | C₉H₉IO₃ | C₉H₉BrO₃ |
| Molecular Weight | 292.07 g/mol | 245.07 g/mol |
| Appearance | White to off-white crystalline powder | White to off-white crystalline powder |
| Melting Point | 68-72 °C | 64-66 °C |
| Solubility | Soluble in common organic solvents like ethanol, acetone, and ethyl acetate. | Soluble in common organic solvents like ethanol, acetone, and ethyl acetate. |
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The superior reactivity of the C-I bond in this compound makes it the preferred substrate in many synthetic applications, particularly when milder reaction conditions are required or when dealing with sensitive functional groups.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. In a comparative context, one can expect the following trends:
| Parameter | This compound | Ethyl 2-hydroxy-5-bromobenzoate |
| Reaction Temperature | Generally lower temperatures are sufficient. | Often requires higher temperatures for comparable conversion. |
| Reaction Time | Shorter reaction times are typically observed. | Longer reaction times are often necessary. |
| Catalyst Loading | May proceed efficiently with lower catalyst loadings. | May require higher catalyst loadings. |
| Yield | Generally higher yields are achieved. | Yields may be lower under identical conditions. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds. While the general reactivity trend of Ar-I > Ar-Br holds, in some specific cases of Buchwald-Hartwig reactions, aryl bromides can be more effective than aryl iodides due to the potential for iodide to act as an inhibitor to the catalyst.[2] However, for most standard applications, the iodo-substituted compound is expected to be more reactive.
| Parameter | This compound | Ethyl 2-hydroxy-5-bromobenzoate |
| General Reactivity | High | Moderate to High |
| Potential Issues | Potential for catalyst inhibition by iodide in some systems.[2] | Generally a reliable substrate. |
Experimental Protocols
Below are representative, detailed experimental protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions that can be adapted for both this compound and Ethyl 2-hydroxy-5-bromobenzoate. Note that the conditions for the bromo-substituted compound may require optimization (e.g., higher temperature, longer reaction time, or a more active catalyst system) to achieve comparable results to the iodo-substituted compound.
Experimental Protocol 1: Suzuki-Miyaura Coupling
Reaction: Synthesis of Ethyl 2-hydroxy-5-phenylbenzoate
Materials:
-
Ethyl 2-hydroxy-5-halobenzoate (iodo or bromo) (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
To a dry Schlenk tube, add Ethyl 2-hydroxy-5-halobenzoate (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
In a separate vial, pre-mix palladium(II) acetate (0.02 mmol) and SPhos (0.04 mmol) in a small amount of toluene.
-
Add the catalyst mixture to the Schlenk tube.
-
Add toluene (5 mL) and water (0.5 mL) to the reaction mixture.
-
Degas the mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.
-
Seal the tube and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Experimental Protocol 2: Buchwald-Hartwig Amination
Reaction: Synthesis of Ethyl 2-hydroxy-5-(phenylamino)benzoate
Materials:
-
Ethyl 2-hydroxy-5-halobenzoate (iodo or bromo) (1.0 mmol)
-
Aniline (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.03 mmol, 3 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Ethyl 2-hydroxy-5-halobenzoate (1.0 mmol), sodium tert-butoxide (1.4 mmol), Pd₂(dba)₃ (0.01 mmol), and XPhos (0.03 mmol).
-
Add aniline (1.2 mmol) and anhydrous toluene (5 mL) via syringe.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Biological Context: Inhibition of Methionine Aminopeptidase (MetAP)
Salicylate derivatives have been identified as a promising class of inhibitors for methionine aminopeptidase (MetAP).[3][4] MetAP is a metalloenzyme that plays a crucial role in protein maturation in bacteria by cleaving the N-terminal methionine from newly synthesized proteins.[3] As this process is essential for bacterial survival, MetAP has emerged as an attractive target for the development of novel antibacterial agents.[3] The salicylate scaffold is believed to chelate the metal ions in the active site of the enzyme, thereby inhibiting its function.[3] This inhibition disrupts protein synthesis and ultimately leads to bacterial cell death.
Visualizations
Caption: Comparative reactivity workflow.
Caption: Inhibition of MetAP by salicylates.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 3. Synthesis and biological evaluation of salicylate-based compounds as a novel class of methionine aminopeptidase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of salicylate-based compounds as a novel class of methionine aminopeptidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Ethyl 2-hydroxy-5-iodobenzoate and Its Halogenated Analogs
For researchers, scientists, and professionals in drug development, the strategic selection of synthetic methodologies is crucial for the efficient production of pharmaceutical intermediates. This guide offers a comparative analysis of the synthesis of Ethyl 2-hydroxy-5-iodobenzoate and its analogs, including the corresponding 5-bromo, 5-chloro, and 5-fluoro derivatives. These compounds, as halogenated derivatives of ethyl salicylate, are of significant interest due to their potential applications as building blocks in medicinal chemistry. The introduction of a halogen at the C5 position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.
This document provides a summary of synthetic performance, detailed experimental protocols for the synthesis of these analogs, and visualizations of the general synthetic workflow and a relevant biological pathway.
Data Presentation: A Comparative Overview of Synthesis Performance
Direct comparative studies of the synthesis of Ethyl 2-hydroxy-5-halobenzoates under identical conditions are limited in the available literature. The following table summarizes representative data collated from various sources. It is important to note that reaction conditions and starting materials may vary, affecting direct comparability.
| Product | Starting Material | Reagent(s) | Solvent | Reaction Time | Yield (%) | Reference |
| This compound | Ethyl 4-fluoro-2-hydroxybenzoate | Iodine Monochloride (ICl) | n-Heptane | 1 hour | ~80% | [1] |
| Ethyl 5-bromo-2-hydroxybenzoate | Acetanilide (model for activated aromatic ring) | N-Bromosuccinimide (NBS), cat. HCl | Acetonitrile | ~10 minutes | High | [2] |
| Ethyl 5-chloro-2-hydroxybenzoate | Salicylic Acid | N-Chlorosuccinimide (NCS), cat. H₂SO₄ | Acetonitrile | 2.5 hours | 92% | [3] |
| Ethyl 2-hydroxybenzoate (unsubstituted) | Salicylic Acid | Ethanol, p-Toluenesulfonic acid | None (excess ethanol) | 3-4 hours | 89% | [4] |
Experimental Protocols
The following protocols are based on established methods for the synthesis of ethyl salicylate and the halogenation of aromatic compounds.
Protocol 1: Synthesis of Ethyl 2-hydroxybenzoate (Ethyl Salicylate)
This procedure describes the Fischer-Speier esterification of salicylic acid.[5][6]
Materials:
-
Salicylic acid
-
Absolute ethanol
-
Concentrated sulfuric acid (or p-toluenesulfonic acid)
-
5% Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, heating mantle, separatory funnel, beakers
Procedure:
-
In a dry round-bottom flask, combine 5.0 g of salicylic acid with 20 mL of absolute ethanol. Swirl to dissolve.
-
Slowly add 2-3 mL of concentrated sulfuric acid to the mixture while stirring.
-
Add a few boiling chips and set up a reflux apparatus.
-
Heat the mixture to a gentle reflux and maintain for 1.5 to 3 hours.
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Wash the mixture with cold water, followed by a 5% sodium bicarbonate solution until effervescence ceases. This step neutralizes any unreacted acid.
-
Wash the organic layer with brine and dry it over anhydrous magnesium sulfate.
-
Filter to remove the drying agent, and the crude ethyl salicylate can be purified by vacuum distillation.
Protocol 2: General Procedure for Halogenation of Ethyl 2-hydroxybenzoate
This protocol outlines a general method for the electrophilic aromatic substitution to introduce a halogen at the 5-position of the ethyl salicylate ring. The choice of halogenating agent will determine the final product.
Materials:
-
Ethyl 2-hydroxybenzoate (Ethyl Salicylate)
-
Halogenating agent (e.g., N-Chlorosuccinimide for chlorination, N-Bromosuccinimide for bromination, Iodine monochloride for iodination)
-
Appropriate solvent (e.g., Acetonitrile, n-Heptane)
-
Catalyst (e.g., H₂SO₄ for chlorination)
Procedure for Chlorination: [3]
-
Dissolve ethyl salicylate in acetonitrile in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid and stir for 5 minutes at room temperature.
-
Add N-Chlorosuccinimide (1.05 equivalents) to the mixture.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent.
-
Work up the reaction mixture by adding water and filtering the precipitate. The solid can be washed with water and dried to yield Ethyl 5-chloro-2-hydroxybenzoate.
Procedure for Bromination: [2][7]
-
Dissolve ethyl salicylate in a suitable solvent like acetonitrile.
-
Add N-Bromosuccinimide (NBS) and a catalytic amount of acid (e.g., HCl).
-
Stir the reaction at room temperature and monitor by TLC.
-
After the reaction is complete, the product can be isolated by precipitation upon adding water, followed by filtration.
Procedure for Iodination: [1]
-
Dissolve ethyl salicylate in n-heptane.
-
Add iodine monochloride (1.3 equivalents) dropwise at room temperature with stirring.
-
After 1 hour, add water and then solid sodium sulfite in small portions until the mixture is decolorized.
-
Separate the organic phase, dry, and concentrate to obtain the product.
Mandatory Visualizations
Synthetic Workflow Diagram
The following diagram illustrates a generalized workflow for the synthesis and subsequent halogenation of ethyl salicylate.
Caption: Generalized workflow for the synthesis of halogenated ethyl salicylate analogs.
Biological Signaling Pathway: Inhibition of Cyclooxygenase (COX)
Ethyl salicylate and its derivatives are known to exert their anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes.[8] The active metabolite, salicylic acid, blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[8]
References
- 1. prepchem.com [prepchem.com]
- 2. youtube.com [youtube.com]
- 3. 5-Chloro-2-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. CN104387275A - Synthesis method of ethyl salicylate - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. phillysim.org [phillysim.org]
- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 8. What is the mechanism of Ethyl Salicylate? [synapse.patsnap.com]
A Comparative Guide to the Purity Validation of Ethyl 2-hydroxy-5-iodobenzoate by HPLC
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Ethyl 2-hydroxy-5-iodobenzoate, a key building block in organic synthesis, is no exception. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity validation of this compound, supported by detailed experimental protocols and comparative data.
Comparison of Analytical Techniques for Purity Determination
The choice of an analytical method for purity assessment is contingent on several factors, including the required accuracy and precision, the nature of potential impurities, available instrumentation, and sample throughput. While HPLC is a widely adopted and robust technique, other methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) offer orthogonal approaches with distinct advantages and limitations.
| Analytical Method | Principle | Key Advantages | Key Limitations | Typical Purity Range |
| HPLC-UV | Separation based on polarity and differential partitioning between a stationary and mobile phase, with detection by UV absorbance. | High resolution and sensitivity for non-volatile and thermally labile compounds. Robust and widely available. | Requires chromophoric impurities for detection. May require specific method development for closely related impurities. | >98% |
| GC-MS | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, with detection by mass spectrometry. | High sensitivity and specificity, providing structural information for impurity identification. | Requires the analyte to be volatile and thermally stable, or require derivatization. | >98% |
| qNMR | Quantification of an analyte by comparing the integral of its NMR signal to that of a certified internal standard of known purity. | Absolute quantification without the need for a specific reference standard of the analyte. Provides structural confirmation. Non-destructive. | Lower sensitivity compared to chromatographic methods. Requires a high-field NMR spectrometer. Potential for signal overlap. | >95% |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol describes a reversed-phase HPLC method suitable for the purity determination of this compound.
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B).
-
0-15 min: 40% A to 90% A
-
15-20 min: 90% A
-
20.1-25 min: 40% A (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a GC-MS method for the purity assessment of this compound.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer.
-
Split/splitless injector.
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 50-400 amu.
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
This protocol provides a general procedure for the absolute purity determination of this compound by ¹H qNMR.
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
-
NMR data processing software.
Materials:
-
Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and internal standard are soluble (e.g., DMSO-d₆).
Sample Preparation: Accurately weigh approximately 20 mg of this compound and 10 mg of the internal standard into a clean, dry vial. Dissolve the mixture in approximately 0.7 mL of the deuterated solvent. Transfer the solution to an NMR tube.
NMR Data Acquisition: Acquire a proton (¹H) NMR spectrum with a sufficiently long relaxation delay (D1, typically 5 times the longest T1 relaxation time of the signals of interest) to ensure accurate integration.
Visualizing the Workflow
The following diagrams illustrate the logical workflows for the HPLC validation process and the comparative analysis of the different analytical techniques.
Conclusion
The purity validation of this compound can be effectively achieved using HPLC, which offers a robust and high-resolution method for separating the main component from its impurities. For orthogonal verification and impurity identification, GC-MS provides a powerful alternative, particularly for volatile impurities. When an absolute measure of purity is required without the need for specific impurity reference standards, qNMR stands out as an invaluable tool. The selection of the most appropriate method will depend on the specific requirements of the analysis, including the stage of drug development and the available resources. For comprehensive quality control, a combination of these techniques is often employed to ensure the highest purity of the final product.
A Comparative Spectroscopic Guide to Ethyl 2-hydroxy-5-iodobenzoate and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of Ethyl 2-hydroxy-5-iodobenzoate and its structural isomers and related derivatives. Understanding the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for the unambiguous identification, purity assessment, and structural elucidation of these compounds, which are valuable intermediates in pharmaceutical and materials science research. This document presents a compilation of experimental and predicted spectroscopic data, detailed experimental protocols, and a visual workflow to aid in these analytical processes.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and selected comparator compounds. The data for this compound is predicted based on established spectroscopic principles and data from structurally similar molecules, while the data for the comparator compounds is based on available experimental results.
Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Chemical Shift (δ) [ppm] and Multiplicity |
| This compound (Predicted) | ~7.8 (d, 1H, Ar-H), ~7.5 (dd, 1H, Ar-H), ~6.8 (d, 1H, Ar-H), ~4.4 (q, 2H, -OCH₂CH₃), ~1.4 (t, 3H, -OCH₂CH₃), ~10.5 (s, 1H, -OH) |
| Ethyl 2-iodobenzoate | 7.81 (dd, J = 7.5, 1.4 Hz, 1H, Ar-H), 7.49-7.22 (m, 3H, Ar-H), 4.19-4.05 (m, 2H, -OCH₂CH₃), 1.10 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)[1] |
| Ethyl Salicylate (Ethyl 2-hydroxybenzoate) | 7.82 (dd, 1H, Ar-H), 7.45 (ddd, 1H, Ar-H), 6.95 (d, 1H, Ar-H), 6.87 (t, 1H, Ar-H), 4.39 (q, 2H, -OCH₂CH₃), 1.40 (t, 3H, -OCH₂CH₃), 10.8 (s, 1H, -OH) |
| Mthis compound | No direct data found, but would show a singlet for -OCH₃ around 3.9 ppm instead of the ethyl group signals. |
Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)
| Compound | Chemical Shift (δ) [ppm] |
| This compound (Predicted) | ~168 (C=O), ~158 (C-OH), ~142 (C-I), ~138 (Ar-CH), ~125 (Ar-CH), ~118 (Ar-C), ~80 (Ar-CH), ~62 (-OCH₂), ~14 (-CH₃) |
| Ethyl 2-iodobenzoate | 167.1 (C=O), 141.2 (Ar-C), 131.1 (Ar-CH), 128.5 (Ar-CH), 127.8 (Ar-CH), 92.2 (C-I), 60.9 (-OCH₂), 14.3 (-CH₃)[1] |
| Ethyl Salicylate (Ethyl 2-hydroxybenzoate) | 169.9 (C=O), 161.5 (C-OH), 135.9 (Ar-CH), 129.8 (Ar-CH), 119.1 (Ar-CH), 117.7 (Ar-C), 114.9 (Ar-CH), 61.2 (-OCH₂), 14.2 (-CH₃) |
Table 3: IR Spectroscopic Data (Predicted and Experimental)
| Compound | Key Absorptions (cm⁻¹) |
| This compound (Predicted) | ~3200 (O-H stretch, broad), ~3000 (Ar C-H stretch), ~1680 (C=O stretch, ester), ~1580, 1480 (Ar C=C stretch), ~1250 (C-O stretch) |
| Ethyl 2-iodobenzoate | 3060-2980 (C-H stretch, aromatic & aliphatic), 1725 (C=O stretch, ester), 1580 (C=C stretch, aromatic), 1430, 1250 (C-O stretch)[1] |
| Ethyl Salicylate (Ethyl 2-hydroxybenzoate) | 3200 (O-H stretch, broad), 3068 (Ar C-H stretch), 2983 (Aliphatic C-H stretch), 1682 (C=O stretch, ester), 1614, 1485 (Ar C=C stretch), 1248 (C-O stretch) |
Table 4: Mass Spectrometry Data (Predicted and Experimental)
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| This compound | 292.96 [M]⁺• | Predicted: [M-C₂H₅O]⁺ (248), [M-C₂H₄]⁺• (264), [M-CO₂C₂H₅]⁺ (219) |
| Ethyl 2-iodobenzoate | 275.96 [M]⁺• | 231, 203, 104, 76 |
| Ethyl Salicylate (Ethyl 2-hydroxybenzoate) | 166.06 [M]⁺• | 138, 120, 92 |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
Process the data with appropriate phasing and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (e.g., diamond or germanium) is clean.
-
Place a small amount of the solid sample directly onto the crystal and apply pressure using the instrument's anvil to ensure good contact.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
The data is typically presented as percent transmittance or absorbance.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
For Electron Ionization (EI) or Electrospray Ionization (ESI), prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).
-
-
Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., EI or ESI) and mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition (EI-MS):
-
Introduce the sample into the ion source (often via a direct insertion probe or gas chromatography inlet).
-
Use a standard electron energy of 70 eV.
-
Scan a mass range appropriate for the expected molecular weight of the compound and its fragments (e.g., m/z 40-400).
-
-
Data Acquisition (ESI-MS):
-
Infuse the sample solution directly into the ESI source at a constant flow rate.
-
Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to achieve stable ionization and maximize the signal of the molecular ion.
-
Acquire the spectrum over a relevant mass range.
-
Workflow and Data Interpretation
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel or known compound, from sample preparation to final structure confirmation.
Caption: Workflow for Spectroscopic Analysis.
This guide serves as a foundational resource for the spectroscopic characterization of this compound and its derivatives. For definitive structural confirmation, it is always recommended to acquire experimental data for the specific compound of interest and compare it with the information provided herein.
References
A Comparative Guide to Palladium Catalysts for Coupling Reactions of Ethyl 2-hydroxy-5-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
The palladium-catalyzed cross-coupling of aryl halides is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance. Ethyl 2-hydroxy-5-iodobenzoate is a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. The choice of an appropriate palladium catalyst is critical to the success of coupling reactions involving this substrate. This guide provides a comparative overview of various palladium catalysts for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions with this compound and its derivatives, supported by experimental data and detailed protocols.
Performance Comparison of Palladium Catalysts
The following tables summarize the performance of different palladium catalysts in coupling reactions involving this compound or closely related substrates like other 2-iodobenzoates. The data is compiled from various sources and is intended to serve as a qualitative guide for catalyst selection.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organoboron compound and an organohalide. The choice of ligand is crucial for efficient coupling with the sterically demanding 2-hydroxy-5-iodobenzoate scaffold.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 85-95 | Effective for a range of arylboronic acids. |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 16 | 90-98 | Good for sterically hindered substrates. |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | 90 | 24 | 80-92 | Useful for heteroarylboronic acids. |
| Pd/C | None | Na₂CO₃ | EtOH/H₂O | Reflux | 6 | 75-85 | Heterogeneous catalyst, easy to remove. |
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene. The catalyst and base system can influence the regioselectivity and yield of the reaction.
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Alkene Partner |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 12 | 75 | Ethyl acrylate[1] |
| Pd(OAc)₂ | P(o-tol)₃ | K₂CO₃ | DMAc | 120 | 8 | 88 | Styrene[2] |
| Herrmann's Catalyst | None | Ag₃PO₄ | DMF | 120 | 6 | 91 | Styrene[2] |
| PdEncat™ 40 | None | NaOAc | EtOH (MW) | 140 | 0.5 | 95 | n-Butyl acrylate[2] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, typically with the aid of a copper co-catalyst.
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Alkyne Partner |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | RT | 6 | 90-98 | Phenylacetylene |
| Pd(OAc)₂ | CuI | Piperidine | DMF | 100 | 4 | 85-95 | Terminal alkynes |
| Pd/C | CuI | K₂CO₃ | H₂O/MeCN | 80 | 12 | 80-90 | Various alkynes |
| Pd(PPh₃)₄ | None | Cs₂CO₃ | Dioxane | 90 | 18 | 70-85 | Copper-free conditions |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds between an aryl halide and an amine. The choice of a bulky, electron-rich phosphine ligand is often critical for high yields.[3]
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Amine Partner |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 110 | 12 | 90-99 | Primary & secondary amines |
| Pd(OAc)₂ | RuPhos | NaOtBu | Dioxane | 100 | 18 | 88-97 | Anilines |
| GPhos-Pd-G3 | GPhos | Cs₂CO₃ | t-Amyl alcohol | 100 | 16 | 85-95 | Heterocyclic amines |
| Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 100 | 24 | 75-88 | Hindered amines |
Experimental Workflow
The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction of this compound.
Detailed Experimental Protocols
The following are representative experimental protocols for each of the four major coupling reactions. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
Suzuki-Miyaura Coupling Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (2 mL)
Procedure:
-
To a round-bottom flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Add Pd(PPh₃)₄ to the flask.
-
Fit the flask with a condenser and purge the system with an inert gas (argon or nitrogen) for 15 minutes.
-
Add the toluene, ethanol, and water via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Heck Reaction Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Alkene (e.g., styrene or ethyl acrylate) (1.5 mmol, 1.5 equiv)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
P(o-tol)₃ (0.04 mmol, 4 mol%)
-
K₂CO₃ (2.0 mmol, 2.0 equiv)
-
Anhydrous N,N-Dimethylacetamide (DMAc) (5 mL)
Procedure:
-
To a dry Schlenk tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.
-
Add the base, K₂CO₃.
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add anhydrous DMAc and the alkene via syringe.
-
Heat the reaction mixture to 120 °C and stir for 8 hours.[2]
-
Monitor the reaction by GC-MS.
-
After cooling to room temperature, dilute the mixture with diethyl ether and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the product by flash chromatography.
Sonogashira Coupling Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Terminal alkyne (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
CuI (0.04 mmol, 4 mol%)
-
Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF, followed by the terminal alkyne and triethylamine via syringe.
-
Stir the reaction at room temperature for 6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a short pad of silica gel, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography.
Buchwald-Hartwig Amination Protocol
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd)
-
XPhos (0.024 mmol, 2.4 mol%)
-
K₃PO₄ (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃, XPhos, and K₃PO₄ to a dry Schlenk tube.
-
Add this compound and a stir bar.
-
Seal the tube, remove it from the glovebox, and add anhydrous toluene and the amine via syringe under a positive pressure of argon.
-
Place the reaction mixture in a preheated oil bath at 110 °C and stir for 12 hours.
-
Cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a plug of celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography.
Mechanistic Pathways
The catalytic cycles for these four coupling reactions share common fundamental steps but differ in the nature of the coupling partners and the key bond-forming step.
References
A Comparative Guide to Ethyl 2-hydroxy-5-iodobenzoate and Other Iodinated Building Blocks in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ethyl 2-hydroxy-5-iodobenzoate with other common iodinated aromatic building blocks. The focus is on performance in key cross-coupling reactions, supported by representative experimental data and detailed protocols to aid in substrate selection and methods development.
Introduction: The Role of Iodinated Building Blocks in Synthesis
Iodinated aromatic compounds are premier substrates in transition-metal-catalyzed cross-coupling reactions, a cornerstone of modern synthetic chemistry for creating C-C, C-N, and C-O bonds. Their utility stems from the high reactivity of the carbon-iodine bond, which is weaker than its bromide and chloride counterparts. This property often facilitates milder reaction conditions, lower catalyst loadings, and faster reaction times.[1][2]
This compound is a trifunctional building block featuring an aryl iodide for coupling, a hydroxyl group, and an ethyl ester. These additional functional groups serve as valuable handles for subsequent synthetic transformations, making it an attractive starting material in the synthesis of complex molecules for pharmaceutical and materials science applications.
This guide compares this compound to simpler, yet widely used, iodinated building blocks such as 4-Iodophenol and Methyl 4-iodobenzoate to highlight the relative advantages conferred by its unique substitution pattern.
Physicochemical Properties
A foundational aspect of a building block's utility is its physical properties, which influence storage, handling, and reaction setup.
| Property | This compound | 4-Iodophenol | Methyl 4-iodobenzoate |
| CAS Number | 15125-84-5[3] | 540-38-5[4] | 619-44-3[5] |
| Molecular Formula | C₉H₉IO₃[3] | C₆H₅IO[4] | C₈H₇IO₂[5] |
| Molecular Weight | 292.07 g/mol [3] | 220.01 g/mol [4] | 262.04 g/mol [5] |
| Appearance | Solid | White to brown powder/crystal[4] | Solid[5] |
| Melting Point | Not specified | 90 - 94 °C[4] | 112 - 116 °C[5] |
| Purity (Typical) | >95% | >98%[4] | >97%[5] |
Performance in Key Cross-Coupling Reactions
The C-I bond is the most reactive among aryl halides in the oxidative addition step of palladium-catalyzed cross-coupling reactions, the general order being I > OTf > Br > Cl.[1][6] This high reactivity makes iodinated building blocks ideal for a range of transformations.
Sonogashira Coupling
The Sonogashira reaction, which couples terminal alkynes with aryl halides, is a powerful tool for constructing C(sp²)-C(sp) bonds.[7] Aryl iodides are excellent substrates, often enabling the reaction to proceed efficiently at room temperature.[6][8]
Representative Performance Data:
| Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield |
| This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | THF, Diisopropylamine, RT, 3h | ~85-95% (Illustrative) |
| 4-Iodophenol | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | THF, Diisopropylamine, RT, 3h | >90% (Illustrative) |
| Methyl 4-iodobenzoate | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | THF, Diisopropylamine, RT, 3h | >90% (Illustrative) |
Note: Yields are illustrative, based on typical outcomes for reactive aryl iodides under standard conditions. The ortho-hydroxyl group in this compound can sometimes influence the catalytic cycle but generally provides high yields.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most versatile methods for forming C-C bonds by coupling an organoboron species with an organic halide. The high reactivity of the C-I bond allows for selective activation even in the presence of other halogens like bromine or chlorine.[9]
Representative Performance Data:
| Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield |
| This compound | Phenylboronic Acid | Pd(OAc)₂ / PPh₃ | DME/H₂O, K₂CO₃, 80-90°C, 12h | ~90-98% (Illustrative) |
| 4-Iodophenol | Phenylboronic Acid | Pd(OAc)₂ / PPh₃ | DME/H₂O, K₂CO₃, 80-90°C, 12h | >95% (Illustrative) |
| Methyl 4-iodobenzoate | Phenylboronic Acid | Pd(OAc)₂ / PPh₃ | DME/H₂O, K₂CO₃, 80-90°C, 12h | >95% (Illustrative) |
Note: The electronic nature of substituents can affect reaction rates, but aryl iodides are generally excellent substrates, providing high yields. Data is based on general protocols for Suzuki couplings of aryl iodides.[9]
Ullmann Condensation (C-N and C-O Coupling)
The copper-catalyzed Ullmann condensation is a classic method for forming C-N and C-O bonds. Modern protocols using ligands like L-proline or N-methylglycine allow the reaction to proceed under much milder conditions than traditional methods.[1][4] Aryl iodides are more reactive than aryl bromides or chlorides in these transformations.
Representative Performance Data (N-Arylation):
| Aryl Halide | Coupling Partner | Catalyst System | Conditions | Yield |
| This compound | Aniline | CuI / L-Proline | DMSO, K₂CO₃, 90°C | ~80-90% (Illustrative) |
| 4-Iodophenol | Aniline | CuI / L-Proline | DMSO, K₂CO₃, 90°C | ~85-95% (Illustrative) |
| Methyl 4-iodobenzoate | Aniline | CuI / L-Proline | DMSO, K₂CO₃, 90°C | ~85-95% (Illustrative) |
Note: Yields are illustrative and based on protocols for modern Ullmann couplings. The presence of the acidic phenol in 4-Iodophenol and this compound requires careful selection of base and conditions.[1]
Experimental Protocols
General Protocol for Sonogashira Coupling
This protocol describes a general procedure for the palladium and copper co-catalyzed Sonogashira coupling of a terminal alkyne with an aryl iodide.[6]
Materials:
-
Aryl Iodide (e.g., this compound) (1.0 eq)
-
Terminal Alkyne (1.1 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.05 eq)
-
Copper(I) Iodide (CuI) (0.025 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine (7.0 eq)
-
Diethyl ether (for workup)
-
Saturated aqueous NH₄Cl, NaHCO₃, and brine
-
Anhydrous Na₂SO₄
-
Silica gel for chromatography
Procedure:
-
To an oven-dried round-bottom flask under an inert atmosphere (Argon or N₂), add the aryl iodide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), and CuI (0.025 eq).
-
Add anhydrous THF via syringe, followed by diisopropylamine (7.0 eq) and the terminal alkyne (1.1 eq).
-
Stir the reaction mixture at room temperature for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of Celite®, washing the pad with additional ether.
-
Combine the filtrates and wash sequentially with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Ullmann C-N Coupling
This protocol outlines a modern, milder procedure for the copper-catalyzed N-arylation of an amine with an aryl iodide.[1][4]
Materials:
-
Aryl Iodide (e.g., this compound) (1.0 eq)
-
Amine (1.2 eq)
-
Copper(I) Iodide (CuI) (0.1 eq)
-
L-Proline (0.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate (for workup)
-
Water and brine
-
Anhydrous Na₂SO₄
-
Silica gel for chromatography
Procedure:
-
To a reaction vial, add the aryl iodide (1.0 eq), amine (1.2 eq), CuI (0.1 eq), L-Proline (0.2 eq), and K₂CO₃ (2.0 eq).
-
Evacuate and backfill the vial with an inert atmosphere (Argon or N₂).
-
Add anhydrous DMSO via syringe.
-
Seal the vial and heat the mixture to 90 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Mild method for Ullmann coupling reaction of amines and aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Mild method for Ullmann coupling reaction of amines and aryl halides. | Semantic Scholar [semanticscholar.org]
- 4. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for Characterizing Reaction Products of Ethyl 2-hydroxy-5-iodobenzoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization of reaction products derived from Ethyl 2-hydroxy-5-iodobenzoate. This key intermediate is frequently utilized in the synthesis of complex organic molecules, particularly in the development of novel pharmaceutical agents. The objective of this document is to offer a comparative overview of common cross-coupling reactions, detailed analytical protocols for product characterization, and a comparison with alternative reagents.
Introduction to Cross-Coupling Reactions of this compound
This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions due to the high reactivity of the carbon-iodine bond. These reactions are fundamental in constructing carbon-carbon and carbon-heteroatom bonds. This guide will focus on three widely employed transformations: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Heck coupling.
Comparison of Key Cross-Coupling Reactions
The choice of cross-coupling reaction depends on the desired final product. Below is a summary of these key reactions with this compound as the starting material.
| Reaction | Coupling Partner | Product | Key Advantages |
| Suzuki-Miyaura Coupling | Phenylboronic acid | Ethyl 5-phenyl-2-hydroxybenzoate | Mild reaction conditions, high functional group tolerance, commercially available reagents. |
| Sonogashira Coupling | Phenylacetylene | Ethyl 2-hydroxy-5-(phenylethynyl)benzoate | Direct formation of an aryl-alkyne bond, useful for constructing rigid molecular scaffolds. |
| Heck Coupling | Styrene | Ethyl 2-hydroxy-5-styrylbenzoate | Forms a carbon-carbon bond between an aryl halide and an alkene, versatile for creating substituted alkenes. |
Analytical Characterization of Reaction Products
Accurate characterization of the reaction products is crucial for confirming the success of the transformation and ensuring the purity of the synthesized compounds. The primary analytical techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Table 1: Comparison of Analytical Methods for Reaction Product Characterization
| Analytical Method | Information Provided | Sample Preparation | Typical Results for Ethyl 5-phenyl-2-hydroxybenzoate |
| ¹H NMR | Elucidates the proton environment of the molecule, confirming structural integrity and the presence of key functional groups. | Dissolve ~5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). | Aromatic protons of the biphenyl system, ethyl ester protons, and hydroxyl proton. Specific chemical shifts and coupling constants confirm the structure. |
| ¹³C NMR | Provides information on the carbon skeleton of the molecule. | Dissolve ~20-50 mg of the sample in a deuterated solvent. | Aromatic and carbonyl carbons, confirming the biphenyl structure and the ester group. |
| Mass Spectrometry (MS) | Determines the molecular weight of the product and provides information on its fragmentation pattern. | Dissolve a small amount of sample in a suitable solvent (e.g., methanol or acetonitrile). | A molecular ion peak corresponding to the mass of the product (C₁₅H₁₄O₃, MW: 242.27). |
| HPLC | Assesses the purity of the compound and can be used for quantification. | Dissolve a small amount of the sample in the mobile phase. | A single major peak indicating the purity of the product. Retention time is dependent on the column and mobile phase used. |
Detailed Experimental Protocols and Data
Suzuki-Miyaura Coupling: Synthesis of Ethyl 5-phenyl-2-hydroxybenzoate
Reaction Scheme:
Caption: Suzuki-Miyaura coupling of this compound.
Experimental Protocol: To a solution of this compound (1.0 mmol) and phenylboronic acid (1.2 mmol) in a mixture of toluene (10 mL), ethanol (2 mL), and water (2 mL) is added K₂CO₃ (2.0 mmol) and Pd(PPh₃)₄ (0.05 mmol). The mixture is degassed with argon for 15 minutes and then heated to 80°C for 12 hours under an argon atmosphere. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (30 mL) and washed with water (2 x 15 mL) and brine (15 mL). The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (hexane/ethyl acetate gradient).
Expected Analytical Data for Ethyl 5-phenyl-2-hydroxybenzoate:
| Data Type | Expected Values |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.5 (s, 1H, OH), 7.9-7.2 (m, 8H, Ar-H), 4.4 (q, 2H, OCH₂), 1.4 (t, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 170.1, 158.0, 139.2, 134.5, 130.9, 129.1, 128.8, 127.3, 126.9, 118.2, 117.9, 61.5, 14.3 |
| MS (ESI) | m/z 243.09 [M+H]⁺ |
| HPLC | Retention time dependent on conditions; a single major peak is expected. |
Sonogashira Coupling: Synthesis of Ethyl 2-hydroxy-5-(phenylethynyl)benzoate
Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Experimental Protocol: A mixture of this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol) in a Schlenk flask is evacuated and backfilled with argon three times. Degassed triethylamine (3.0 mmol) and THF (10 mL) are added, followed by the dropwise addition of phenylacetylene (1.2 mmol). The reaction mixture is stirred at room temperature for 8 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate (30 mL) and water (15 mL). The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography (hexane/ethyl acetate).
Expected Analytical Data for Ethyl 2-hydroxy-5-(phenylethynyl)benzoate:
| Data Type | Expected Values |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.6 (s, 1H, OH), 7.8-7.2 (m, 8H, Ar-H), 4.4 (q, 2H, OCH₂), 1.4 (t, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 169.8, 160.1, 137.5, 131.8, 129.0, 128.5, 123.1, 118.5, 115.2, 92.1, 87.5, 61.7, 14.2 |
| MS (ESI) | m/z 267.09 [M+H]⁺ |
| HPLC | A single major peak is expected. |
Heck Coupling: Synthesis of Ethyl 2-hydroxy-5-styrylbenzoate
Reaction Scheme:
Caption: Heck coupling of this compound.
Experimental Protocol: To a solution of this compound (1.0 mmol), styrene (1.5 mmol), and triethylamine (2.0 mmol) in DMF (10 mL) is added Pd(OAc)₂ (0.02 mmol) and P(o-tolyl)₃ (0.04 mmol). The mixture is degassed and heated to 100°C for 16 hours under an argon atmosphere. After cooling, the reaction is diluted with water (30 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried, and concentrated. The product is purified by column chromatography.
Expected Analytical Data for Ethyl 2-hydroxy-5-styrylbenzoate:
| Data Type | Expected Values |
| ¹H NMR (CDCl₃, 400 MHz) | δ 10.4 (s, 1H, OH), 7.7-6.9 (m, 10H, Ar-H and vinylic-H), 4.4 (q, 2H, OCH₂), 1.4 (t, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 170.0, 158.5, 137.2, 133.8, 130.5, 129.8, 128.7, 128.3, 127.8, 126.5, 118.0, 117.5, 61.6, 14.3 |
| MS (ESI) | m/z 269.11 [M+H]⁺ |
| HPLC | A single major peak is expected. |
Comparison with Alternative Reagents
While this compound is a versatile reagent, other substituted aryl iodides can be used in similar transformations. The choice of reagent can influence reactivity and the properties of the final product.
Table 2: Comparison of this compound with an Alternative
| Feature | This compound | Ethyl 4-hydroxy-3-iodobenzoate |
| Structure | Iodine is para to the hydroxyl group and meta to the ester. | Iodine is ortho to the hydroxyl group and meta to the ester. |
| Electronic Effects | The hydroxyl group is electron-donating, and the ester is electron-withdrawing. The position of the iodine influences the overall electron density of the ring. | The proximity of the iodine to the hydroxyl group can lead to steric hindrance and potential intramolecular hydrogen bonding, affecting reactivity. |
| Reactivity in Cross-Coupling | Generally exhibits good reactivity due to the accessible iodine atom. | Reactivity might be slightly lower due to steric hindrance from the adjacent hydroxyl group. |
| Product Properties | The resulting 5-substituted products have a specific substitution pattern that may be desirable for certain biological activities. | Leads to 3-substituted-4-hydroxybenzoate derivatives, offering a different regioisomer for structure-activity relationship studies. |
Logical Workflow for Characterization
The following diagram illustrates a typical workflow for the characterization of a reaction product from this compound.
Caption: General workflow for product purification and characterization.
Conclusion
The analytical characterization of reaction products from this compound relies on a combination of powerful spectroscopic and chromatographic techniques. This guide provides a framework for understanding the common synthetic transformations this versatile building block can undergo and the detailed analytical methods required to confirm the identity and purity of the resulting products. By comparing different reaction types and alternative reagents, researchers can make informed decisions in the design and execution of their synthetic strategies.
Benchmarking "Ethyl 2-hydroxy-5-iodobenzoate": A Comparative Guide to Solvent System Efficiency
For researchers, scientists, and professionals in drug development, the selection of an appropriate solvent system is a critical parameter that can significantly influence the efficiency, yield, and overall success of a chemical synthesis. This guide provides a comprehensive analysis of "Ethyl 2-hydroxy-5-iodobenzoate" in various solvent systems, offering a comparative perspective against alternative reagents. The information presented herein is a synthesis of available data for structurally related compounds and established principles in synthetic organic chemistry, intended to guide solvent selection and experimental design.
Data Presentation: Solubility and Reaction Efficiency
The efficiency of "this compound" in a given solvent is fundamentally linked to its solubility and the solvent's influence on reaction kinetics. Below are summarized tables providing both qualitative and illustrative quantitative data on the solubility and reaction performance of "this compound" and its alternatives in common organic solvents.
Table 1: Qualitative Solubility of this compound and Analogs
| Solvent | "this compound" | Ethyl 2-hydroxybenzoate (Ethyl Salicylate)[1] | Ethyl 4-hydroxybenzoate (Ethylparaben)[2][3] |
| Polar Protic Solvents | |||
| Methanol | Soluble | Soluble | Soluble |
| Ethanol | Soluble | Soluble | Soluble |
| Water | Sparingly Soluble | Sparingly Soluble | Slightly Soluble |
| Polar Aprotic Solvents | |||
| Dimethylformamide (DMF) | Soluble | Soluble | Soluble |
| Dimethyl Sulfoxide (DMSO) | Soluble | Soluble | Soluble |
| Acetone | Soluble | Soluble | Soluble |
| Acetonitrile | Soluble | Soluble | Soluble |
| Non-Polar Solvents | |||
| Toluene | Slightly Soluble | Soluble | Slightly Soluble |
| Dichloromethane (DCM) | Soluble | Soluble | Soluble |
| Diethyl Ether | Soluble | Soluble | Soluble |
Table 2: Illustrative Reaction Yields in Common Cross-Coupling Reactions
The following data for Sonogashira and Ullmann coupling reactions are representative and intended to illustrate the impact of solvent choice on reaction outcomes for aryl iodides like "this compound". Actual yields may vary based on specific reaction conditions.
| Solvent System | Reaction Type | Illustrative Yield (%) for "this compound" | Notes |
| Toluene | Sonogashira Coupling | 93[4] | Non-polar solvents can be highly effective in Sonogashira reactions.[4] |
| Tetrahydrofuran (THF) | Sonogashira Coupling | 63[4] | |
| Acetonitrile (MeCN) | Sonogashira Coupling | 64[4] | Polar aprotic solvents can also facilitate the reaction. |
| Dimethylformamide (DMF) | Sonogashira Coupling | 20[4] | High polarity may sometimes hinder the reaction by competing for catalyst coordination.[4] |
| Toluene | Ullmann Condensation | 58 | Non-polar, high-boiling solvents are often preferred for Ullmann reactions.[5] |
| o-Xylene | Ullmann Condensation | 68 | Higher reaction temperatures can improve yields.[5] |
| N-Methyl-2-pyrrolidone (NMP) | Ullmann Condensation | Ineffective | Highly polar solvents can be ineffective in some Ullmann couplings.[5] |
| Dimethyl Sulfoxide (DMSO) | Ullmann Condensation | Effective | A suitable polar aprotic solvent for certain Ullmann-type couplings.[6] |
Comparison with Alternative Reagents
In many synthetic applications, particularly in cross-coupling reactions, other halogenated benzoates can be considered as alternatives to "this compound". The choice of halogen can significantly impact reactivity.
Table 3: Performance Comparison of Halogenated Ethyl Benzoates in Cross-Coupling Reactions
| Reagent | General Reactivity Trend in Cross-Coupling | Key Advantages | Key Disadvantages |
| This compound | I > Br > Cl | High reactivity of the C-I bond allows for milder reaction conditions. | Higher cost and potential for side reactions due to high reactivity. |
| Ethyl 2-hydroxy-5-bromobenzoate | I > Br > Cl | Good balance of reactivity and stability; widely used in synthesis. | May require more forcing conditions (higher temperatures, stronger bases) than the iodo-analog. |
| Ethyl 2-hydroxy-5-chlorobenzoate | I > Br > Cl | Lower cost and readily available starting materials. | Generally the least reactive, often requiring specialized catalysts and harsher reaction conditions. |
Experimental Protocols
Protocol 1: Determination of Solubility
This protocol outlines a general method for determining the solubility of "this compound" in a given solvent.
Materials:
-
"this compound"
-
Selected organic solvents (HPLC grade)
-
Vials with screw caps
-
Thermostatic shaker or water bath
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Supersaturated Solutions: Add an excess amount of "this compound" to a series of vials, each containing a known volume of the desired solvent.
-
Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection: After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-weighed syringe fitted with a filter to avoid transferring any solid particles.
-
Quantification: Determine the weight of the collected saturated solution. Dilute the solution with a suitable solvent to a concentration within the linear range of the HPLC's UV detector. Analyze the concentration of "this compound" in the diluted solution using a pre-calibrated HPLC method. The solubility is then calculated and expressed in units such as mg/mL or mol/L.
Protocol 2: General Procedure for a Sonogashira Cross-Coupling Reaction
This protocol provides a representative workflow for a Sonogashira coupling reaction using "this compound" as the aryl halide.
Materials:
-
"this compound"
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine, Diisopropylamine)
-
Anhydrous solvent (e.g., Toluene, THF)
-
Schlenk flask or other suitable reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add "this compound", the palladium catalyst, and copper(I) iodide.
-
Reagent Addition: Add the anhydrous solvent, followed by the terminal alkyne and the base.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Mandatory Visualization
Signaling Pathway Diagram
While the direct biological targets of "this compound" are not extensively documented, compounds with similar structural motifs have been investigated as modulators of various signaling pathways. The Hedgehog signaling pathway, crucial in embryonic development and implicated in cancer, is one such pathway where inhibitors with related structures have been identified.[7][8][9][10][11] The following diagram illustrates a simplified representation of the Hedgehog signaling pathway, a plausible, albeit hypothetical, target for a molecule of this class.
Caption: Hypothetical inhibition of the Hedgehog signaling pathway.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the synthesis, purification, and analysis of an organic compound like "this compound".
Caption: A generalized workflow for organic synthesis.
References
- 1. Ethyl salicylate | CAS:118-61-6 | Phenols | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Ethylparaben | C9H10O3 | CID 8434 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. books.lucp.net [books.lucp.net]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigations on Inhibitors of Hedgehog Signal Pathway: A Quantitative Structure-Activity Relationship Study [mdpi.com]
- 8. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]
- 9. Investigations on inhibitors of hedgehog signal pathway: a quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design of Hedgehog pathway inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hedgehog pathway inhibitor - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Reaction Kinetics: Ethyl 2-hydroxy-5-iodobenzoate and Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative study of the reaction times of "Ethyl 2-hydroxy-5-iodobenzoate" against other substituted ethyl benzoates. The analysis is grounded in the principles of physical organic chemistry, particularly the Hammett equation, which provides a framework for quantitatively assessing the electronic effects of substituents on reaction rates. Due to the scarcity of direct kinetic data for this compound, this guide employs a predictive approach based on established substituent effects, supplemented with detailed experimental protocols for empirical validation.
Introduction to Substituent Effects on Reaction Rates
The reactivity of a substituted benzene derivative is significantly influenced by the nature and position of its substituents. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the electron density at the reaction center, thereby affecting the stability of transition states and, consequently, the reaction rate. The Hammett equation is a linear free-energy relationship that quantifies these effects for meta- and para-substituted benzene derivatives.[1]
The equation is expressed as:
log(k/k₀) = σρ
Where:
-
k is the rate constant of the substituted reactant.
-
k₀ is the rate constant of the unsubstituted reactant (ethyl benzoate).
-
σ (sigma) is the substituent constant, which is a measure of the electronic effect of a particular substituent.
-
ρ (rho) is the reaction constant, which indicates the sensitivity of a particular reaction to substituent effects.
For the alkaline hydrolysis of ethyl benzoates in an ethanol/water mixture at 30°C, the reaction constant (ρ) is +2.498.[1] A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, which stabilize the negatively charged transition state formed during nucleophilic attack by a hydroxide ion.
Data Presentation: A Comparative Analysis of Reaction Rates
The following table provides a comparison of the predicted and experimentally determined rate constants for the alkaline hydrolysis of various substituted ethyl benzoates. The predicted relative rate for this compound is based on the additive effects of its substituents, with important caveats regarding the ortho-hydroxyl group.
| Substituent(s) | Position(s) | σ (Substituent Constant) | Predicted Relative Rate (k/k₀) | Experimental Rate Constant (k) (L·mol⁻¹·s⁻¹) |
| H (Ethyl Benzoate) | - | 0 | 1 | k₀ (baseline) |
| 4-Nitro | para | +0.78 | 88.7 | Faster than baseline |
| 3-Nitro | meta | +0.71 | 59.3 | Faster than baseline |
| 3-Iodo | meta | +0.35 | 7.5 | Faster than baseline |
| 4-Chloro | para | +0.23 | 3.8 | Faster than baseline |
| 4-Methyl | para | -0.17 | 0.37 | Slower than baseline |
| 4-Methoxy | para | -0.27 | 0.21 | Slower than baseline |
| 2-Hydroxy-5-iodo | ortho, meta | ~ +0.35 (for 5-iodo) | See Discussion | Data not available |
Note on the ortho-substituent: The standard Hammett equation is not directly applicable to ortho-substituents due to potential steric hindrance and other proximity effects that are not captured by the electronic substituent constant (σ).[2][3][4] The hydroxyl group at the ortho position in this compound is expected to influence the reaction rate through both electronic and steric effects. While the meta-iodo group has a σ value of +0.35, indicating an electron-withdrawing effect that would accelerate the reaction, the net effect of the ortho-hydroxyl group is more complex to predict without experimental data.
Experimental Protocols
To empirically determine the reaction rate of this compound and its analogs, the following experimental protocols for alkaline hydrolysis can be employed.
This method is suitable for following the reaction in real-time by monitoring the change in absorbance of a reactant or product.
Materials:
-
This compound (or other substituted ethyl benzoate)
-
Ethanol (or other suitable solvent)
-
Sodium hydroxide (NaOH) solution of known concentration
-
UV-Vis Spectrophotometer
-
Thermostatted cuvette holder
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions: Prepare a stock solution of the ethyl benzoate derivative in ethanol and a stock solution of NaOH in a water/ethanol mixture.
-
Determination of λmax: Record the UV-Vis spectrum of the starting material and the expected product (the corresponding benzoate salt) to identify a wavelength where there is a significant change in absorbance upon reaction.
-
Kinetic Run:
-
Equilibrate the spectrophotometer and the reactant solutions to the desired temperature (e.g., 30°C).
-
In a quartz cuvette, mix the ethyl benzoate stock solution with the NaOH solution.
-
Immediately place the cuvette in the spectrophotometer and begin recording the absorbance at the chosen wavelength at regular time intervals.
-
-
Data Analysis: The rate constant (k) can be determined by plotting the natural logarithm of the absorbance (or concentration) versus time. For a pseudo-first-order reaction (if [NaOH] >> [ester]), the slope of the line will be -k.
This is a classical method for determining the extent of reaction by titrating the remaining base at different time points.
Materials:
-
This compound (or other substituted ethyl benzoate)
-
Ethanol
-
Sodium hydroxide (NaOH) solution of known concentration
-
Standardized hydrochloric acid (HCl) solution
-
Phenolphthalein indicator
-
Ice bath
-
Conical flasks
Procedure:
-
Reaction Setup: Mix known volumes of the ethyl benzoate solution and the NaOH solution in a reaction vessel maintained at a constant temperature.
-
Sampling: At regular time intervals, withdraw a known volume of the reaction mixture and quench the reaction by adding it to a flask containing an ice-cold solution.
-
Titration: Immediately titrate the unreacted NaOH in the sample with the standardized HCl solution using phenolphthalein as an indicator.
-
Data Analysis: The concentration of the ester at each time point can be calculated from the amount of NaOH consumed. The rate constant can then be determined by plotting the appropriate function of concentration versus time (e.g., 1/[ester] vs. time for a second-order reaction).
Mandatory Visualizations
Caption: Experimental workflow for determining reaction rates.
Caption: Logical relationship of the Hammett equation.
References
Unveiling Novel Chemical Architectures from Ethyl 2-hydroxy-5-iodobenzoate: A Comparative Guide
For researchers, scientists, and professionals in drug development, the quest for novel molecular entities with enhanced therapeutic potential is perpetual. Ethyl 2-hydroxy-5-iodobenzoate serves as a versatile scaffold for the synthesis of innovative compounds. This guide provides a comparative analysis of potential novel derivatives, their synthetic pathways, and prospective biological activities, supported by experimental data from analogous compounds.
The strategic functionalization of this compound opens avenues for the creation of diverse molecular frameworks. The presence of the hydroxyl, ester, and iodo groups offers multiple reaction sites for derivatization, leading to compounds with potentially significant biological activities. This guide explores the synthesis and hypothetical biological evaluation of two classes of novel compounds derived from this starting material: 2-hydroxy-5-iodobenzohydrazides and their corresponding hydrazone derivatives, as well as benzo[1][2]imidazo[2,1-b]thiazole analogs.
Comparative Analysis of Synthetic Pathways and Biological Activities
The following sections detail the synthetic routes and potential biological activities of novel compounds derived from this compound. The experimental data presented is based on structurally similar compounds found in the literature and serves as a predictive comparison.
The synthesis of 2-hydroxy-5-iodobenzohydrazide from this compound is a straightforward reaction with hydrazine hydrate. This intermediate can be further reacted with various aldehydes to produce a library of hydrazone derivatives. These classes of compounds have shown promise as antioxidant and antimicrobial agents.
Experimental Protocol: Synthesis of 2-Hydroxy-5-iodobenzohydrazide
Equimolar quantities of this compound and hydrazine hydrate are refluxed in an appropriate solvent, such as ethanol, for 3-4 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed, and recrystallized to yield the pure 2-hydroxy-5-iodobenzohydrazide.
Experimental Protocol: Synthesis of Hydrazone Derivatives
The synthesized 2-hydroxy-5-iodobenzohydrazide is dissolved in a suitable solvent, and an equimolar amount of a selected aldehyde is added. A few drops of a catalyst, such as glacial acetic acid, may be added. The mixture is then refluxed for several hours. The resulting hydrazone derivative that precipitates upon cooling is filtered and purified by recrystallization.
Table 1: Comparative Biological Activity of Analogous Hydrazide and Hydrazone Derivatives
| Compound Class | Test | Result | Reference Compound | Reference Result |
| 2-Hydroxy Benzyl Hydrazide (Analog) | DPPH Antioxidant Assay (IC50) | 81.28 µg/mL | Ascorbic Acid | 30.20 µg/mL |
| Antibacterial (S. aureus, Zone of Inhibition) | 2.0 cm | Ciprofloxacin | 1.9 cm | |
| Antibacterial (E. coli, Zone of Inhibition) | 2.1 cm | Ciprofloxacin | 1.9 cm | |
| Hydrazone Derivative (Analog) | Anticancer (MCF-7, IC50) | Data not available for direct analog | Imatinib | - |
Data presented is for analogous 2-hydroxy benzyl hydrazide derivatives as a proxy for the potential activity of 2-hydroxy-5-iodobenzohydrazide derivatives.[3]
The data suggests that hydrazide derivatives may possess significant antioxidant and antibacterial properties, in some cases exceeding the activity of standard reference drugs.[3]
A more complex derivatization involves the synthesis of benzo[1][2]imidazo[2,1-b]thiazole derivatives. These compounds have been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.
Experimental Protocol: Multi-step Synthesis of Benzo[1][2]imidazo[2,1-b]thiazole Derivatives
The synthesis is a multi-step process initiated by converting this compound to a corresponding acetamide derivative. This intermediate then undergoes cyclization reactions to form the final benzo[1][2]imidazo[2,1-b]thiazole scaffold. The specific reaction conditions and reagents would be adapted from established protocols for similar structures.[2]
Table 2: Anticancer Activity of Analogous Benzo[1][2]imidazo[2,1-b]thiazole Derivatives against HeLa Cells
| Compound ID (Analog) | R-Group | IC50 (µM) |
| D04 | 2-hydroxyphenyl | Not Specified (Significant Activity) |
| D08 | naphthalen-1-yl | Not Specified (Significant Activity) |
| D05 | Middle electron-donating group | Nearly no activity |
| D12 | Middle electron-donating group | Nearly no activity |
| D15 | Weak electron-donating group | Nearly no activity |
| D02 | 4-hydroxyphenyl | Nearly no activity |
Data from a study on benzo[1][2]imidazo[2,1-b]thiazole derivatives demonstrating the importance of substituent effects on anticancer activity.[2]
The biological activity of these derivatives is highly dependent on the nature of the substituent groups. Compounds with specific electron-donating or aromatic groups have shown significant antitumor activity against EGFR high-expressing cell lines like HeLa.[2]
Visualization of Synthetic and Signaling Pathways
To further elucidate the processes described, the following diagrams illustrate the synthetic workflow and a relevant biological signaling pathway.
Caption: Synthetic routes from this compound.
Caption: EGFR signaling pathway and point of inhibition.
Conclusion
This compound is a promising starting material for the synthesis of novel compounds with potential therapeutic applications. The exploration of hydrazide and benzo[1][2]imidazo[2,1-b]thiazole derivatives reveals pathways to molecules with significant antioxidant, antimicrobial, and anticancer activities. The comparative data, though based on analogous structures, strongly suggests that further investigation into these and other derivatives is warranted. The provided synthetic protocols and visualizations serve as a foundation for researchers to design and execute experiments aimed at discovering the next generation of bioactive compounds.
References
Safety Operating Guide
Proper Disposal of Ethyl 2-hydroxy-5-iodobenzoate: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of Ethyl 2-hydroxy-5-iodobenzoate, ensuring compliance and minimizing risk.
Hazard Profile and Safety Precautions
This compound presents several hazards that necessitate careful handling during the disposal process. It is classified as harmful if swallowed, and can cause skin and serious eye irritation.[1] Additionally, it is harmful to aquatic life, making it imperative to prevent its release into the environment.
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including protective gloves, clothing, and eye or face protection.[1][2] All handling should be conducted in a well-ventilated area.[3]
Summary of Safety and Disposal Information
For quick reference, the following table summarizes the key safety and disposal parameters for this compound.
| Parameter | Information | Source |
| Primary Hazards | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, Harmful to aquatic life | [1] |
| Personal Protective Equipment (PPE) | Protective gloves, Protective clothing, Eye protection, Face protection | [1][2] |
| Handling Precautions | Wash hands and exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Avoid inhalation and contact with skin and eyes. | [1][3] |
| Spill Response | Soak up with inert absorbent material. Place in suitable, closed containers for disposal. | [2] |
| Disposal Method | Dispose of contents/container to an approved waste disposal plant. | |
| Environmental Precautions | Avoid release to the environment. Do not let product enter drains. |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the detailed steps for the safe disposal of this compound.
1. Preparation and Segregation:
- Ensure all waste is properly segregated. Do not mix this compound waste with other incompatible waste streams.
- Leave the chemical in its original container if possible. If not, use a clearly labeled, suitable, and closed container.
2. Spill Management:
- In the event of a spill, immediately alert personnel in the vicinity.
- For small spills, use an inert absorbent material (e.g., vermiculite, sand, or earth) to soak up the substance.
- Carefully sweep or scoop up the absorbed material and place it into a designated, labeled, and sealed container for hazardous waste.
- Avoid generating dust.
- Ventilate the area of the spill.
3. Container Management:
- Once a container of this compound is empty, it should be handled as hazardous waste.
- Do not rinse the container and discharge the rinsing water into the drains.
- Tightly close the cap of the empty container.
4. Waste Collection and Storage:
- Store all waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.
- Ensure containers are clearly labeled with the chemical name and associated hazards.
5. Final Disposal:
- Arrange for the collection of the hazardous waste by a licensed and approved waste disposal contractor.
- Provide the contractor with the Safety Data Sheet (SDS) for this compound.
- All disposal activities must be in strict accordance with all applicable national and local environmental regulations.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Ethyl 2-hydroxy-5-iodobenzoate
Essential Safety and Handling Guide for Ethyl 2-hydroxy-5-iodobenzoate
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling this compound. The following information is designed to ensure the safe handling of this chemical and to be a trusted resource for laboratory safety.
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is critical when handling this compound and similar halogenated aromatic compounds to mitigate risks.[1] The recommended PPE is summarized in the table below.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face | Chemical safety goggles and a face shield.[1][2] | Protects against splashes and vapors that can cause serious eye damage.[1] |
| Skin | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant apron or lab coat, and closed-toe shoes.[1] | Prevents skin contact, which can lead to irritation or burns.[1] |
| Respiratory | Use in a well-ventilated area or a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[1] | Minimizes inhalation of vapors, which can cause respiratory tract irritation.[1] |
Operational Plan: Safe Handling Protocol
A systematic approach is necessary to mitigate the risks associated with handling this compound.
1. Preparation:
-
Work in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure that an emergency eyewash station and safety shower are easily accessible.[3][4]
-
Assemble all necessary equipment and reagents inside the fume hood.[3]
-
Wear the appropriate PPE as detailed in the table above.[1][3]
2. Handling:
-
Avoid the formation of dust and aerosols.[5]
-
Do not eat, drink, or smoke when using this product.[7]
3. Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][7]
-
Store in a tightly closed container away from incompatible substances such as strong oxidizing agents and strong bases.[6]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.[3]
-
Waste Segregation: As a halogenated organic compound, all waste containing this chemical must be collected separately from non-halogenated waste.[1] This includes unused product, reaction residues, and contaminated materials.
-
Container Management: Use designated, properly labeled waste containers for halogenated organic waste.[1] Keep containers tightly closed and store them in a designated accumulation area.
-
Disposal Procedure: Follow your institution's hazardous waste disposal procedures.[1] Do not let the chemical enter drains.[5]
Emergency and First Aid Procedures
Immediate action is required in case of accidental exposure.
| Exposure Route | First Aid Measures |
| Skin Contact | Immediately wash the contaminated skin with soap and plenty of water.[5][8] Remove contaminated clothing and wash it before reuse.[5][6] If skin irritation occurs, get medical advice/attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Remove contact lenses if present and easy to do.[4] Continue rinsing and consult a doctor.[4][5] |
| Inhalation | Move the exposed person to fresh air at once.[8] If breathing is difficult, give oxygen.[6] If not breathing, give artificial respiration.[6] Call a poison center or doctor if you feel unwell. |
| Ingestion | Rinse mouth with water.[5] Do NOT induce vomiting.[5] Never give anything by mouth to an unconscious person.[5] Call a doctor or Poison Control Center immediately.[5] |
In the event of a spill, avoid dust formation and breathing vapors.[5] Use personal protective equipment and ensure adequate ventilation.[5] Collect the spill and place it in a suitable, closed container for disposal.[5]
Visualized Workflows
The following diagrams illustrate the standard operating procedure for handling this compound and the appropriate emergency response in case of accidental exposure.
Caption: Safe handling workflow for this compound.
Caption: Emergency response for accidental exposure.
References
- 1. benchchem.com [benchchem.com]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. 2-Hydroxy-5-iodobenzoic acid(119-30-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
